molecular formula C13H10N2O4 B156529 2,4'-Dinitrodiphenylmethane CAS No. 1817-75-0

2,4'-Dinitrodiphenylmethane

Cat. No.: B156529
CAS No.: 1817-75-0
M. Wt: 258.23 g/mol
InChI Key: CGLMICLDWFELRK-UHFFFAOYSA-N
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Description

2,4'-Dinitrodiphenylmethane is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . As a dinitro-substituted diphenylmethane derivative, it serves as a valuable building block and intermediate in synthetic organic chemistry research. Its structure, featuring two nitro groups on a diphenylmethane scaffold, makes it of significant interest in the development of more complex chemical entities, particularly in the synthesis of polymers and functional materials where its isomeric purity can influence the final product's properties. Researchers utilize this compound under controlled laboratory conditions to study its reactivity, which is characteristic of aromatic nitro compounds. This may include investigations into reduction reactions or its behavior as a precursor in multi-step synthesis. The compound is supplied as a high-purity, crystalline solid, and proper laboratory safety protocols should be observed when handling it. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-[(4-nitrophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLMICLDWFELRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 2,4'-Dinitrodiphenylmethane?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4'-Dinitrodiphenylmethane

This guide provides a comprehensive technical overview of this compound (CAS No. 1817-75-0), tailored for researchers, chemists, and professionals in drug development and materials science. It moves beyond a simple data summary to offer insights into its synthesis, reactivity, and analytical characterization, grounded in established scientific principles.

This compound is an aromatic organic compound characterized by a diphenylmethane core structure with two nitro groups substituted on different phenyl rings at the 2 and 4' positions.[][2][3] This asymmetric substitution pattern distinguishes it from its isomers, such as 4,4'-dinitrodiphenylmethane, and is critical to its chemical and physical behavior.

The presence of the electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic rings and the reactivity of the benzylic methylene bridge. Understanding these fundamental properties is the first step in exploring its potential applications.

Structural Representation

The diagram below illustrates the molecular structure of this compound, highlighting its key functional groups.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties of this compound. These values are essential for experimental design, including solvent selection, purification, and analytical method development.

PropertyValueSource
Identifiers
CAS Number1817-75-0[][4][5]
IUPAC Name1-(4-nitrobenzyl)-2-nitrobenzene[6]
Molecular FormulaC₁₃H₁₀N₂O₄[][2][3]
Molecular Weight258.23 g/mol [][2]
InChI KeyIDEMWJLVAXXOGJ-UHFFFAOYSA-N[2][7]
SMILESO=c1cc(Cc2ccccc2[O-])ccc1[]
Physical Properties
Normal Melting Point (Tfus)39.45 kJ/mol (Enthalpy of Fusion)[7]
Octanol/Water Partition Coeff. (logPoct/wat)3.094 (Crippen Calculated)[7]
Water Solubility (log10WS)-4.87 mol/L (Crippen Calculated)[7]
Thermodynamic Properties
Enthalpy of Formation (ΔfH°gas)116.95 kJ/mol (Joback Calculated)[7]
Gibbs Free Energy of Formation (ΔfG°)335.24 kJ/mol (Joback Calculated)[7]
Enthalpy of Vaporization (ΔvapH°)83.59 kJ/mol (Joback Calculated)[7]

Synthesis Protocol: Suzuki Coupling

A documented method for synthesizing this compound involves a Suzuki coupling reaction.[6] This palladium-catalyzed cross-coupling is a powerful and versatile tool for forming carbon-carbon bonds, in this case, linking a nitrobenzyl group to a nitrophenyl group.

Expertise & Causality: The choice of Suzuki coupling is logical due to its high functional group tolerance. The nitro groups, which are sensitive to many other reaction conditions (e.g., strong reducing or oxidizing agents), remain intact. The use of Pd(dppf)Cl₂ as a catalyst is common for such cross-couplings, as the dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle efficiently. Sodium carbonate serves as a mild base required to activate the boronic acid partner.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis procedure.[6]

Materials:

  • 2-Nitrobenzyl bromide (1.0 eq.)

  • 4-Nitrophenylboronic acid (1.1 eq.)

  • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq.)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq.)

  • Toluene

  • Water

  • Ethyl Acetate

  • Saturated Saline Solution

Procedure:

  • Reaction Setup: In a reaction vessel maintained under an inert nitrogen atmosphere, combine 2-nitrobenzyl bromide, 4-nitrophenylboronic acid, toluene, and water.

  • Addition of Reagents: Add sodium carbonate and the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heating: Heat the reaction mixture to 90°C and maintain for 3 hours with stirring.

  • Workup:

    • Cool the reaction solution to room temperature.

    • Pour the mixture into water and perform a liquid-liquid extraction to separate the phases.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine all organic phases.

  • Purification:

    • Wash the combined organic phase twice with a saturated saline solution.

    • Dry the organic phase over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

    • The crude product is then purified via column chromatography to yield this compound.

Trustworthiness Note: The cited source indicates that this procedure may result in the co-elution of the 4,4'-dinitrobiphenyl byproduct, which can be difficult to separate from the desired this compound product by standard chromatography or recrystallization.[6] This underscores the importance of careful analytical monitoring during purification.

Synthesis Workflow Diagram

G start Start: Inert Atmosphere Vessel reagents Combine Reactants: - 2-Nitrobenzyl bromide - 4-Nitrophenylboronic acid - Toluene & Water start->reagents catalyst Add Catalyst & Base: - Pd(dppf)Cl₂ - Na₂CO₃ reagents->catalyst reaction Heat to 90°C (3 hours) catalyst->reaction workup Aqueous Workup: - Cool - Partition with Water reaction->workup extraction Extract Aqueous Layer (3x with Ethyl Acetate) workup->extraction combine Combine & Wash Organic Phases (Saturated Saline) extraction->combine dry Dry & Concentrate combine->dry purify Purify via Column Chromatography dry->purify end Final Product: This compound purify->end

Caption: Suzuki coupling synthesis workflow for this compound.

Chemical Reactivity and Stability

While specific reactivity studies on this compound are not extensively published, its behavior can be predicted based on its constituent functional groups.

  • Nitro Groups: The two nitro groups are strong deactivating and meta-directing groups for electrophilic aromatic substitution. They are, however, susceptible to nucleophilic aromatic substitution, particularly the nitro group at the 2-position, which is ortho to the activating methylene bridge. These groups can be reduced to amines (e.g., using catalytic hydrogenation or metals like Sn/HCl), which would form 2,4'-diaminodiphenylmethane, a precursor for polymers and dyes.

  • Methylene Bridge: The benzylic protons on the methylene bridge are acidic and can be deprotonated by a strong base. The resulting carbanion is stabilized by resonance with both aromatic rings. This site is also susceptible to oxidation.

  • Thermal Stability: Nitroaromatic compounds are known for their energetic properties and potential thermal instability. While this compound is not a primary explosive, it should be handled with care at elevated temperatures. Studies on the similar compound 2,4-dinitroanisole (DNAN) show that thermal decomposition begins around 453 K (180°C), initiated by the release of NO₂.[8] It is reasonable to assume that this compound has a comparable thermal decomposition profile and should be protected from excessive heat and confinement.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of synthesized this compound. The primary methods would include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides Kovats retention index data, which is valuable for identification.[9]

  • Isothermal Analysis: On a non-polar OV-1 capillary column at 200°C, it has a reported Kovats retention index (I) of 2118.3.[9]

  • Temperature Ramp Analysis: Using a temperature ramp on an OV-1 column, the Van Den Dool and Kratz retention index is 2209.[9]

Causality: The choice of a non-polar column like OV-1 is based on the principle of "like dissolves like." The relatively non-polar nature of the diphenylmethane backbone makes it compatible with this stationary phase, allowing for good separation based on boiling point and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. While a specific spectrum for this compound is not available in the public search results, a ¹H and ¹³C NMR analysis would provide definitive proof of structure. For instance, ¹³C NMR data is available for the general "Dinitro-diphenyl-methane" class, indicating its utility.[10]

  • ¹H NMR: Would show a complex pattern of aromatic protons in the downfield region, with distinct splitting patterns and chemical shifts influenced by the positions of the nitro groups. A characteristic singlet for the two methylene bridge protons would be expected.

  • ¹³C NMR: Would show 13 distinct signals for the carbon atoms, confirming the asymmetric nature of the molecule. The carbons attached to the nitro groups would be significantly shifted downfield.

Analytical Workflow Diagram

G sample Synthesized Product (Crude or Purified) gc_prep Sample Prep for GC-MS (Dilute in volatile solvent) sample->gc_prep nmr_prep Sample Prep for NMR (Dissolve in deuterated solvent, e.g., CDCl₃) sample->nmr_prep gc_ms GC-MS Analysis (e.g., OV-1 column) gc_prep->gc_ms gc_data Data Analysis: - Retention Time - Mass Spectrum (m/z 258) - Compare to Literature gc_ms->gc_data confirm Structure & Purity Confirmed gc_data->confirm nmr ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr nmr_data Data Analysis: - Chemical Shifts - Splitting Patterns - Integration - Confirm Connectivity nmr->nmr_data nmr_data->confirm

Caption: General workflow for the analytical characterization of this compound.

Applications and Research Potential

Currently, there is limited information in mainstream literature regarding specific commercial applications of this compound. However, its structure suggests potential utility in several research areas:

  • Energetic Materials: As an analogue of compounds like dinitrotoluene (DNT) and dinitroanisole (DNAN), it could be investigated as an insensitive energetic material or a plasticizer in explosive formulations.[8][11]

  • Polymer Science: Upon reduction of its nitro groups to amines, the resulting 2,4'-diaminodiphenylmethane could serve as a monomer for synthesizing high-performance polymers like polyimides or polyamides, similar to its more common isomer, 4,4'-diaminodiphenylmethane.

  • Chemical Intermediate: It can serve as a starting material for the synthesis of more complex heterocyclic compounds or other functionalized diphenylmethane derivatives.

Safety and Handling

Crucial Safety Note: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS 1817-75-0) was not identified in the public search results. The safety information available is often for related but distinct chemicals like 2,4-dinitrophenol or 2,4-dinitrodiphenylamine.[12][13] These compounds are highly toxic and potentially explosive.[14][15]

Given the presence of two nitro groups on an aromatic framework, a structure common to many energetic and toxic compounds, this compound must be handled with extreme caution.

General Precautions (Based on Analogy to Dinitroaromatic Compounds):

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16] Dinitroaromatic compounds can be flammable solids and may decompose violently upon heating.[11][14]

  • Handling: Avoid dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and strong bases.[11] Keep the container tightly closed.

References

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties.
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  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. National Center for Biotechnology Information.
  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. NIST Chemistry WebBook.
  • Chemsigma. (n.d.). 2,4-DINITRODIPHENYLMETHANE [1817-75-0].
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  • Samarra Journal of Pure and Applied Science. (n.d.).
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  • Wikipedia. (n.d.). 2,4-Dinitroanisole.
  • ChemicalBook. (n.d.). 2,4-Dinitrotoluene, Uses, Safety.
  • Tokyo Chemical Industry. (n.d.). 4,4'-Dinitrodiphenylmethane 1817-74-9.
  • INIS-IAEA. (n.d.). Preparation of 4,4'-diaminodiphenylmethane-(2H4)
  • Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69-71.
  • ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol.
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  • Wikipedia. (n.d.). 2,4-Dinitroaniline.
  • ResearchGate. (n.d.). Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution.
  • ResearchGate. (n.d.).
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2,4'-Dinitrodiphenylmethane chemical structure and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4'-Dinitrodiphenylmethane

Introduction

This compound is an organic compound featuring a diphenylmethane core functionalized with two nitro groups. Unlike its more common isomers, such as the 2,4- or 4,4'- variants, the 2,4'-isomer is characterized by the distinct placement of its nitro substituents on separate aromatic rings—one at the ortho (2) position and the other at the para (4') position. This asymmetric substitution pattern imparts unique electronic and steric properties, making it a molecule of interest for specialized applications in materials science and as an intermediate in fine chemical synthesis. This guide provides a comprehensive overview of its structure, synthesis, and chemical properties, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and characterization.

Chemical Structure

The structure consists of a (2-nitrophenyl)methyl group attached to a nitrobenzene ring at the 4-position.

Caption: Chemical structure of this compound.

Data Summary
PropertyValueSource
Chemical Formula C₁₃H₁₀N₂O₄[1][2]
Molecular Weight 258.23 g/mol [3]
CAS Number 1817-75-0[3]
Appearance Solid (predicted)-
Melting Point 119 °C[3]
Boiling Point 420.7 ± 25.0 °C (Predicted)[3]
Density 1.341 ± 0.06 g/cm³ (Predicted)[3]

Synthesis Methodologies

The synthesis of this compound requires strategic C-C bond formation between two different nitrophenyl moieties. While classical methods like Friedel-Crafts alkylation are conceivable, modern cross-coupling reactions offer superior control and yield.

Suzuki Coupling Protocol

A robust method for the synthesis of this compound is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4]

Reaction Scheme: (2-Nitrophenyl)methyl bromide + (4-Nitrophenyl)boronic acid → this compound

Causality of Experimental Choices:

  • Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, Pd(dppf)Cl₂, is selected for its high efficiency and stability in cross-coupling reactions involving diverse substrates. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base: Sodium carbonate (Na₂CO₃) is used as a mild inorganic base. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Solvent System: A biphasic system of toluene and water is employed. Toluene dissolves the organic substrates and the catalyst, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

Detailed Experimental Protocol:

  • Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, the flask is charged with 2-nitrobenzyl bromide (1.0 eq.), p-nitrophenylboronic acid (1.1 eq.), toluene (15 mL/g of bromide), and water (4 mL/g of bromide).[4]

  • Catalyst and Base Addition: Sodium carbonate (2.0 eq.) and Pd(dppf)Cl₂ (0.02 eq.) are added to the stirred mixture.[4]

  • Reaction: The mixture is heated to 90 °C and maintained for 3 hours with vigorous stirring.[4]

  • Work-up: After cooling, the reaction mixture is poured into water and partitioned. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed twice with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield this compound. The reported yield is approximately 64%.[4]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Flask: - 2-Nitrobenzyl Bromide - p-Nitrophenylboronic Acid - Toluene / Water catalyst Add Base & Catalyst: - Sodium Carbonate - Pd(dppf)Cl₂ reagents->catalyst heating Heat to 90°C (3 hours under N₂) catalyst->heating quench Quench with Water & Partition heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine & Dry extract->wash purify Concentrate & Purify via Chromatography wash->purify product Final Product: This compound purify->product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Alternative Synthesis: Friedel-Crafts Alkylation

Theoretically, a Friedel-Crafts alkylation of nitrobenzene with 2-nitrobenzyl chloride, catalyzed by a Lewis acid like AlCl₃, could form the desired product. However, this route is challenging because the nitro group is a powerful deactivating group for electrophilic aromatic substitution, making nitrobenzene a very poor substrate for this reaction.[5][6] High temperatures and forcing conditions would be required, likely leading to low yields and significant side products. Nitrobenzene is often used as a solvent in Friedel-Crafts reactions precisely because of its inertness.[5][6]

Analytical Characterization

As of the date of this guide, specific experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 1817-75-0) is not widely available in public spectral databases. The following sections provide predicted spectral features based on the known effects of the functional groups present.

Caption: Unique proton and carbon environments for spectroscopic prediction.

Predicted ¹H NMR Spectrum
  • Methylene Protons (g): A singlet is expected around 4.2-4.5 ppm . The deshielding is due to the adjacent electron-withdrawing nitrophenyl groups.

  • 2-Nitrophenyl Ring (c, d, e): This ring will show complex multiplets between 7.3-8.2 ppm . The proton ortho to the nitro group will be the most downfield.

  • 4-Nitrophenyl Ring (i, j): This ring will exhibit a classic AA'BB' system. Two doublets are expected: one around 7.4-7.6 ppm (protons i, ortho to the CH₂ group) and another further downfield around 8.1-8.3 ppm (protons j, ortho to the NO₂ group).

Predicted ¹³C NMR Spectrum
  • Methylene Carbon (g): Expected in the range of 35-45 ppm .

  • Aromatic Carbons: A total of 10 distinct aromatic carbon signals are expected due to the asymmetry.

    • Carbons bonded to Nitro Groups (b, k): ~147-150 ppm.

    • Carbons bonded to the Methylene Bridge (a, h): ~138-145 ppm.

    • Other Aromatic Carbons: ~120-135 ppm.

Predicted IR Spectrum
  • N-O Asymmetric & Symmetric Stretching: Strong, characteristic bands are expected around 1515-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • Aromatic C-H Stretching: Bands will appear just above 3000 cm⁻¹ .

  • Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): A prominent peak at m/z = 258 .

  • Fragmentation: Key fragmentation pathways would likely involve the loss of nitro groups (-NO₂, 46 Da) and cleavage at the methylene bridge, leading to fragments such as the nitrobenzyl cation (m/z = 136) and the nitrophenyl cation (m/z = 122).

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the two nitro groups, which can be chemically transformed to open up synthetic pathways to novel compounds.

Reduction of Nitro Groups

The most significant reaction of this molecule is the reduction of its nitro groups to amines, yielding 2,4'-diaminodiphenylmethane . This transformation is a gateway to a wide range of derivatives.

General Reaction Pathway: this compound + Reducing Agent → 2,4'-Diaminodiphenylmethane

Commonly Employed Reducing Systems:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is clean and efficient.

  • Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

The resulting diamine is a valuable, asymmetric building block. The two distinct amino groups (one ortho, one para to the methylene bridge) will exhibit different reactivities, allowing for selective functionalization.

Potential Applications

While specific applications for this compound itself are not widely documented, its diamino derivative has significant potential in several fields:

  • High-Performance Polymers: Asymmetric aromatic diamines are used as monomers for synthesizing polyimides and polyamides. These polymers often possess high thermal stability, excellent mechanical properties, and good solubility, making them suitable for applications in aerospace and electronics.

  • Pharmaceutical Scaffolds: The diphenylmethane core is present in numerous biologically active compounds. The diamino derivative could serve as a starting point for the synthesis of novel drug candidates. The amino groups provide handles for introducing diverse functionalities to explore structure-activity relationships.

  • Dye Synthesis: Aromatic diamines are classical precursors to azo dyes and other colorants. The unique substitution pattern could lead to dyes with novel chromatic properties.

Conclusion

This compound is a synthetically accessible, asymmetric isomer within the dinitrodiphenylmethane family. While its direct applications are limited, its true value lies in its potential as a precursor, particularly to 2,4'-diaminodiphenylmethane. The modern synthetic protocols available, such as Suzuki coupling, allow for its reliable preparation. For researchers in materials science and medicinal chemistry, this compound represents an intriguing and versatile building block for the development of novel molecules with tailored properties.

References

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  • PubChem. Diphenylmethane, 2,4-dinitro. National Center for Biotechnology Information. [Link]

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  • Quora. Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]

  • Allen Digital. For a Friedel - Craft reaction using AlCl_3which compound can be used as solvent, benzene or nitrobenzene ?. [Link]

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An In-Depth Technical Guide to 2,4'-Dinitrodiphenylmethane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dinitrodiphenylmethane is an organic compound characterized by a diphenylmethane core with two nitro groups substituted at the 2 and 4' positions of the phenyl rings. This specific isomeric arrangement confers distinct chemical properties that are of interest in various fields of chemical research. This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, synthesis, physicochemical properties, and potential applications, particularly within the context of medicinal chemistry and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.

Part 1: Nomenclature and Chemical Identity

The precise naming of chemical compounds is fundamental for unambiguous scientific communication. For this compound, the nomenclature reflects the specific substitution pattern on the two phenyl rings.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-nitro-2-[(4-nitrophenyl)methyl]benzene . This name systematically describes a benzene ring substituted with a nitro group at position 1 and a (4-nitrophenyl)methyl group at position 2.

Synonyms and Identifiers

In literature and commercial catalogues, this compound may be referred to by several synonyms. It is crucial to recognize these to ensure correct identification of the compound.

  • This compound

  • Benzene, 1-nitro-2-[(4-nitrophenyl)methyl]-

  • 1-(4-Nitrobenzyl)-2-nitrobenzene

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1817-75-0[1]
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)([O-])[O-]
InChI Key IDEMWJLVAXXOGJ-UHFFFAOYSA-N

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the direct nitration of diphenylmethane being a prominent method.

Nitration of Diphenylmethane

The most direct and industrially relevant method for the synthesis of dinitrodiphenylmethane isomers is the nitration of diphenylmethane. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions can be controlled to favor the formation of dinitro-substituted products.

A study published in Industrial & Engineering Chemistry Research details a method for the nitration of diphenylmethane in dichloromethane.[2] By adjusting the experimental conditions, a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane can be obtained with quantitative conversion.[2] The individual isomers can then be separated using conventional techniques such as fractional crystallization or chromatography. This nitration procedure can also be applied to mononitrodiphenylmethanes to achieve quantitative mononitration in the unsubstituted ring.[2]

Experimental Protocol: Nitration of Diphenylmethane

The following is a generalized protocol based on the principles of electrophilic nitration. Specific conditions should be optimized for yield and isomeric purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place diphenylmethane dissolved in a suitable solvent such as dichloromethane.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Cool the diphenylmethane solution in an ice bath. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isomer Separation: The resulting mixture of dinitrodiphenylmethane isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Diphenylmethane Diphenylmethane Reaction Nitration in Dichloromethane Diphenylmethane->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification & Isomer Separation (Column Chromatography) Workup->Purification Product This compound Purification->Product Isomers Other Isomers (2,2'- and 4,4'-) Purification->Isomers

Sources

physical and chemical properties of 2,4'-Dinitrodiphenylmethane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4'-Dinitrodiphenylmethane

Abstract

This technical guide provides a comprehensive overview of the Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, structural characteristics, spectral data, synthesis, reactivity, and safety considerations. The information is presented to not only detail the properties of this molecule but also to provide context for its potential applications and handling.

Nomenclature and Structural Identifiers

This compound is an organic compound characterized by a diphenylmethane core with two nitro groups substituted at the 2 and 4' positions of the phenyl rings.

IdentifierValueSource
IUPAC Name 1-(4-nitrobenzyl)-2-nitrobenzenePubChem[1]
Molecular Formula C13H10N2O4PubChem[2]
Molecular Weight 258.23 g/mol PubChem[2]
CAS Registry Number 1817-75-0ChemicalBook[3]
InChI Key IDEMWJLVAXXOGJ-UHFFFAOYSA-NCheméo[4]
SMILES C1=CC=C(C=C1)CC2=CC(=CC(=C2)[O-])[O-]PubChem[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key computed and experimental data.

PropertyValueUnitSource
Molecular Weight 258.23 g/mol PubChem[2]
Exact Mass 258.06405680DaPubChem[2]
logPoct/wat (Octanol/Water Partition Coefficient) 3.094Cheméo[4]
log10WS (Water Solubility) -4.87mol/LCheméo[4]
Topological Polar Surface Area 91.6ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • Mass Spectrometry : The NIST Mass Spectrometry Data Center provides gas chromatography-mass spectrometry (GC-MS) data for this compound, which is crucial for its identification in complex mixtures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for dinitrodiphenylmethane is available, which can be used to confirm the carbon skeleton of the molecule.[6][7]

  • Infrared (IR) Spectroscopy : Vapor-phase IR spectra are available and can be used to identify the functional groups present in the molecule, particularly the characteristic nitro group stretches.[1]

Further spectral information can often be accessed through comprehensive databases such as PubChem, which aggregates data from various sources including SpectraBase.[8]

Synthesis of this compound

A common method for the synthesis of this compound is through a Suzuki coupling reaction. The following protocol is based on a patented synthetic route.[9]

Experimental Protocol: Suzuki Coupling
  • Reaction Setup : In a reaction vessel inerted with nitrogen, combine 2-nitrobenzyl bromide (1.0 eq.), p-nitrophenylboronic acid (1.1 eq.), toluene, and water.

  • Addition of Reagents : Add sodium carbonate (2.0 eq.) and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) (0.02 eq.).

  • Reaction Conditions : Heat the mixture to 90°C and maintain for 3 hours.

  • Workup : Cool the reaction mixture and pour it into water. Partition the mixture and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic phases, wash with saturated saline, dry, and concentrate. The crude product is then purified by column chromatography to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2-nitrobenzyl_bromide 2-Nitrobenzyl Bromide Reaction_Vessel Reaction at 90°C 2-nitrobenzyl_bromide->Reaction_Vessel p-nitrophenylboronic_acid p-Nitrophenylboronic Acid p-nitrophenylboronic_acid->Reaction_Vessel Na2CO3 Sodium Carbonate Na2CO3->Reaction_Vessel Pd_dppf_Cl2 Pd(dppf)Cl2 Pd_dppf_Cl2->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Cooling Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki coupling synthesis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the two nitro groups and the methylene bridge.

  • Reduction of Nitro Groups : The nitro groups can be selectively or fully reduced to amino groups, which are versatile intermediates for the synthesis of dyes, pharmaceuticals, and polymers.

  • Electrophilic Aromatic Substitution : The aromatic rings can undergo further electrophilic substitution, although the electron-withdrawing nature of the nitro groups is deactivating.

  • Oxidation of the Methylene Bridge : The methylene bridge can be oxidized to a carbonyl group, forming the corresponding benzophenone.

Given its structure, this compound can be a precursor for:

  • Novel Dyes and Pigments : The dinitro-aromatic structure is a common feature in certain classes of dyes.

  • High-Performance Polymers : The diamino derivative (obtained after reduction) can serve as a monomer for the synthesis of polyamides and polyimides.

  • Energetic Materials : While not as common as other dinitro-aromatic compounds, its potential in energetic material formulations could be explored.[10]

Safety and Handling

No specific safety data sheet for this compound was found. However, based on structurally related compounds like 2,4-Dinitrophenol and 2,4-Dinitrophenylhydrazine, the following precautions are advised.[11][12][13]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

  • Fire and Explosion Hazard : Many dinitro-aromatic compounds are flammable and can be explosive, especially when dry or subjected to heat, friction, or shock.[12][13] Keep away from heat, sparks, and open flames.

  • Health Hazards : Dinitro-aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[12][14] They may cause skin and eye irritation.[12] In case of exposure, seek immediate medical attention.[11]

  • Environmental Precautions : Avoid release into the environment as these compounds can be harmful to aquatic life.[14][15]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[15]

References

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

  • PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. Retrieved from [Link]

  • PubChem. (n.d.). Dinitrodiphenylmethane. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0464 - 2,4-DINITROPHENOL. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2,4-DINITROPHENOL INDICATOR AR. Retrieved from [Link]

  • SpectraBase. (n.d.). Dinitro-diphenyl-methane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

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2,4'-Dinitrodiphenylmethane CAS number and database information.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4'-Dinitrodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1817-75-0), a nitroaromatic compound of interest in various chemical and pharmaceutical research fields. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Furthermore, it explores its relevance in research, particularly highlighting the broader context of dinitrophenyl compounds in medicinal chemistry and toxicology. This guide is structured to serve as a foundational resource, integrating established scientific principles with practical, field-proven insights for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a member of the dinitrodiphenylmethane isomer family. Accurate identification and understanding of its physical properties are paramount for its application in any experimental setting.

1.1. Identifiers and Molecular Structure

  • CAS Number : 1817-75-0[1]

  • Molecular Formula : C₁₃H₁₀N₂O₄[1][2][3]

  • Molecular Weight : 258.23 g/mol [1][2]

  • IUPAC Name : 1-(4-nitrobenzyl)-2-nitrobenzene

  • Synonyms : Benzene, 1-(4-nitrobenzyl)-2-nitro-; (2-Nitrophenyl)(4-nitrophenyl)methane

The structure consists of a diphenylmethane core with two nitro groups (NO₂) substituted on the aromatic rings at the 2 and 4' positions.

1.2. Physicochemical Data

A compilation of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety protocols.

PropertyValueSource
Melting Point 119 °CChemicalBook
Boiling Point (Predicted) 420.7 ± 25.0 °CChemicalBook
Density (Predicted) 1.341 ± 0.06 g/cm³ChemicalBook[1]
Octanol/Water Partition Coefficient (logP) 3.094Cheméo (Crippen Calculated)[4]
Water Solubility (log10WS in mol/l) -4.87Cheméo (Crippen Calculated)[4]
Topological Polar Surface Area (TPSA) 91.6 ŲPubChem[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves coupling reactions that form the central methylene bridge between the two substituted phenyl rings. A representative method is the Suzuki coupling, a versatile palladium-catalyzed cross-coupling reaction.

2.1. Expertise in Action: Why Suzuki Coupling?

The choice of a Suzuki coupling is dictated by its high tolerance for a wide variety of functional groups, including the nitro groups present in the precursors. This methodology offers a reliable and relatively high-yield pathway, minimizing the formation of unwanted byproducts compared to harsher classical methods like Friedel-Crafts alkylation, which can be problematic with deactivated nitroaromatic rings.

2.2. Detailed Experimental Protocol: Suzuki Coupling Approach

This protocol describes a plausible synthesis adapted from a method for a similar compound, providing a robust framework for laboratory execution.[6]

Step 1: Reaction Setup

  • In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine 2-nitrobenzyl bromide (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Add a solvent system of toluene and water. The biphasic system is crucial; the inorganic base resides in the aqueous phase, while the organic reactants and catalyst are in the organic phase.

  • Causality: The inert atmosphere is critical to prevent the oxidation and degradation of the palladium catalyst, ensuring its catalytic activity is maintained throughout the reaction.

Step 2: Catalyst Addition

  • Add the palladium catalyst, such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq.).

  • Causality: The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) efficiently.

Step 3: Reaction Execution

  • Heat the mixture to 90 °C and maintain for 3 hours with vigorous stirring.[6]

  • Causality: The elevated temperature provides the activation energy required for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing between the aqueous and organic phases, which is essential for the reaction to occur at the interface.

Step 4: Workup and Purification

  • After cooling, pour the reaction mixture into water and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the combined organic phases with saturated brine to remove residual water and inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the this compound.

2.3. Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Product A 2-Nitrobenzyl Bromide E Combine & Purge with Nitrogen A->E B 4-Nitrophenylboronic Acid B->E C Pd(dppf)Cl2 (Catalyst) C->E D Na2CO3 in Toluene/Water D->E F Heat to 90°C for 3 hours E->F G Reaction Workup (Extraction & Washing) F->G H Purification (Column Chromatography) G->H I Pure this compound H->I

Caption: Suzuki coupling workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating the compound from potential impurities and confirming its molecular weight. The NIST Chemistry WebBook provides reference data for Kovats retention indices, which can aid in identification.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation by revealing the chemical environment of each proton and carbon atom in the molecule.

  • Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups, particularly the characteristic strong absorptions for the nitro groups (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the aromatic C-H bonds.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of dinitro-aromatic compounds has significant relevance in several research areas.

4.1. Precursor in Chemical Synthesis

Dinitrodiphenylmethane isomers can serve as precursors for the synthesis of corresponding diamines through the reduction of the nitro groups. These diamines are valuable monomers in the production of high-performance polymers or as building blocks in medicinal chemistry.

4.2. Relevance to Drug Discovery: The Dinitrophenyl Scaffold

The dinitrophenyl moiety is a well-known structural motif in medicinal chemistry and toxicology.

  • MAPEG Inhibition : Recent studies have identified 2,4-dinitro-biphenyl-based compounds as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, which includes targets like LTC4 synthase and 5-lipoxygenase-activating protein (FLAP).[8][9] These pathways are crucial in inflammation and cancer, suggesting that scaffolds containing the 2,4-dinitrophenyl group could be explored for developing novel anti-inflammatory or anti-cancer agents.[8][9]

  • Mitochondrial Uncoupling : The related compound, 2,4-Dinitrophenol (DNP), is a classic mitochondrial uncoupling agent.[10][11] It disrupts the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure. While DNP itself is highly toxic, its mechanism has inspired research into controlled mitochondrial uncoupling for treating metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[10][11][12][13] The this compound structure could be investigated in this context, although its activity would be speculative without experimental data.

4.3. Analytical Reagents

The related compound 2,4-Dinitrophenylhydrazine (DNPH) is a widely used analytical reagent for the qualitative and quantitative analysis of aldehydes and ketones.[14][15][16] This highlights the utility of the dinitrophenylhydrazine scaffold in analytical chemistry.

Toxicology and Safety

5.1. General Hazards of Nitroaromatic Compounds

Nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin. Many are suspected mutagens or carcinogens.

5.2. Toxicity Profile of Related Compounds (2,4-Dinitrophenol)

Extensive toxicological data exists for 2,4-Dinitrophenol (DNP). It is highly toxic, and exposure can lead to a rapid increase in metabolic rate, hyperthermia, and death.[12][17][18] The mechanism of toxicity is the uncoupling of oxidative phosphorylation.[12][17] Although this compound is structurally different, the presence of the dinitrophenyl moiety warrants a cautious approach, assuming potential toxicity until proven otherwise. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a distinct chemical entity with a well-defined structure and properties. While direct applications are not widely reported, its structural similarity to compounds with significant biological activity, such as MAPEG inhibitors and mitochondrial uncouplers, makes it a molecule of potential interest for further investigation. This guide provides the foundational chemical knowledge—from synthesis to identification and safety considerations—necessary for researchers to confidently incorporate this compound into their scientific endeavors.

References

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from Cheméo. [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from PubChem. [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from the NIST WebBook. [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from the NIST WebBook. [Link]

  • PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. Retrieved from PubChem. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. Retrieved from ATSDR. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS. Retrieved from CDC Stacks. [Link]

  • Maccarrone, M., et al. (2019). Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors. ChemMedChem. Retrieved from PMC. [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells. Retrieved from MDPI. [Link]

  • Maccarrone, M., et al. (2019). Identification of 2,4‐Dinitro‐Biphenyl‐Based Compounds as MAPEG Inhibitors. ResearchGate. [Link]

  • Al-Abachi, N. S. N. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. [Link]

  • Skvortsova, V., et al. (2021). Nanoformulation of 2,4-dinitrophenyl lipophilic derivatives as a promising tool for delivery to liver. Public Health Toxicology. [Link]

  • Holmgren, P., et al. (2006). Two deaths attributed to the use of 2,4-dinitrophenol. Journal of Analytical Toxicology. [Link]

  • Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry. [Link]

  • Potts, A. J., et al. (2021). Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Clinical Toxicology. [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. ResearchGate. [Link]

  • Hori, H., et al. (2022). Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds. Journal of Occupational Health. [Link]

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Spectroscopic Data for 2,4'-Dinitrodiphenylmethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4'-Dinitrodiphenylmethane is a nitroaromatic compound of significant interest in various fields of chemical research, including synthesis and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its chemical architecture. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. The focus of this document is to not only present the data but also to offer insights into the interpretation and experimental considerations, thereby providing a practical resource for laboratory work.

The molecular structure of this compound, with the chemical formula C₁₃H₁₀N₂O₄ and a molecular weight of approximately 258.23 g/mol , presents a unique spectroscopic fingerprint due to the asymmetric substitution on the two phenyl rings.[1][2] This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for assigning the positions of the nitro groups and confirming the overall structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene bridge protons. The electron-withdrawing nature of the nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3', H-5'8.15d8.5
H-2', H-6'7.40d8.5
H-38.10d2.5
H-57.60dd8.5, 2.5
H-67.35d8.5
-CH₂-4.10s-

Note: This is a predicted spectrum. Actual experimental values may vary.

Interpretation:

  • The two protons on the 4'-nitrophenyl ring (H-3' and H-5') are expected to be the most downfield due to the strong deshielding effect of the nitro group. They would appear as a doublet.

  • The protons H-2' and H-6' on the same ring would also be a doublet, upfield from H-3' and H-5'.

  • The protons on the 2,4-dinitrophenyl ring will show a more complex pattern. H-3, being ortho to a nitro group, is expected to be a doublet with a small coupling constant.

  • H-5 will be a doublet of doublets due to coupling with both H-3 and H-6.

  • H-6 will appear as a doublet.

  • The methylene bridge protons (-CH₂-) are expected to be a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons attached to the nitro groups will be significantly deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-4'147.0
C-2, C-4146.5, 148.0
C-1'145.5
C-1138.0
C-2', C-6'130.0
C-3', C-5'124.0
C-6127.5
C-5121.0
C-3119.0
-CH₂-36.0

Note: This is a predicted spectrum. Actual experimental values may vary. Some sources indicate the availability of a ¹³C NMR spectrum for a "Dinitro-diphenyl-methane" on SpectraBase, which may correspond to the 2,4'- isomer.[3][4]

Interpretation:

  • The carbons bearing the nitro groups (C-2, C-4, and C-4') are expected to have the highest chemical shifts.

  • The quaternary carbons (C-1 and C-1') will also be downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

  • The methylene carbon (-CH₂-) will be the most upfield signal.

Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro groups and the aromatic rings. Experimental data for the dinitro isomers of diphenylmethane have been reported, providing a basis for interpretation.[1]

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch (-CH₂-)2950-2850Weak
Asymmetric NO₂ stretch1550-1515Strong
Symmetric NO₂ stretch1355-1335Strong
Aromatic C=C stretch1600-1450Medium
C-N stretch860-830Medium

Interpretation:

  • The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups. The exact positions of these bands can be influenced by the substitution pattern on the aromatic rings.

  • The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • The weaker aliphatic C-H stretching from the methylene bridge will be seen just below 3000 cm⁻¹.

  • The characteristic C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

  • A C-N stretching vibration is also expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an IR-transparent cell. For GC-FT-IR analysis, the compound is introduced into the gas chromatograph.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can help to confirm the connectivity of the molecule. Data from GC-MS studies on dinitrodiphenylmethane isomers are available in the literature.[1]

Expected Mass Spectrometric Data (EI):

m/zProposed Fragment
258[M]⁺ (Molecular Ion)
212[M - NO₂]⁺
182[M - 2NO₂]⁺
165[C₁₃H₉]⁺ (Fluorenyl cation)
152[C₁₂H₈]⁺
121[C₇H₅O₂]⁺ (Nitrobenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • The molecular ion peak [M]⁺ should be observed at m/z 258, corresponding to the molecular weight of the compound.

  • Loss of one and two nitro groups (-NO₂, 46 Da) would lead to fragment ions at m/z 212 and 182, respectively.

  • A significant peak at m/z 165 is likely due to the formation of the stable fluorenyl cation through rearrangement.

  • Cleavage of the C-C bond of the methylene bridge can lead to the formation of a nitrobenzoyl cation (m/z 121) and a tropylium ion (m/z 91).

Proposed Fragmentation Pathway:

fragmentation M [C₁₃H₁₀N₂O₄]⁺˙ m/z = 258 F1 [C₁₃H₁₀NO₂]⁺ m/z = 212 M->F1 - NO₂ F4 [C₇H₅O₂]⁺ m/z = 121 M->F4 cleavage F5 [C₇H₇]⁺ m/z = 91 M->F5 cleavage F2 [C₁₃H₁₀]⁺˙ m/z = 182 F1->F2 - NO₂ F3 [C₁₃H₉]⁺ m/z = 165 F2->F3 - H

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or via a direct insertion probe.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and confirmation of the compound. While experimental data for all techniques may not be readily available in public databases, the predicted spectra and data from related isomers offer a solid foundation for its analysis. The methodologies and interpretations presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring scientific rigor and integrity in their work.

References

  • Giumanini, A.G.; Verardo, G.; Soják, L.; Kubinec, R.; Perjéssy, A. Identification of mononitro and dinitro isomers of diphenylmethane by GC-FT-IR and GC-MS techniques. Ind. Eng. Chem. Res.2001 , 40 (6), 1449–1453. [Link]

  • PubChem. Dinitrodiphenylmethane. [Link][3]

  • NIST Chemistry WebBook. Diphenylmethane, 2,4-dinitro-. [Link][1]

  • Silverstein, R.M.; Webster, F.X.; Kiemle, D.J.; Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • PubChem. Diphenylmethane, 2,4-dinitro-. [Link][2]

  • Reich, H. J. 13C NMR Spectroscopy. [Link]

  • SpectraBase. Dinitro-diphenyl-methane. [Link][4]

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The Dawn of Dinitrodiphenylmethanes: A Technical Guide to Their Early Research and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Nascent Field of Aromatic Chemistry

The latter half of the 19th century was a period of fervent discovery in organic chemistry, with the exploration of aromatic compounds and their derivatives taking center stage. Within this dynamic landscape, the synthesis and characterization of nitroaromatic compounds laid the groundwork for numerous advancements in the fields of dyes, explosives, and pharmaceuticals. This technical guide delves into the nascent research surrounding dinitrodiphenylmethane compounds, with a particular focus on the seminal work that led to the first synthesis and characterization of the 4,4'-isomer. By examining the early experimental methodologies and the logical frameworks of the time, we gain a deeper appreciation for the foundational discoveries that have shaped modern organic synthesis.

The initial synthesis of 4,4'-dinitrodiphenylmethane is chronicled in the comprehensive "Beilstein's Handbook of Organic Chemistry," a monumental compilation of organic compounds. Specifically, the entries in the fourth edition, Volume 5, page 589, and the third supplement of the fifth volume (E III 5), on page 1797, serve as the authoritative records of this early work[1][2]. While the exact date and individual credit for the very first synthesis can be nuanced, these references point to a period of intense investigation into the reactions of nitroaromatic compounds.

The Foundational Synthesis: A Condensation Reaction

The pioneering synthesis of 4,4'-dinitrodiphenylmethane was likely achieved through the condensation of a nitroaromatic precursor. While the precise, originally documented protocol requires consulting the historical Beilstein volumes, we can reconstruct a scientifically plausible methodology based on the chemical principles understood during that era. A probable route involved the reaction of p-nitrotoluene with a condensing agent, such as concentrated sulfuric acid. This approach leverages the reactivity of the benzylic protons of p-nitrotoluene and the electrophilic nature of a second, activated molecule of the same.

Logical Framework of the Early Synthesis

The choice of reactants and conditions was guided by the established principles of electrophilic aromatic substitution and condensation reactions. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates the benzylic protons of the methyl group, making them susceptible to removal by a strong acid.

logical_framework cluster_reactants Reactants & Conditions cluster_rationale Scientific Rationale (19th Century Perspective) cluster_outcome Expected Outcome p_nitrotoluene p-Nitrotoluene activate_methyl Activation of Benzylic Protons p_nitrotoluene->activate_methyl -NO2 group activates adjacent methyl group deactivate_ring Deactivation of Aromatic Ring p_nitrotoluene->deactivate_ring -NO2 group deactivates ring to further nitration conc_h2so4 Concentrated Sulfuric Acid condensing_agent Sulfuric Acid as a Condensing & Dehydrating Agent conc_h2so4->condensing_agent formation_dndpm Formation of 4,4'-Dinitrodiphenylmethane activate_methyl->formation_dndpm Facilitates intermolecular condensation condensing_agent->formation_dndpm Facilitates intermolecular condensation

Caption: Logical framework for the early synthesis of 4,4'-dinitrodiphenylmethane.

Experimental Protocol: A Reconstruction of the Early Synthesis

The following protocol is a reconstruction of a plausible 19th-century method for the synthesis of 4,4'-dinitrodiphenylmethane, based on the information available in historical chemical literature.

Objective: To synthesize 4,4'-dinitrodiphenylmethane via the self-condensation of p-nitrotoluene.

Materials:

  • p-Nitrotoluene

  • Concentrated Sulfuric Acid

  • Water

  • Ethanol (for recrystallization)

  • Litmus paper (for testing acidity)

Apparatus:

  • A round-bottom flask

  • A reflux condenser

  • A heating mantle or water bath

  • A beaker for precipitation

  • A Buchner funnel and flask for filtration

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, place a measured quantity of p-nitrotoluene.

  • Addition of Sulfuric Acid: Slowly and with caution, add an excess of concentrated sulfuric acid to the p-nitrotoluene while stirring. The reaction is exothermic, and the flask should be cooled in an ice bath if the temperature rises excessively.

  • Heating: Once the addition is complete, attach a reflux condenser and heat the mixture gently. The exact temperature and duration would have been determined empirically, likely involving heating for several hours.

  • Precipitation: After the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing cold water or crushed ice. This will precipitate the crude 4,4'-dinitrodiphenylmethane.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with water to remove any residual acid. The washings should be continued until the filtrate is neutral to litmus paper.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified 4,4'-dinitrodiphenylmethane.

Characterization in the 19th Century

In the absence of modern spectroscopic techniques, the characterization of newly synthesized compounds in the 19th century relied on a combination of physical and chemical methods.

Parameter Method of Determination Expected Observation for 4,4'-Dinitrodiphenylmethane
Melting Point Capillary melting point apparatusA sharp and consistent melting point would indicate a pure substance.
Elemental Analysis Combustion analysisThe percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen would be determined to confirm the empirical formula.
Solubility Testing solubility in various solventsThe solubility profile in common solvents like water, ethanol, ether, and acids would be recorded.
Crystallography Microscopic examination of crystalsThe shape and color of the crystals formed upon recrystallization would be noted.
Chemical Reactivity Reaction with reducing agentsReduction of the nitro groups to amino groups would yield the corresponding diamine, which could be further characterized.

Early Investigations and Significance

The initial discovery of dinitrodiphenylmethane compounds would have been significant for several reasons. Primarily, it expanded the known repertoire of organic reactions and provided a new molecular scaffold for further chemical exploration. The presence of two nitro groups would have made these compounds of interest for their potential energetic properties, a field of intense research during that period. Furthermore, the dinitrodiphenylmethane structure served as a precursor for the synthesis of the corresponding diamino derivatives, which would later become crucial building blocks for dyes and polymers.

The early work on dinitrodiphenylmethanes, meticulously documented in resources like Beilstein's Handbook, represents a critical step in the journey of organic chemistry from a descriptive science to a predictive and synthetic one. These foundational studies, conducted with rudimentary equipment and a profound understanding of chemical principles, paved the way for the development of the vast and complex field of synthetic organic chemistry that we know today.

Conclusion

The early research and discovery of dinitrodiphenylmethane compounds, rooted in the foundational principles of 19th-century organic chemistry, stand as a testament to the ingenuity and meticulousness of early chemists. The reconstruction of their synthetic methods and characterization techniques provides invaluable insight into the evolution of the field. The work chronicled in historical archives like Beilstein's Handbook not only preserves these seminal discoveries but also continues to inspire and inform contemporary researchers in the ongoing quest for novel molecules and materials.

References

  • Beilstein, F. K. (n.d.). Beilstein's Handbook of Organic Chemistry. (4th ed., Vol. 5, p. 589).
  • Beilstein, F. K. (n.d.). Beilstein's Handbook of Organic Chemistry. (4th ed., E III 5, p. 1797).
  • UMSL. (n.d.). Beilstein Handbook of Organic Chemistry. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Isomers of Dinitrodiphenylmethane: Synthesis, Characteristics, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The dinitrodiphenylmethane scaffold, a seemingly simple aromatic nitro compound, presents a fascinating case study in isomerism and reactivity. The positional variations of the two nitro groups on the diphenylmethane framework give rise to a family of isomers with distinct physicochemical properties and synthetic potential. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive exploration of the synthesis, characterization, and potential applications of these versatile molecules. We will delve into the nuances of their preparation, the interpretation of their spectral signatures, and their emerging roles in various scientific disciplines.

The Isomeric Landscape of Dinitrodiphenylmethane

Diphenylmethane can be dinitrated to yield several positional isomers. The most commonly encountered isomers include:

  • 2,2'-Dinitrodiphenylmethane

  • 2,4'-Dinitrodiphenylmethane

  • 3,3'-Dinitrodiphenylmethane

  • 4,4'-Dinitrodiphenylmethane

  • 2,3'-Dinitrodiphenylmethane

  • 3,4'-Dinitrodiphenylmethane

The substitution pattern profoundly influences the molecule's symmetry, polarity, and steric hindrance, which in turn dictates its physical and chemical characteristics.

Synthesis and Purification of Dinitrodiphenylmethane Isomers

The primary route to dinitrodiphenylmethane isomers is the direct nitration of diphenylmethane. However, this typically yields a mixture of isomers, necessitating careful control of reaction conditions and efficient purification techniques to isolate the desired compound.[1]

General Synthesis via Nitration of Diphenylmethane

The nitration of diphenylmethane is a classic example of an electrophilic aromatic substitution reaction. The methylene bridge is an ortho-, para-directing group, leading to a mixture of isomers.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of dinitrodiphenylmethane isomers.

Experimental Protocol: General Nitration

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and diphenylmethane in an ice bath.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The resulting mixture of isomers can be separated by fractional crystallization or column chromatography.

Selective Synthesis of Isomers

Achieving high selectivity for a specific isomer often requires a multi-step approach or the use of specialized nitrating agents.

Protocol for this compound Synthesis: [2]

A Suzuki coupling reaction provides a more controlled synthesis of the unsymmetrical 2,4'-isomer.

  • Reaction: In an inert atmosphere, combine 2-nitrobenzyl bromide, p-nitrophenylboronic acid, (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and sodium carbonate in a mixture of toluene and water.[2]

  • Heating: Heat the reaction mixture at 90°C for 3 hours.[2]

  • Workup and Purification: After cooling, the product is extracted with ethyl acetate and purified by column chromatography.[2]

Physicochemical Characteristics of Dinitrodiphenylmethane Isomers

The physical properties of the dinitrodiphenylmethane isomers vary significantly with the substitution pattern. A summary of available data is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,2'-Dinitrodiphenylmethane C₁₃H₁₀N₂O₄258.23123.5–124.5[3]Yellow crystals[3]
This compound C₁₃H₁₀N₂O₄258.2394-96-
3,3'-Dinitrodiphenylmethane C₁₃H₁₀N₂O₄258.23155-157-
4,4'-Dinitrodiphenylmethane C₁₃H₁₀N₂O₄258.23188.6-189.6[4]Light yellow solid[4]

Note: Data for some isomers is limited, and the provided values are based on available literature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of dinitrodiphenylmethane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of dinitrodiphenylmethane isomers are characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methylene bridge protons (around 4.0-4.5 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the position of the electron-withdrawing nitro groups.

  • 4,4'-Dinitrodiphenylmethane: The ¹H NMR spectrum (in DMSO-d₆) is relatively simple due to the molecule's symmetry. It shows two doublets in the aromatic region corresponding to the protons ortho and meta to the nitro groups, and a singlet for the methylene protons.[5]

¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The carbons bearing the nitro groups are significantly deshielded and appear downfield. The chemical shift of the methylene carbon is also characteristic.

Infrared (IR) Spectroscopy

The IR spectra of dinitrodiphenylmethane isomers exhibit characteristic absorption bands that confirm the presence of key functional groups.

  • NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the methylene C-H stretching bands are observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the isomers. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed at m/z 258. The fragmentation pattern can provide clues about the substitution pattern, although it can be complex.

Reactivity of Dinitrodiphenylmethane Isomers

The chemical reactivity of dinitrodiphenylmethane isomers is dominated by the two nitro groups and the aromatic rings.

Reduction of the Nitro Groups

The most significant reaction of dinitrodiphenylmethanes is the reduction of the nitro groups to form the corresponding diaminodiphenylmethanes. These diamines are crucial monomers for the synthesis of high-performance polymers like polyimides and polyurethanes.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used method employing catalysts such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. It is generally a clean and efficient method.

  • Zinin Reduction: This classic method uses sodium sulfide or polysulfides in an aqueous or alcoholic solution to selectively reduce nitroarenes to anilines.[6] A key advantage of the Zinin reduction is its selectivity, as it can often reduce one nitro group in the presence of another.[6]

  • Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective for the reduction of aromatic nitro compounds.

Reduction_of_Dinitrodiphenylmethane cluster_reactants Starting Material cluster_reagents Reaction Conditions cluster_products Product DNDM Dinitrodiphenylmethane Isomer (Ar-NO₂) Reducing_Agents Reducing Agents H₂/Pd-C Na₂S (Zinin Reduction) Fe/HCl DADM Diaminodiphenylmethane Isomer (Ar-NH₂) DNDM:e->DADM:w Reducing_Agents->DADM Reduction

Sources

A Senior Application Scientist's Guide to the Synthesis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitroaromatic compounds represent a cornerstone of modern chemistry, serving as critical intermediates and final products in industries ranging from pharmaceuticals and agrochemicals to dyes and high-energy materials.[1][2] The introduction of the nitro group (–NO₂) onto an aromatic scaffold is a fundamental transformation that imparts unique electronic properties, enabling a vast array of subsequent chemical modifications.[1][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the core synthetic strategies for preparing nitroaromatic compounds. We move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind classical and contemporary methodologies, including electrophilic aromatic nitration, nucleophilic aromatic substitution, transition-metal-catalyzed approaches, and functional group interconversions. Each section is grounded in authoritative literature and supplemented with detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

The Strategic Importance of the Nitro Group

The utility of the nitro group is twofold. Firstly, its powerful electron-withdrawing nature significantly influences the reactivity of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution and serving as a directing group in further substitutions.[1][4] Secondly, the nitro group is a versatile functional handle that can be readily transformed into other valuable functionalities, most notably amines via reduction, which are precursors to a vast landscape of bioactive molecules.[5][6] The development of efficient, selective, and sustainable nitration methods is therefore a subject of continuous and intensive research.[7][8]

Core Synthetic Strategy I: Electrophilic Aromatic Nitration (SEAr)

The most traditional and widely employed method for synthesizing nitroaromatics is through electrophilic aromatic substitution (SEAr). This pathway involves the direct attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic π-system.[9]

The SEAr Mechanism: A Stepwise Explanation

The accepted mechanism proceeds through three distinct stages, a process that underpins the majority of direct nitration protocols.[9][10]

  • Generation of the Electrophile: The nitronium ion is typically too unstable to be stored and must be generated in situ. The classical method involves the reaction of concentrated nitric acid with a stronger acid catalyst, usually concentrated sulfuric acid.[6][11] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the nitronium ion.[12] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][12] This is almost always the rate-limiting step of the reaction.[12]

  • Deprotonation and Re-aromatization: A weak base in the reaction mixture, often the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π-system and yields the final nitroaromatic product.[6][10]

SEAr_Mechanism Electrophilic Aromatic Nitration (SEAr) Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Attack and Re-aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + NO₂⁺ (Attack) Nitrobenzene Nitrobenzene SigmaComplex->Nitrobenzene - H⁺ (Deprotonation)

Caption: General mechanism for Electrophilic Aromatic Nitration.

Nitrating Agents: From Harsh to Mild

The choice of nitrating agent is dictated by the reactivity of the aromatic substrate and the presence of sensitive functional groups.

  • Mixed Acid (HNO₃/H₂SO₄): This is the workhorse reagent for nitrating simple, unactivated, or deactivated arenes.[7][13] Its primary advantage is its high reactivity and low cost. However, the strongly acidic and oxidative conditions are harsh, leading to poor selectivity and potential degradation of complex molecules.[7]

  • Milder Reagents: For acid-sensitive substrates, alternative methods have been developed. These often avoid the use of strong mineral acids and offer improved selectivity.[7][14] Recent advances focus on sustainability and functional group tolerance.[13]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-50 °CHigh reactivity, low costHarsh, corrosive, poor selectivity, environmental concerns[7]
Nitrate Salts (e.g., Bi(NO₃)₃)Acetic acid, sometimes microwaveMilder, avoids strong acidsMay require specific catalysts or conditions[7]
Nitrogen Oxides (e.g., N₂O₅)Aprotic solvent (e.g., CH₂Cl₂)Neutral conditions, high reactivityReagents can be hazardous or unstable
NO₂BF₄ Inert solventPowerful nitrating agentCan be expensive, moisture-sensitive
Protocol: Nitration of Benzene to Nitrobenzene

This protocol describes the foundational SEAr reaction. It must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.

  • Acid Mixture Preparation: Carefully and slowly add 15 mL of concentrated sulfuric acid to the flask. While stirring, slowly add 10 mL of concentrated nitric acid. The addition is exothermic; maintain the temperature below 50°C.[11]

  • Reactant Addition: Once the acid mixture has cooled to near room temperature, begin the dropwise addition of 10 mL of benzene through the condenser over a period of 30 minutes. Control the addition rate to keep the internal temperature below 50°C to minimize dinitration.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45 minutes.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. The nitrobenzene will separate as a dense, pale-yellow oil.

  • Purification: Separate the organic layer using a separatory funnel. Wash sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to yield nitrobenzene.

Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)

While SEAr involves an electron-rich ring attacking a positive electrophile, SNAr operates under the opposite principle. Here, an electron-poor aromatic ring is attacked by a nucleophile, which displaces a leaving group.[15] This method is paramount for synthesizing highly functionalized nitroaromatics.

The SNAr Mechanism: Addition-Elimination

For an SNAr reaction to be effective, two key features are required on the aromatic ring:

  • Strong Electron-Withdrawing Groups (EWGs): At least one, but preferably more, strong EWGs (like –NO₂) must be present, positioned ortho or para to the leaving group.[15]

  • A Good Leaving Group (LG): A group that can depart as a stable anion, typically a halide (F, Cl, Br, I).[15]

The mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex .[15][16] The negative charge is delocalized and stabilized by the ortho/para EWGs.

  • Loss of Leaving Group: The intermediate collapses, expelling the leaving group and restoring the aromaticity of the ring to yield the substituted product.[17]

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism cluster_0 Reaction Pathway Start Aryl Halide (with o/p NO₂ group) Meisenheimer Meisenheimer Complex (Stabilized Anion) Start->Meisenheimer + Nu⁻ (Addition) Nucleophile Nu⁻ (Nucleophile) Product Substituted Nitroarene Meisenheimer->Product - X⁻ (Elimination) LeavingGroup X⁻ (Leaving Group)

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Application in Nitroaromatic Synthesis

While often used to modify existing nitroaromatics, the SNAr mechanism can also be used to install a nitro group by using a nitrite salt (e.g., NaNO₂) as the nucleophile. This is particularly useful for substrates where direct nitration is problematic. For example, reacting 4-chlorobenzonitrile with sodium nitrite in a polar aprotic solvent like DMSO can yield 4-nitrobenzonitrile, a transformation not easily achieved via SEAr due to the directing effects of the nitrile group.

Core Synthetic Strategy III: Modern Methodologies

Recent decades have seen a surge in the development of novel methods that offer greater control, milder conditions, and broader substrate scope compared to classical approaches.[7][18]

Transition-Metal-Catalyzed Nitration

The activation of C–H bonds or the use of cross-coupling strategies catalyzed by transition metals like palladium, rhodium, or copper has opened new avenues for regioselective nitration.[7][19] These methods often employ directing groups on the substrate to achieve high ortho-selectivity, a persistent challenge in classical SEAr chemistry.[4]

A related and powerful strategy is denitrative coupling , where a nitro group itself is used as a leaving group in cross-coupling reactions.[19] This allows for the late-stage functionalization of nitroarenes, significantly streamlining synthetic routes that would otherwise require a multi-step conversion of the nitro group to a halide.[19]

TMC_Workflow Transition-Metal-Catalyzed Denitrative Coupling Nitroarene Nitroarene (Ar-NO₂) Catalyst Pd or Cu Catalyst Nitroarene->Catalyst CouplingPartner Coupling Partner (e.g., Ar'-B(OH)₂) CouplingPartner->Catalyst Product Coupled Product (Ar-Ar') Catalyst->Product C-C Bond Formation

Caption: Workflow for denitrative cross-coupling reactions.

The Sandmeyer Reaction: An Indirect but Powerful Route

The Sandmeyer reaction provides an indispensable, albeit indirect, method for introducing a nitro group with absolute regiocontrol.[20][21] The process leverages the transformation of an amino group into a highly versatile diazonium salt intermediate.

  • Starting Material: The synthesis begins with an existing aniline (Ar–NH₂). Often, this aniline is prepared by the reduction of a nitroaromatic compound, which may seem circuitous but is a powerful strategy for isomerically pure products.[22]

  • Diazotization: The aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5°C).[21][23] This converts the primary amino group into an aryl diazonium salt (Ar–N₂⁺).

  • Nitro-de-diazoniation: The resulting diazonium salt is then treated with a solution of sodium nitrite in the presence of a copper(I) catalyst.[20] The diazonium group is an excellent leaving group (departing as N₂ gas), and it is replaced by the –NO₂ group.[20]

This sequence is invaluable when a desired nitro-isomer cannot be synthesized via direct nitration due to unfavorable directing group effects.

Protocol: Sandmeyer Synthesis of p-Nitrotoluene from p-Toluidine
  • Diazotization: Dissolve 10.7 g of p-toluidine in a mixture of 30 mL of concentrated HCl and 30 mL of water. Cool the solution to 0°C in an ice-salt bath. Slowly add a solution of 7.0 g of sodium nitrite in 20 mL of water, keeping the temperature below 5°C. Stir for 15 minutes after addition is complete.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) nitrite by reacting a solution of copper(II) sulfate with sodium nitrite.

  • Substitution: Slowly and carefully add the cold diazonium salt solution to the copper(I) nitrite catalyst solution. Vigorous evolution of nitrogen gas will occur.

  • Workup and Purification: After the reaction subsides, the mixture is typically warmed to ensure complete reaction, then extracted with an organic solvent (e.g., ether). The organic extracts are washed, dried, and the solvent is evaporated to yield p-nitrotoluene.

Conclusion and Future Outlook

The synthesis of nitroaromatic compounds has evolved significantly from its reliance on harsh, classical methods. While electrophilic aromatic substitution with mixed acid remains a vital tool for robust substrates, the demands of modern pharmaceutical and materials science have driven the innovation of milder, more selective, and functional-group-tolerant protocols. The rise of transition-metal catalysis, particularly C–H activation and denitrative coupling, has fundamentally altered the strategic approach to complex aromatic scaffolds.[19] Similarly, indirect methods like the Sandmeyer reaction continue to provide unparalleled regiochemical control.

Future research will undoubtedly focus on further enhancing the sustainability of these transformations, exploring flow chemistry for safer and more scalable nitrations, and developing novel catalytic systems that operate under even milder, greener conditions.[13] The continued diversification of the synthetic chemist's toolkit ensures that nitroaromatic compounds will remain central to chemical innovation for the foreseeable future.

References

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI.[Link]

  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. ResearchGate.[Link]

  • Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Recent progress in the nitration of arenes and alkenes. RSC Publishing.[Link]

  • Nitroaromatic compounds, from synthesis to biodegradation. PubMed - NIH.[Link]

  • Recent advances in the synthesis of aromatic nitro compounds. SciSpace.[Link]

  • Nitration | Journal of New Developments in Chemistry. Open Access Pub.[Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. ZoomOrgo.[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.[Link]

  • A Walk through Recent Nitro Chemistry Advances. PMC - NIH.[Link]

  • Catalytic Synthesis of Arylisocyanates from Nitroaromatics. A Computational Study. ACS Publications.[Link]

  • the nitration of benzene - electrophilic substitution. Chemguide.[Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.[Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Michigan-Dearborn.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis.[Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.[Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.[Link]

  • Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research.[Link]

  • Video: Electrophilic Aromatic Substitution: Nitration of Benzene. JoVE.[Link]

  • Sandmeyer Reaction Mechanism. BYJU'S.[Link]

  • Sandmeyer reaction. Wikipedia.[Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Sheffield.[Link]

  • Sandmeyer Reaction. GeeksforGeeks.[Link]

  • Nucleophilic Aromatic Substitution | Request PDF. ResearchGate.[Link]

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Profile and Inferred Hazard Identification

2,4'-Dinitrodiphenylmethane is a dinitro-substituted aromatic hydrocarbon. The presence of two nitro groups on the diphenylmethane backbone suggests a potential for reactivity and specific health hazards. While detailed toxicological studies for this specific isomer are limited, the known properties of similar nitroaromatic compounds indicate a need for caution.

1.1. Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key data points.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₄PubChem
Molecular Weight 258.23 g/mol PubChem
Appearance Inferred to be a solid at room temperatureGeneral Chemical Knowledge
Octanol/Water Partition Coefficient (logPoct/wat) 3.094Cheméo[1]
Water Solubility (log10WS in mol/l) -4.87Cheméo[1]

The high octanol/water partition coefficient and low water solubility suggest that this compound is lipophilic and will not be readily soluble in aqueous solutions.

1.2. Inferred Health Hazards

Based on the Material Safety Data Sheet (MSDS) for the structurally similar compound 2,4-Dinitrodiphenylamine, the following health hazards should be anticipated for this compound.

  • Skin Irritation: Direct contact may cause skin irritation.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Gastrointestinal Irritation: Ingestion may cause irritation to the digestive tract.

The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

2.1. Engineering Controls

  • Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves) should be worn. Gloves should be inspected for any signs of degradation before use and changed regularly, especially if contamination is suspected.

  • Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required in the laboratory.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Safety Goggles Don2->Don3 Doff1 Gloves Doff2 Safety Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Figure 1: Recommended PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the stability of the compound.

3.1. Handling

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding: For transfers of large quantities of the solid, equipment should be grounded to prevent static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.2. Storage

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

4.2. Spill Response

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institutional environmental health and safety (EHS) department immediately.

    • Prevent entry into the area until it has been deemed safe by EHS personnel.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major Evacuate_Small Evacuate Immediate Area Small->Evacuate_Small Evacuate_Large Evacuate Laboratory Large->Evacuate_Large PPE Don Appropriate PPE Evacuate_Small->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Alert Alert EHS Evacuate_Large->Alert Secure Secure Area Alert->Secure

Figure 2: Decision-Making Workflow for Spill Response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste in a clearly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific guidance on disposal procedures.

Conclusion

While a comprehensive, specific safety data sheet for this compound is not currently available, a cautious and informed approach based on the data for structurally similar compounds and general principles for handling nitroaromatics can ensure its safe use in a research setting. The protocols outlined in this guide are intended to provide a foundation for safe handling practices. Researchers must always exercise professional judgment, adhere to their institution's safety policies, and seek guidance from their EHS department when in doubt.

References

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4'-Dinitrodiphenylmethane via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of an Unsymmetrical Diaryl Methane

2,4'-Dinitrodiphenylmethane is an important chemical intermediate, finding applications in the synthesis of various functional materials and as a precursor for pharmacologically active compounds. Its unsymmetrical nature, featuring two nitro-substituted phenyl rings bridged by a methylene group, presents a unique synthetic challenge. Traditional methods for creating such diarylmethanes often involve Friedel-Crafts alkylations, which can suffer from issues with regioselectivity and substrate scope. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile alternative for the construction of carbon-carbon bonds, including the C(sp²)-C(sp³) linkage required for this compound.[1] This application note provides a comprehensive guide for the synthesis of this compound utilizing a Suzuki coupling strategy, detailing the mechanistic underpinnings, a step-by-step experimental protocol, and critical considerations for success. The Suzuki coupling is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of its key reagents.[2]

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[3] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the organohalide (in our case, 2-nitrobenzyl bromide). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. This is often the rate-determining step of the entire cycle.[3] For benzyl halides, this step proceeds readily.[3]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron species (4-nitrophenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium is replaced by the 4-nitrophenyl group.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, from the palladium(II) complex. This step forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (+ 2-Nitrobenzyl Bromide) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (+ 4-Nitrophenylboronic Acid, Base) Product This compound Ar-Pd(II)-Ar'(Ln)->Product Reductive Elimination Product->Pd(0)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Reagent Selection

The successful synthesis of this compound via Suzuki coupling hinges on the judicious selection of starting materials, catalyst, base, and solvent. The presence of electron-withdrawing nitro groups on both coupling partners requires careful consideration of the reaction conditions.

Starting Materials:
  • 2-Nitrobenzyl Bromide (Electrophile): This benzylic halide serves as the electrophilic partner. Its synthesis can be achieved through the bromination of o-nitrotoluene using reagents like N-bromosuccinimide (NBS) or hydrobromic acid and hydrogen peroxide.[4][5][6]

  • 4-Nitrophenylboronic Acid (Nucleophile): This organoboron compound acts as the nucleophilic partner. It is commercially available or can be synthesized from 4-nitroaniline via diazotization followed by a Sandmeyer-type reaction with a boron source.[7][8][9][10]

Catalyst System:

The choice of the palladium catalyst and its associated ligand is paramount for an efficient reaction, especially when dealing with potentially challenging substrates.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: For coupling reactions involving electron-deficient substrates, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Buchwald-type ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices.[11][12]

Base and Solvent:
  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases are commonly employed. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective choices for this type of coupling.[12] The use of an aqueous solution of the base is often beneficial.

  • Solvent: A variety of organic solvents can be used for Suzuki couplings. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are frequently used, often in combination with water to dissolve the inorganic base.[13][14] A biphasic solvent system can facilitate the reaction and product isolation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be necessary depending on the purity of the starting materials and the specific laboratory setup.

Reagent/ComponentMolecular WeightMoles (mmol)EquivalentsAmountRole
2-Nitrobenzyl Bromide216.03 g/mol 1.01.0216 mgElectrophile
4-Nitrophenylboronic Acid166.93 g/mol 1.21.2200 mgNucleophile
Pd(OAc)₂224.50 g/mol 0.020.024.5 mgCatalyst Precursor
SPhos410.51 g/mol 0.040.0416.4 mgLigand
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.02.0276 mgBase
1,4-Dioxane---5 mLSolvent
Water (degassed)---1 mLCo-solvent
Reaction Setup and Execution:
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-nitrobenzyl bromide (216 mg, 1.0 mmol), 4-nitrophenylboronic acid (200 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Caption: Experimental workflow for the synthesis of this compound.

Work-up and Purification:
  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents- Inappropriate base or solvent- Use a fresh catalyst and ensure proper degassing.- Check the purity of starting materials.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, toluene).
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure rigorous exclusion of air.- Use a more robust ligand or a pre-catalyst.
Protodeborylation - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Use anhydrous solvents if necessary, or minimize the amount of water.- Monitor the reaction closely and stop it upon completion.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully selecting the appropriate starting materials, catalyst system, and reaction conditions, researchers can achieve high yields of the desired unsymmetrical diarylmethane. The protocol and guidelines presented in this application note offer a robust starting point for the synthesis and further exploration of this and related compounds in the fields of materials science and drug discovery.

References

  • Chahen, L., et al. (2003).
  • Preparation method of 2-nitrobenzyl bromide. (n.d.). Eureka | Patsnap. Retrieved January 14, 2026, from [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. (2018, January 23). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35558-35565.
  • Preparation of 4‐nitrophenylboronic acid (4). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 14, 2026, from [Link]

  • Process for preparing nitrobenzyl bromides. (n.d.). Google Patents.
  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (n.d.). RUA. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Production method for 2-nitrobenzyl bromide. (n.d.). Google Patents.
  • 4-nitrophenylboronic acid - 24067-17-2 - Structure, Synthesis, Properties. (n.d.). ChemSrc. Retrieved January 14, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 13). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 14, 2026, from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (n.d.). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017, December 11). PubMed. Retrieved January 14, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

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Detailed experimental protocol for 2,4'-Dinitrodiphenylmethane synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of 2,4'-Dinitrodiphenylmethane via Electrophilic Nitration

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound. The primary synthetic route detailed is the electrophilic nitration of diphenylmethane using nitric acid in a dichloromethane solvent system. This document offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, critical safety protocols for handling nitrating agents, and methods for product characterization. The protocol is designed for researchers in organic chemistry, materials science, and drug development, providing the necessary information to safely and successfully synthesize the target compound.

Introduction

Diphenylmethane and its derivatives are important structural motifs in organic chemistry. The dinitro derivatives, in particular, serve as crucial precursors for the synthesis of diaminodiphenylmethanes, which are widely used in the production of polymers and isocyanates.[1] The synthesis of specific isomers, such as this compound, often presents a challenge due to the formation of multiple isomeric products during the nitration of diphenylmethane.[1][2]

This guide focuses on a well-established method for the synthesis of this compound through the direct nitration of diphenylmethane. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the aromatic rings of the diphenylmethane molecule. The benzyl group is an ortho-, para-directing group, leading to the formation of a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane isomers.[2][3] This protocol provides a method to control the reaction conditions to favor the formation of the desired product and outlines a purification strategy for its isolation.

Reaction Mechanism and Strategy

The core of this synthesis is the electrophilic aromatic substitution reaction. A nitrating mixture, in this case, nitric acid in dichloromethane, generates the highly electrophilic nitronium ion (NO₂⁺). Diphenylmethane, the substrate, acts as a nucleophile, with its electron-rich aromatic rings attacking the nitronium ion. The reaction proceeds in two main stages: the initial mononitration of diphenylmethane, followed by a second nitration on the remaining unsubstituted ring. The position of the second nitro group is influenced by the directing effect of both the benzyl bridge and the first nitro group. The 2,4'-isomer is one of several products, and its successful isolation relies on careful control of the reaction and subsequent purification.[1][2]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
DiphenylmethaneC₁₃H₁₂168.23≥98%Sigma-Aldrich
Nitric AcidHNO₃63.0170%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Sodium BicarbonateNaHCO₃84.01≥99%EMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Alfa Aesar
EthanolC₂H₅OH46.07200 Proof, AnhydrousPharmco
Deuterated Chloroform (for NMR)CDCl₃120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Critical Safety Precautions

Nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes and its fumes are toxic upon inhalation.[4][5] All manipulations involving nitric acid must be performed in a well-ventilated chemical fume hood.[4][6] Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times.[5][7] An eyewash station and safety shower should be readily accessible.[5]

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

The nitration reaction is exothermic. The temperature must be carefully controlled with an ice bath to prevent runaway reactions.[1]

Waste Disposal: All chemical waste, especially acidic and organic waste, must be disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams, particularly organic solvents, to prevent unexpected reactions.[6]

Detailed Experimental Protocol

Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a 100 mL dropping funnel. The third neck should be fitted with a reflux condenser.

  • In the flask, dissolve diphenylmethane (10.0 g, 59.4 mmol) in 50 mL of dichloromethane (DCM).

  • Begin stirring the solution and cool the flask in an ice bath to 0-5 °C.

Nitration Reaction
  • In the dropping funnel, carefully prepare the nitrating mixture by adding 70% nitric acid (15 mL, ~237 mmol) to 20 mL of dichloromethane. Caution: This mixing can be exothermic; ensure the mixture is cool before proceeding.

  • Once the diphenylmethane solution has reached the target temperature of 0-5 °C, begin the dropwise addition of the nitrating mixture from the dropping funnel.

  • Maintain the reaction temperature between 0 and 10 °C throughout the addition. The addition should take approximately 30-45 minutes. The reaction is exothermic, so the rate of addition must be controlled to prevent the temperature from rising.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Isolation
  • Once the reaction is complete, carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of ice-cold water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: This will release CO₂ gas; vent the separatory funnel frequently.

    • 100 mL of water.

    • 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain a crude oily or solid product, which will be a mixture of dinitrodiphenylmethane isomers.[1][2]

Purification of this compound
  • The primary method for isolating the 2,4'-isomer from the mixture is through careful recrystallization.[1]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature. The 4,4'-isomer, being more symmetrical, is generally less soluble and may crystallize out first.

  • Filter off any initial crystals that form. The filtrate will be enriched with the 2,4'-isomer.

  • Concentrate the filtrate and allow it to stand for further crystallization. The this compound should crystallize out.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • A second recrystallization from ethanol may be necessary to achieve high purity. Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • Melting Point: Determine the melting point of the purified crystals. The literature value can be used as a reference.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to confirm the substitution pattern on the aromatic rings.[2][8] The chemical shift of the methylene protons is particularly informative for identifying the different isomers.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and confirm the molecular weight of the product (258.23 g/mol ).[9][10][11]

Data Summary and Expected Results

ParameterValue
Starting Material (Diphenylmethane)10.0 g (59.4 mmol)
Nitric Acid (70%)15 mL (~237 mmol)
Theoretical Yield of Dinitrodiphenylmethane15.3 g (59.4 mmol)
Molecular Formula of ProductC₁₃H₁₀N₂O₄[9][10][12]
Molecular Weight of Product258.23 g/mol [9][10][11]

The overall yield of the mixed isomers is typically high. The yield of the purified this compound will depend on the efficiency of the recrystallization process.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization prep_reagents Prepare Diphenylmethane and Nitrating Mixture Solutions setup_reaction Set up Reaction Flask (Flask, Stirrer, Funnel, Condenser) prep_reagents->setup_reaction cooling Cool Diphenylmethane Solution to 0-5 °C setup_reaction->cooling addition Dropwise Addition of Nitrating Mixture (0-10 °C) cooling->addition stirring Stir at Room Temperature (2-3 hours) addition->stirring monitoring Monitor Reaction (TLC/GC) stirring->monitoring quench Pour into Ice-Water monitoring->quench extraction Separate Organic Layer quench->extraction wash Wash with NaHCO₃, Water, and Brine extraction->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate recrystallize Recrystallize from Hot Ethanol concentrate->recrystallize filter Filter and Collect Crystals recrystallize->filter dry_product Dry Final Product filter->dry_product analysis Confirm Purity and Structure (MP, NMR, GC-MS) dry_product->analysis

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Extend the reaction time or slightly increase the reaction temperature after the initial addition. Ensure the nitric acid used is of sufficient concentration.
Loss of product during work-up or purification.Perform extractions carefully. Use minimal solvent for recrystallization to avoid leaving too much product in the mother liquor.
Formation of excessive by-productsReaction temperature was too high.Maintain strict temperature control during the addition of the nitrating mixture using an efficient ice bath.
Difficulty in crystallizing the productImpurities are present.Try adding a seed crystal to induce crystallization. If the product remains an oil, consider purification by column chromatography.
Solution is too dilute.Evaporate some of the solvent and attempt recrystallization again.
Product is an inseparable mixture of isomersRecrystallization is inefficient.Consider column chromatography on silica gel using a hexane/ethyl acetate solvent system to separate the isomers.

References

  • Giumanini, A. G., Geatti, P., & Verardo, G. (2002). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 41(22), 5435–5441. [Link]

  • American Chemical Society. (n.d.). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Retrieved from [Link]

  • Let's Talk Science. (2024, June 6). Nitration reaction safety. YouTube. [Link]

  • ResearchGate. (n.d.). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane | Request PDF. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]

  • Josh_Tutorials. (2022, November 20). SYNTHESIS AND REACTIONS OF DIPHENYLMETHANE. YouTube. [Link]

  • Gehring, D. G., Reddy, G. S., & Kwiecinski, J. O. (1967). Identification and Estimation of the Nitration Products of Diphenylmethane by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry, 39(12), 1464–1466. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenylmethane, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylmethane, 2,4-dinitro. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinitrodiphenylmethane. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,4'-Dinitrodiphenylmethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4'-Dinitrodiphenylmethane is a nitroaromatic compound that, while not extensively documented as a standalone reagent, serves as a crucial intermediate in the synthesis of its corresponding diamine, 2,4'-diaminodiphenylmethane. The true synthetic utility of this compound is realized upon the reduction of its nitro groups, unlocking a versatile building block for high-performance polymers and specialized organic molecules. The strategic placement of the amino groups in the resulting 2,4'-diaminodiphenylmethane offers a unique isomeric profile for creating polymers with distinct properties compared to the more common 4,4'-isomer.

This guide provides a comprehensive overview of the synthesis of this compound and its primary application as a precursor to 2,4'-diaminodiphenylmethane. Detailed protocols for the synthesis of the dinitro compound, its subsequent reduction, and the utilization of the resulting diamine in the preparation of polyimides, as an epoxy curing agent, and in the synthesis of Schiff bases are presented.

Core Synthetic Workflow

The primary application of this compound revolves around a two-step synthetic sequence: its initial synthesis followed by its reduction to the corresponding diamine. This diamine is the key player in subsequent applications.

Synthetic_Workflow 2-Nitrobenzyl bromide\n+ 4-Nitrophenylboronic acid 2-Nitrobenzyl bromide + 4-Nitrophenylboronic acid This compound This compound 2-Nitrobenzyl bromide\n+ 4-Nitrophenylboronic acid->this compound Suzuki Coupling 2,4'-Diaminodiphenylmethane 2,4'-Diaminodiphenylmethane This compound->2,4'-Diaminodiphenylmethane Catalytic Hydrogenation Applications Applications 2,4'-Diaminodiphenylmethane->Applications Polymer Synthesis, Schiff Bases, etc.

Caption: Synthetic pathway from precursors to 2,4'-diaminodiphenylmethane and its applications.

Part 1: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki cross-coupling reaction. This method offers a reliable route to unsymmetrical biaryls.[1][2][3][4][5]

Reaction Principle: Suzuki Coupling

The Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, p-nitrophenylboronic acid) and an organohalide (2-nitrobenzyl bromide) in the presence of a base.[4]

Suzuki_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R²-B(OR)₂ Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) R¹-R²

Caption: Simplified catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Suzuki coupling reactions.

Materials:

  • 2-Nitrobenzyl bromide

  • p-Nitrophenylboronic acid

  • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water (deionized)

  • Ethyl acetate

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, create an inert atmosphere by purging with nitrogen.

  • To the flask, add 2-nitrobenzyl bromide (1.0 eq), p-nitrophenylboronic acid (1.1 eq), toluene, and water.

  • Add sodium carbonate (2.0 eq) and Pd(dppf)Cl₂ (0.02 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
2-Nitrobenzyl bromide216.031.0
p-Nitrophenylboronic acid166.931.1
Pd(dppf)Cl₂731.700.02
Sodium carbonate105.992.0

Part 2: Reduction to 2,4'-Diaminodiphenylmethane

The most significant application of this compound is its reduction to 2,4'-diaminodiphenylmethane. This transformation is a gateway to a wide range of applications, particularly in polymer chemistry. Catalytic hydrogenation is a clean and efficient method for this reduction.[6][7][8]

Reaction Principle: Catalytic Hydrogenation

Catalytic hydrogenation involves the reduction of nitro groups to amino groups using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[6]

Nitro_Reduction Ar-NO₂ Ar-NO₂ Ar-NH₂ Ar-NH₂ Ar-NO₂->Ar-NH₂ H₂, Catalyst (e.g., Pd/C)

Caption: General scheme for the reduction of an aromatic nitro group.

Experimental Protocol: Catalytic Hydrogenation of this compound

This is a general protocol for the reduction of aromatic dinitro compounds and should be optimized for the specific substrate.[6][7]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a hydrogenation reactor, place this compound (1.0 eq) and a stir bar.

  • Under an inert atmosphere of nitrogen, carefully add 10% Pd/C (5-10 mol%).

  • Add ethanol or methanol as the solvent.

  • Seal the reactor and purge with nitrogen 3-5 times to remove oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 25-60 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Once complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 2,4'-diaminodiphenylmethane.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
This compound258.231.0
10% Pd/CN/A5-10 mol%
Hydrogen gas2.02Excess

Part 3: Applications of 2,4'-Diaminodiphenylmethane

The resulting 2,4'-diaminodiphenylmethane is a valuable monomer and curing agent. Its applications are analogous to the well-established uses of 4,4'-diaminodiphenylmethane.[9][10]

Application 1: Synthesis of Polyimides

Aromatic diamines are key components in the synthesis of polyimides, which are high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties.[11][12][13][14][15] The reaction proceeds in two steps: formation of a poly(amic acid) followed by thermal or chemical imidization.[15]

Protocol: Two-Step Polyimide Synthesis

  • In a dry, nitrogen-purged flask, dissolve 2,4'-diaminodiphenylmethane (1.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Cool the solution in an ice bath and slowly add an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) (1.0 eq) in portions to control the exothermic reaction.

  • Stir the mixture at room temperature for several hours to form the poly(amic acid) solution.

  • Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.

  • Heat the film in a programmable oven with a staged temperature profile, typically ramping up to 250-300 °C, to effect thermal cyclodehydration to the polyimide.

Application 2: Epoxy Resin Curing Agent

Diaminodiphenylmethanes are widely used as curing agents for epoxy resins, creating cross-linked networks with high rigidity and thermal stability.[9][10][16][17][18] The amine groups react with the epoxide rings in a nucleophilic ring-opening reaction.

Protocol: Curing of an Epoxy Resin

  • Preheat the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) to reduce its viscosity.

  • Melt the 2,4'-diaminodiphenylmethane and add it to the epoxy resin in a stoichiometric amount.

  • Mix the components thoroughly until a homogeneous mixture is obtained.

  • Pour the mixture into a preheated mold.

  • Cure the mixture in an oven at a specified temperature and time (e.g., 150 °C for 2 hours followed by post-curing at a higher temperature).

Application 3: Synthesis of Schiff Bases

Aromatic diamines readily react with aldehydes to form Schiff bases (imines), which are compounds with a wide range of applications in coordination chemistry and as intermediates in organic synthesis.[19][20][21][22]

Protocol: Synthesis of a Schiff Base

  • Dissolve 2,4'-diaminodiphenylmethane (1.0 eq) in a suitable solvent such as ethanol.

  • Add the aromatic aldehyde (2.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the Schiff base.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

References

  • Journal of Chemical and Pharmaceutical Research. Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available from: [Link].

  • Ataman Kimya. 4,4'-DIAMINODIPHENYLMETHANE. Available from: [Link].

  • RSC Advances. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. Available from: [Link].

  • Atlantis Press. Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. Available from: [Link].

  • International Journal of Foundation for Modern Research. Overview of Biological Activities and Synthesis of Schiff Base. Available from: [Link].

  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. Available from: [Link].

  • Journal of Southwest Jiaotong University. An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available from: [Link].

  • The Society of Polymer Science, Japan. The Synthesis and Characteristic ofA New Soluble Polyimides. Available from: [Link].

  • ResearchGate. A Study on the Cure Characteristics of Epoxy/Diaminodiphenylmethane System Prepared at Room Temperature. Available from: [Link].

  • BDMAEE. application of 4,4′-diaminodiphenylmethane in the coating industry and its role in improving coating performance. Available from: [Link].

  • ResearchGate. Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. Available from: [Link].

  • YouTube. Lecture 49-Polyimides. Available from: [Link].

  • Rose-Hulman Institute of Technology. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available from: [Link].

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link].

  • Zeus. FOCUS ON POLYIMIDES. Available from: [Link].

  • Google Patents. Method for preparing 3,3'-diaminodiphenylsulfone by catalytic hydrogenation of 3,3'-dinitrodiphenylsulfone.
  • Journal of the Indian Chemical Society. Organoborane coupling reactions (Suzuki coupling). Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • Google Patents. Process for preparing diaminodiphenylmethane.
  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available from: [Link].

  • Catalysis Science & Technology. Catalytic hydrogenation of CO2 to methane over supported Pd, Rh and Ni catalysts. Available from: [Link].

Sources

A Robust Reversed-Phase HPLC Method for the Quantification of 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4'-Dinitrodiphenylmethane

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries who require accurate determination of this compound. The protocol is grounded in established chromatographic principles and adheres to standards for analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Scientific Rationale

This compound (C₁₃H₁₀N₂O₄, M.W.: 258.23 g/mol ) is a nitroaromatic compound that can serve as an intermediate in various chemical syntheses.[1][2][3] Due to the inherent toxicity and potential environmental impact associated with nitroaromatic compounds, a sensitive and accurate analytical method is crucial for monitoring its purity, stability, and presence in reaction mixtures or environmental samples.[4]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[5][6] The developed method leverages the non-polar nature of this compound, making it an ideal candidate for reversed-phase chromatography. In this mode, a non-polar stationary phase is paired with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions, allowing for effective separation from polar impurities.[7]

The choice of a C18 (octadecylsilyl) stationary phase is based on its widespread success in retaining and separating a broad range of non-polar to moderately polar analytes, including various nitroaromatic compounds.[8] A gradient elution using acetonitrile and water as the mobile phase provides a robust separation, ensuring that both the main analyte and any potential impurities with different polarities are eluted efficiently with optimal peak shape and resolution.[4] Detection is achieved via UV-Vis spectrophotometry, as the aromatic rings and nitro groups in the molecule are strong chromophores, exhibiting significant absorbance at 254 nm, a common and sensitive wavelength for such compounds.[7][8]

Experimental Workflow and Causality

The entire analytical process, from sample preparation to final data analysis, is designed to ensure accuracy and reproducibility. Each step is logically connected to the next, forming a self-validating system when executed with the appropriate system suitability tests.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Accurate Weighing & Dilution) hplc_system HPLC System Equilibration (Mobile Phase Flush) prep_std->hplc_system prep_sample Prepare Sample Solutions (Dissolution & Filtration) prep_sample->hplc_system sst_check System Suitability Test (SST) (Inject Standard, Verify Parameters) hplc_system->sst_check Proceed if stable sst_check->hplc_system If SST Fails (Troubleshoot) seq_run Sequence Run (Standards & Samples) sst_check->seq_run If SST Passes integration Peak Integration & Identification seq_run->integration calibration Calibration Curve Generation integration->calibration quant Quantification (Calculate Sample Concentration) calibration->quant report Final Report Generation quant->report

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed Methodology and Protocols

Materials and Instrumentation
  • Solvents: HPLC-grade acetonitrile and ultrapure water (18.2 MΩ·cm).

  • Reagents: this compound reference standard (purity ≥98%).

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC method. The selection of these conditions is based on typical methods for separating nitroaromatic compounds, balancing resolution, and analysis time.[8]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for non-polar compounds like this compound. This geometry is a standard workhorse for robust method development.[5]
Mobile Phase A Ultrapure WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier; its increasing concentration elutes the analyte from the non-polar stationary phase.
Gradient Program 0-2 min: 50% B2-10 min: 50% to 95% B10-12 min: 95% B12.1-15 min: 50% BA gradient ensures that the target analyte is eluted with a good peak shape while also separating it from potential impurities that may have different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[7][8]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile). These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in acetonitrile to achieve an expected concentration within the calibration range. If necessary, sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Step-by-Step Protocol
  • System Preparation: Purge the HPLC pump lines with fresh mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (50% Acetonitrile) at 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

    • According to USP General Chapter <621>, the system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[1][9]

    • Other parameters like tailing factor (typically ≤ 2.0) and theoretical plates (typically > 2000) should also be monitored to ensure column performance.[10]

  • Calibration: Inject each working standard solution once to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards. Quantify the amount of analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation and Trustworthiness

To be considered trustworthy and reliable, this analytical method must be validated according to established guidelines. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to show no interfering peaks at the retention time of this compound. A PDA detector can be used to confirm peak purity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is confirmed by the r² value of the calibration curve.[14]

  • Accuracy: The closeness of test results to the true value. It is assessed by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are typically expected to be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration, with an acceptance criterion of %RSD ≤ 2.0%.[2]

    • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Pharma guideline. (2024). Steps for HPLC Method Validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • IJPPR. (2023). A Comprehensive Review on High Performance Liquid Chromatography HPLC. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. [Link]

  • IJPPR. (2023). A Comprehensive Review on High-Performance Liquid Chromatography (HPLC). [Link]

  • NIST. Diphenylmethane, 2,4-dinitro. [Link]

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Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4'-Dinitrodiphenylmethane.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the identification and quantification of 2,4'-Dinitrodiphenylmethane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a member of the dinitrodiphenylmethane isomer group, which are compounds of interest in industrial chemistry and environmental monitoring. The method described herein provides the necessary protocols for sample preparation, instrument configuration, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.

Introduction: The Analytical Imperative

This compound (C₁₃H₁₀N₂O₄, Molecular Weight: 258.23 g/mol ) is a nitroaromatic compound.[1][2] The analysis of its isomers is crucial for quality control in chemical synthesis and for environmental monitoring, as nitroaromatic compounds can be environmental contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its high chromatographic resolution and the definitive identification capabilities of mass spectrometry.[3] Studies have shown that the various isomers of dinitrodiphenylmethane can be effectively separated and characterized by GC-MS. This guide provides a comprehensive framework for achieving reliable and reproducible results.

The Analytical Workflow: A Strategic Overview

The successful analysis of this compound by GC-MS hinges on a systematic workflow. Each stage is critical for maintaining the integrity of the analysis, from sample acquisition to final data interpretation. The logical flow of this process is designed to minimize analyte loss and matrix interference while maximizing detection sensitivity and specificity.

GC-MS_Workflow Figure 1. GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Reaction Mixture) Extraction Solvent Extraction (Liquid-Liquid or Solid-Liquid) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional, for complex matrices) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection (Splitless Mode) Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Analysis (Full Scan or SIM) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: A schematic overview of the analytical process.

Experimental Protocols

Sample Preparation: Isolating the Analyte

The choice of sample preparation protocol is contingent on the sample matrix. The goal is to extract this compound efficiently while removing interfering compounds.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for water and wastewater samples.

  • pH Adjustment: Acidify 100 mL of the aqueous sample to a pH below 3 using concentrated HCl. This step ensures that acidic interferences are protonated and less likely to be extracted.

  • Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The denser organic layer will be at the bottom.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh 30 mL portions of dichloromethane to ensure quantitative recovery.

  • Drying: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.

  • Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Final Volume: Adjust the final volume to 1 mL with dichloromethane in a GC vial.

Protocol 2: Solid-Liquid Extraction (SLE) for Solid Samples

This protocol is applicable to soil, sediment, or solid reaction by-products.

  • Sample Weighing: Accurately weigh approximately 5-10 g of the homogenized solid sample.

  • Solvent Addition: Add 20 mL of acetonitrile to the sample in a suitable container.

  • Extraction: Place the container in an ultrasonic bath and sonicate for 30 minutes. The high-frequency sound waves facilitate the extraction of the analyte from the solid matrix.

  • Separation: Centrifuge the sample to pellet the solid material.

  • Collection: Decant the supernatant (acetonitrile extract) into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) with a fresh 20 mL portion of acetonitrile.

  • Concentration: Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add 10 mL of dichloromethane and continue to concentrate to 1 mL to exchange the solvent for one more compatible with the GC-MS system.

  • Final Volume: Adjust the final volume to 1 mL with dichloromethane in a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These are based on established methods for nitroaromatic compounds and should be optimized for the specific instrument in use.[4]

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature270 °CEnsures rapid volatilization of the analyte without thermal degradation.[4]
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent)A non-polar column that separates compounds based on their boiling points and provides good resolution for isomers.[5]
Oven ProgramInitial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 10 min.The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds with different volatilities. This program is based on a similar one used for dinitrodiphenylmethane isomers.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy70 eVThe standard electron energy for EI, which generates extensive and consistent fragmentation.
Ion Source Temperature230 °CA standard source temperature that minimizes analyte degradation within the source.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Mass Range50 - 350 amuA wide enough range to capture the molecular ion and all significant fragment ions.
Scan ModeFull ScanTo acquire complete mass spectra for qualitative identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Data Analysis and Interpretation

Identification

The identification of this compound is based on two key parameters:

  • Retention Time (RT): The time at which the compound elutes from the GC column. Under the specified conditions, the RT should be consistent. The Kovats retention index for this compound on a non-polar column has been reported, which can be used for confirmation.[5]

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. This pattern serves as a molecular fingerprint.

Proposed Fragmentation Pathway

While a publicly available, verified mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of nitroaromatic compounds. The molecular ion (m/z 258) is expected to undergo characteristic losses of nitro groups (NO₂) and other neutral fragments.

Fragmentation_Pathway Figure 2. Proposed EI Fragmentation of this compound cluster_frags M [C₁₃H₁₀N₂O₄]⁺˙ m/z 258 (Molecular Ion) F1 [C₁₃H₁₀NO₂]⁺ m/z 212 M->F1 - NO₂ (46 u) F2 [C₁₂H₈NO₂]⁺ m/z 194 F1->F2 - H₂O (18 u) F3 [C₁₃H₉]⁺ m/z 165 F1->F3 - NO₂ (46 u)

Caption: A plausible fragmentation pathway under EI conditions.

  • Loss of a Nitro Group: A primary fragmentation event is the loss of a nitro group (NO₂), leading to a fragment ion at m/z 212.

  • Loss of Water: Subsequent loss of a water molecule (H₂O) from the m/z 212 fragment could lead to an ion at m/z 194.

  • Loss of the Second Nitro Group: The fragment at m/z 212 can also lose the second nitro group, resulting in the tropylium-like cation [C₁₃H₉]⁺ at m/z 165, which is a common and stable fragment in diphenylmethane derivatives.

Quantification

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 258 or a major fragment ion) against the concentration of the standards.

  • Sample Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Method Blank: An aliquot of the extraction solvent that is carried through the entire sample preparation and analysis procedure to check for contamination.

  • Matrix Spike: A sample to which a known amount of the analyte is added before extraction to assess the recovery of the method.

  • Internal Standard: A known amount of a compound with similar chemical properties to the analyte (but not present in the sample) is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve high-quality, reproducible results. The explanation of the rationale behind the experimental choices empowers the analyst to adapt and optimize the method for their specific needs while maintaining scientific rigor.

References

  • Giumanini, A.G., Verardo, G., Soják, L., Kubinec, R., & Perjéssy, A. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(6), 1449-1453. [Link]

  • Jaoui, M., Kleindienst, T. E., Lewandowski, M., & Edney, E. O. (2008). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Separation Science, 31(1), 125-136. [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenylmethane, 2,4-dinitro-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. In PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

Sources

Application Note: Monitoring Reactions of 2,4'-Dinitrodiphenylmethane using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable for monitoring the progress of organic reactions.[1][2] This application note provides a detailed guide and robust protocols for utilizing TLC to effectively monitor reactions involving 2,4'-Dinitrodiphenylmethane. We delve into the principles of TLC, selection of appropriate stationary and mobile phases, sample preparation, visualization techniques specific to nitroaromatic compounds, and the interpretation of chromatograms for accurate reaction analysis. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and organic synthesis to ensure reliable and efficient reaction tracking.

Introduction: The Role of TLC in Reaction Monitoring

In the realm of organic synthesis, the ability to quickly ascertain the status of a reaction is paramount. TLC serves as a frontline analytical tool, providing qualitative data on the consumption of starting materials, the formation of products, and the potential emergence of byproducts.[2][3] The technique operates on the principle of differential partitioning, where components of a mixture are separated based on their affinity for a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[2][3][4]

For any given compound, its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of conditions.[5][6] By comparing the Rf values of spots from the reaction mixture to those of the starting materials, chemists can effectively visualize the reaction's progression over time.[7][8]

This compound (DNPM) is a nitroaromatic compound whose reactions, such as reduction of the nitro groups or further substitution on the aromatic rings, are of significant interest. Its structure, featuring two aromatic rings and two electron-withdrawing nitro groups, imparts moderate polarity and strong UV absorbance, making it an ideal candidate for TLC analysis.[9]

Foundational Principles: Causality in TLC Separations

The success of TLC for monitoring a DNPM reaction hinges on establishing conditions that can resolve the starting material from the expected product(s).

  • The Stationary Phase: For moderately polar compounds like DNPM and its derivatives, silica gel (SiO₂) is the adsorbent of choice.[10] Its surface is rich in polar silanol groups (Si-OH), which interact with polar functional groups in the analyte through hydrogen bonding and dipole-dipole interactions. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Rf value.[11]

  • The Mobile Phase (Eluent): The eluent is a solvent or a mixture of solvents that carries the analytes up the plate. The polarity of the eluent is a critical variable. A more polar eluent will compete more effectively with the analytes for binding sites on the stationary phase, causing all compounds to move further up the plate (higher Rf values).[12] Conversely, a less polar eluent results in lower Rf values. The key is to find a solvent system that provides good separation, ideally with the starting material and product Rf values between 0.2 and 0.8.[11]

Experimental Workflow: A Visual Guide

The overall process for monitoring a reaction with TLC follows a systematic workflow. This ensures reproducibility and accurate interpretation.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_sample Prepare Samples (SM, RXN in Volatile Solvent) prep_plate Prepare TLC Plate (Draw Origin Line) spot Spot Plate (SM, RXN, Co-spot) prep_plate->spot develop Develop Plate (Elution in Chamber) spot->develop dry Dry Plate (Mark Solvent Front) develop->dry visualize Visualize Spots (UV Lamp, Chemical Stain) dry->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results (Assess Reaction Progress) calculate->interpret

Caption: General workflow for TLC analysis of a chemical reaction.

Detailed Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator for UV visualization at 254 nm).[10][13]

  • Solvents: Reagent-grade n-hexane, ethyl acetate, dichloromethane, and methanol.

  • TLC Chamber: A glass jar with a tight-fitting lid.

  • Spotting: Glass capillary tubes.[5]

  • Visualization:

    • UV lamp (254 nm).[14]

    • Staining jar or spray bottle.

    • Heating device (heat gun or hot plate).

    • Stannous chloride (SnCl₂), hydrochloric acid (HCl), sodium nitrite (NaNO₂), β-naphthol, sodium hydroxide (NaOH) for specific nitro group stain.[15]

  • General: Forceps, pencil, ruler, fume hood.

Protocol 1: Developing the Optimal Eluent System

The goal is to find a solvent system where the starting material (2,4'-DNPM) has an Rf value of approximately 0.4-0.6, allowing space on the plate for more polar products (lower Rf) and less polar byproducts (higher Rf) to appear and be resolved.

  • Prepare Test Solutions: Create a dilute solution (approx. 1 mg/mL) of your 2,4'-DNPM starting material in a volatile solvent like ethyl acetate or dichloromethane.[16]

  • Select an Initial Solvent System: For a moderately polar compound like DNPM, a binary mixture of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate) is a logical starting point.[10]

  • Test and Refine:

    • Begin with a non-polar system, such as 9:1 n-hexane:ethyl acetate . Spot the DNPM solution on a TLC plate and develop it.

    • Observe the resulting Rf. If the spot remains at the origin (Rf ≈ 0), the eluent is not polar enough.

    • Incrementally increase the proportion of the polar solvent. Test systems like 4:1 and 1:1 n-hexane:ethyl acetate .

    • If the spot moves to the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the polarity.[12]

    • The optimal system is one that moves the DNPM spot to the middle third of the plate.

Solvent System (n-Hexane:Ethyl Acetate) Relative Polarity Expected Effect on DNPM Rf Value
9:1LowLow Rf (spot near bottom)
4:1Medium-LowModerate Rf (good starting point)
1:1Medium-HighHigh Rf (spot near top)
1:4HighVery High Rf (likely near solvent front)

Table 1: Guide to eluent system optimization for this compound on silica gel.

Protocol 2: Monitoring the Reaction
  • Chamber Preparation: Pour the optimized eluent from Protocol 1 into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the eluent, and close the lid. Allow the chamber to saturate for 5-10 minutes.[2] This ensures a uniform vapor environment and improves the reproducibility of Rf values.

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a TLC plate. Mark three evenly spaced points on this line for spotting. Label them "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • SM Lane: Using a capillary tube, apply a small spot of the dilute starting material solution to the "SM" mark. The spot should be 2-3 mm in diameter.[5]

    • RXN Lane: At a specific time point (e.g., T=30 min), withdraw a small aliquot of the reaction mixture using a capillary tube.[8] Dilute this aliquot in a small vial with 5-10 drops of ethyl acetate. Spot this diluted mixture on the "RXN" mark.

    • CO Lane: First, spot the starting material on the "CO" mark. Then, without changing capillaries, spot the reaction mixture directly on top of the SM spot.[8] The co-spot is a critical internal standard that helps to definitively identify the starting material spot in the reaction lane.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.[7] Close the lid and allow the solvent to ascend the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[12] Immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol 3: Visualization of Analytes

Since 2,4'-DNPM and many of its derivatives are colorless, visualization methods are required.[3][15]

A. Non-Destructive Visualization: UV Light

  • Place the dried TLC plate under a short-wave (254 nm) UV lamp.

  • 2,4'-DNPM and other aromatic/conjugated compounds will appear as dark purple spots against the glowing green background of the plate.[14]

  • Gently circle all visible spots with a pencil. This is the primary method and should always be performed first as it does not alter the compounds.[13]

B. Specific Staining for Nitroaromatic Compounds This is a highly sensitive, multi-step chemical stain that specifically detects the nitro functional group by converting it into a colored azo dye.[15][17] It is a destructive method.

  • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[15] In a fume hood, spray the TLC plate with this solution or briefly dip it. Heat the plate at 100°C for 10-15 minutes to reduce the nitro groups (-NO₂) to primary amines (-NH₂). Let the plate cool.

  • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Spray the cooled plate with this solution to convert the newly formed amines into diazonium salts.

  • Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.[15]

  • Observation: Nitro-containing compounds will appear as distinct orange to red spots against a pale background. This confirms the presence of the nitro group.

Data Analysis and Interpretation

The primary goal is to observe the changes in the "RXN" lane over time relative to the "SM" lane.

  • Calculate Rf Values: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]

  • Interpret the Chromatogram:

Caption: Interpreting a typical reaction monitoring TLC plate.

  • Reaction Progressing: The spot corresponding to the starting material in the "RXN" lane will decrease in intensity, while a new spot (the product) will appear. The product will typically have a different Rf value. For example, if a nitro group is reduced to a more polar amine, the product spot will have a lower Rf than the starting DNPM.

  • Reaction Complete: The starting material spot will be completely absent from the "RXN" lane.[10]

  • Side Products: The appearance of more than one new spot indicates the formation of byproducts.

Troubleshooting

Problem Possible Cause Solution
Streaking Spots Sample is too concentrated; Compound is highly acidic or basic.Dilute the sample.[16] Add a few drops of acetic acid (for acids) or triethylamine (for bases) to the eluent.[1]
Spots All at Top (Rf ≈ 1) Eluent is too polar.Decrease the eluent's polarity (e.g., add more hexane).[12]
Spots All at Bottom (Rf ≈ 0) Eluent is not polar enough.Increase the eluent's polarity (e.g., add more ethyl acetate).[12]
Irregular Solvent Front Chamber not saturated; Plate touching side of chamber.Ensure the chamber is properly saturated with vapor. Place the plate carefully in the center of the chamber.
No Spots Visible under UV Compound is not UV-active; Sample is too dilute.Use a chemical stain (Protocol 4.4B). Concentrate the sample before spotting.

Table 2: Common TLC troubleshooting guide.

References

  • Application Notes and Protocols for TLC Visualization of Nitro Compounds. (2025). BenchChem.
  • Thin-layer chromatography. Wikipedia. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Thin Layer Chromatography. University of Toronto Scarborough. [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). Analytical Methods, 4(8), 2441-2446. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023). Microbe Notes. [Link]

  • Thin Layer Chromatography. GeeksforGeeks. [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. [Link]

  • How do you calculate the Rf value in thin-layer chromatography (TLC)? Proprep. [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • RF Value Explanation. BYJU'S. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]

  • TLC OF NITROAROM
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (2014). International Journal of Chemical and Physical Sciences. [Link]

  • Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid. (2025). BenchChem.
  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Diphenylmethane, 2,4-dinitro. PubChem. [Link]

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Application Notes and Protocols for the Detection and Characterization of Aldehydes and Ketones using 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

In the landscape of modern analytical chemistry, replete with sophisticated spectroscopic and spectrometric techniques, the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) remains a cornerstone for the detection, characterization, and quantification of aldehydes and ketones.[1][2][3] This robust and visually intuitive method, widely known as Brady's test, offers a reliable and accessible means to identify the presence of a carbonyl functional group.[1][2][4][5] The reaction yields a stable, crystalline 2,4-dinitrophenylhydrazone derivative, the formation of which is signaled by a distinct yellow, orange, or red precipitate.[1][3][4][5][6][7] The specific color of this precipitate can provide initial clues about the structure of the parent carbonyl compound, with aromatic carbonyls typically producing redder precipitates and aliphatic carbonyls yielding more yellow hues.[2][3][8]

Beyond simple detection, the resulting hydrazone derivatives possess characteristic melting points, which serve as a valuable tool for the identification of the original aldehyde or ketone when compared against established databases.[2][6][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and advanced applications of 2,4-dinitrophenylhydrazine in carbonyl compound analysis. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for both qualitative and quantitative analyses, and discuss critical aspects of derivative purification and characterization.

Scientific Principles: A Nucleophilic Addition-Elimination Reaction

The efficacy of the 2,4-dinitrophenylhydrazine test is rooted in a classic nucleophilic addition-elimination reaction.[5][7][10] The hydrazine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone.[5][7][10] The reaction is typically acid-catalyzed. The two electron-withdrawing nitro groups on the phenyl ring of DNPH enhance the nucleophilicity of the terminal amino group, facilitating the reaction.[6]

It is noteworthy that while highly effective for aldehydes and ketones, DNPH generally does not react with other carbonyl-containing functional groups such as carboxylic acids, esters, and amides under standard test conditions.[3][6] The resonance stability in these compounds reduces the electrophilicity of the carbonyl carbon, making them less susceptible to nucleophilic attack.[3]

Caption: Figure 1: Reaction Mechanism of DNPH with a Carbonyl Compound.

Core Protocols and Methodologies

Safety First: Handling 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine is a flammable solid and can be explosive when dry.[1][2][11][12][13][14][15] It is crucial to handle DNPH with care, and it is typically supplied and stored wet to mitigate its explosive hazard.[1][2][3][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][16] Work in a well-ventilated area or a fume hood.[12] DNPH is harmful if swallowed, inhaled, or absorbed through the skin.[11][17]

Protocol 1: Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, typically a mixture of methanol and sulfuric acid.[4][5][6]

Materials:

  • 2,4-Dinitrophenylhydrazine (wetted with water)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol or 95% Ethanol

  • Deionized Water

  • Glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry Erlenmeyer flask, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to 10 mL of concentrated sulfuric acid.[16]

  • Allow the mixture to stand, with occasional swirling, until the DNPH is completely dissolved. This may take some time, and leaving it overnight is an option.[16]

  • In a separate beaker, prepare a solution of 15 mL of ethanol and 5 mL of deionized water.[16]

  • Carefully and slowly add the DNPH-sulfuric acid solution to the ethanol-water mixture with constant stirring.[16]

  • The resulting yellow-brown solution is Brady's reagent. It can be stored for a limited period, typically around 10 days, after which a precipitate may form, reducing its efficacy.[16]

Protocol 2: Qualitative Test for Aldehydes and Ketones (Brady's Test)

This protocol outlines the standard procedure for detecting the presence of a carbonyl group in a sample.

Materials:

  • Brady's Reagent

  • Test sample (aldehyde or ketone)

  • Solvent for sample if it is a solid (e.g., methanol or ethanol)

  • Test tubes or a spotting tile

  • Pipettes

Procedure:

  • Place a small amount of Brady's reagent (e.g., 10 drops) into a clean test tube or a well of a spotting tile.[6][18]

  • Add a few drops of the liquid test sample, or a solution of the solid sample in a minimal amount of methanol or ethanol, to the reagent.[5][6][9][10]

  • Gently agitate the mixture and observe for any changes.[6]

  • Observation: The formation of a yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.[1][2][3][4][5][6][10] If no precipitate forms immediately, gently warming the mixture in a water bath may facilitate the reaction.[1]

Caption: Figure 2: Workflow for Qualitative Carbonyl Detection.

Protocol 3: Synthesis and Purification of 2,4-Dinitrophenylhydrazone Derivatives for Identification

The isolation and purification of the hydrazone precipitate are essential for accurate melting point determination.

Materials:

  • Positive test solution from Protocol 2

  • Recrystallization solvent (e.g., 95% ethanol, aqueous ethanol)[5][19]

  • Buchner funnel and filter flask

  • Filter paper

  • Erlenmeyer flasks

  • Hot plate

  • Melting point apparatus

Procedure:

  • Isolation: Collect the crude 2,4-dinitrophenylhydrazone precipitate by vacuum filtration using a Buchner funnel.[9] Wash the precipitate with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.[5][9]

  • Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot recrystallization solvent (e.g., 95% ethanol) until the solid just dissolves.[5][9][20]

  • Allow the solution to cool slowly to room temperature, which encourages the formation of pure crystals.[20] Further cooling in an ice bath can maximize the yield.[20]

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry thoroughly.[9][20]

  • Melting Point Determination: Determine the melting point of the dry, purified crystals using a melting point apparatus.[9] A sharp melting point range close to a literature value suggests a high degree of purity.[20]

Data Presentation: Melting Points of Common 2,4-Dinitrophenylhydrazone Derivatives

The melting point of the purified derivative is a key piece of data for identifying the original carbonyl compound.

Original Carbonyl CompoundDerivative Melting Point (°C)
Ethanal (Acetaldehyde)168[21]
Propanal150[21]
Propanone (Acetone)126
Butanal123
Butanone115
Pentan-2-one144
Pentan-3-one156
Cyclohexanone162
Benzaldehyde237
Acetophenone237 - 239[20]

Note: Melting points can vary slightly depending on the literature source and experimental conditions.

Advanced Applications: Quantitative Analysis via Spectrophotometry

The highly colored nature of 2,4-dinitrophenylhydrazone derivatives makes them amenable to quantitative analysis using UV-Visible spectrophotometry.[7] This technique is particularly useful in fields such as environmental analysis for monitoring airborne carbonyl compounds and in biochemical research for assessing oxidative stress through protein carbonylation.[22][23][24]

The fundamental principle is the application of the Beer-Lambert law, where the absorbance of the hydrazone solution is directly proportional to the concentration of the carbonyl compound.[7] The resulting hydrazones exhibit strong absorbance in the UV-Visible region.[7] In a basic medium, a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) can occur, which often enhances sensitivity and reduces interference from unreacted DNPH.[7]

Protocol 4: Spectrophotometric Quantification of Carbonyl Compounds

This protocol provides a general framework for the quantitative determination of carbonyls.

Materials:

  • DNPH solution (as prepared for Brady's reagent or in a suitable solvent like acetonitrile)

  • Sample containing the carbonyl compound(s) of interest

  • Standard solutions of the target carbonyl compound(s)

  • UV-Visible spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Derivatization: React a known volume of the sample with an excess of the DNPH solution under acidic conditions. Allow the reaction to proceed to completion.

  • Sample Preparation: Depending on the specific method, the reaction mixture may be neutralized or made basic to enhance the color and shift the λmax. The solution is then diluted to a known volume with a suitable solvent.

  • Calibration Curve: Prepare a series of standard solutions of the target carbonyl compound with known concentrations. Derivatize these standards in the same manner as the sample.

  • Spectrophotometric Measurement: Measure the absorbance of the derivatized standards and the sample at the predetermined λmax.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the carbonyl compound in the sample by interpolating its absorbance on the calibration curve.

Conclusion and Future Perspectives

The reaction of 2,4-dinitrophenylhydrazine with aldehydes and ketones is a classic, yet remarkably powerful tool in the arsenal of the modern chemist. Its simplicity, reliability, and the wealth of historical data supporting it ensure its continued relevance in both academic and industrial settings. From the initial qualitative assessment of a reaction's progress to the definitive identification of an unknown carbonyl compound and its quantification at trace levels, the applications of DNPH are both broad and profound. As analytical demands evolve, particularly in the life sciences and environmental monitoring, the core principles of this derivatization reaction will undoubtedly be adapted to new and innovative methodologies.

References

  • Allen, C. F. H. (1933). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 13, 36.
  • BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)? Retrieved from [Link]

  • Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Retrieved from [Link]

  • Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]

  • Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Allen, C. F. H. (1930). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 10, 36.
  • BenchChem. (2025). Application Notes & Protocols: Spectrophotometric Determination of Carbonyl Compounds Using 2-Nitrophenylhydrazine.
  • BenchChem. (2025). A Comparative Guide to Recrystallization Solvents for Dinitrophenylhydrazones.
  • BenchChem. (2025). Application Notes and Protocols: Recrystallization of Acetophenone 2,4-Dinitrophenylhydrazone using Ethanol.
  • Chegg. (2021, April 7). Table of Derivative Melting Points ALDEHYDES Semicarbazone MP 2,4-DNP. Retrieved from [Link]

  • Journal of Chemical Education. (2005, September 9). An Improved Preparation of 2,4-Dinitrophenylhydrazine Reagent. Retrieved from [Link]

  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Brady's test microscale experiment - teacher notes. Retrieved from [Link]

  • Samarra Journal of Pure and Applied Science. (n.d.). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS. Retrieved from [Link]

  • Thaxton, C. B. (1964). Structure and Reactivity of the 2,4-Dinitrophenylhydrazines (Master's thesis, Texas Technological College).
  • Vertex AI Search. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine) - Allen.
  • Vertex AI Search. (n.d.). ALDEHYDES Liquids 2,4 DNP Derivative Name Boiling Point (oC) Melting Point (oC) Ethanal (acetalaldehyde) 20 168 Propanal (pro.
  • Vertex AI Search. (n.d.). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed.
  • Vertex AI Search. (n.d.). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed.
  • Vertex AI Search. (n.d.). Synthesis and Testing of 2,4-DNP | PDF | Chemical Reactions | Organic Compounds.
  • Vertex AI Search. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP).
  • Vertex AI Search. (n.d.). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine - Research and Reviews.
  • Vertex AI Search. (n.d.). material safety data sheet - 2,4-dinitrophenyl hydrazine 98%.
  • Vertex AI Search. (n.d.). Align Chemical Ltd. - 2,4-Dinitrophenylhydrazine.

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Application Notes & Protocols: Development of Chemosensors Using Dinitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Dinitrophenyl Group in Chemosensing

The 2,4-dinitrophenyl (DNP) moiety is a cornerstone in the rational design of chemosensors due to its unique and potent electronic properties. The two strongly electron-withdrawing nitro groups (-NO₂) create a highly electron-deficient aromatic system. This fundamental characteristic is leveraged by chemists to devise sensors for a wide array of analytes, from biologically crucial thiols to environmentally significant anions and metal ions.

This guide provides an in-depth exploration of the principles, synthesis, and application of DNP-based chemosensors. We will move beyond simple procedural lists to explain the causality behind the design choices and experimental protocols, ensuring a robust and reproducible understanding for researchers in chemical biology, diagnostics, and drug development.

The primary mechanisms underpinning DNP-based sensors include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient DNP ring is highly susceptible to attack by nucleophiles. This reaction is the basis for many "turn-on" fluorescent probes, particularly for biothiols.[1]

  • Intramolecular Charge Transfer (ICT): The DNP group acts as a powerful electron acceptor, allowing for the creation of donor-acceptor chromophores where analyte binding modulates the ICT pathway, resulting in a distinct colorimetric or fluorescent signal.[2][3]

  • Hydrogen Bonding and Deprotonation: DNP-hydrazone derivatives possess acidic N-H protons that can interact with basic anions, leading to deprotonation and a dramatic color change, enabling "naked-eye" detection.[4][5]

Part 1: Core Sensing Mechanisms

Understanding the mechanism is critical to designing effective sensors and interpreting results. The DNP group is primarily exploited via its reactivity and its ability to modulate a molecule's photophysical properties.

Mechanism: Nucleophilic Aromatic Substitution (SNAr) for Thiol Detection

This is one of the most successful strategies for detecting reactive sulfhydryl species like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). The strong electron-withdrawing nature of the two nitro groups makes the carbon atom attached to a leaving group (e.g., an ether or thioether) highly electrophilic and primed for attack by a thiol-based nucleophile.[1]

The general workflow involves a fluorophore that is "quenched" or rendered non-fluorescent by the attached DNP group. Upon reaction with a biothiol, the DNP-thiol adduct is cleaved, releasing the free, highly fluorescent fluorophore. This results in a significant "turn-on" fluorescence signal.

SNAr_Mechanism cluster_0 Initial State (Low Fluorescence) cluster_1 Sensing Event cluster_2 Final State (High Fluorescence) Probe Fluorophore-O-DNP (Quenched) Reaction SNAr Reaction (Thiolysis) Probe->Reaction Nucleophilic Attack Thiol Analyte (R-SH) e.g., Glutathione Thiol->Reaction Fluorophore Fluorophore-OH (Fluorescent) Reaction->Fluorophore Release Byproduct DNP-S-R Reaction->Byproduct

Caption: General SNAr mechanism for a "turn-on" DNP-ether based thiol probe.

Mechanism: Hydrogen Bonding and Deprotonation for Anion Sensing

Dinitrophenyl hydrazones are excellent candidates for colorimetric anion sensors. The hydrazone moiety contains an acidic N-H proton that can form a hydrogen bond with basic anions like cyanide (CN⁻), fluoride (F⁻), and acetate (AcO⁻). In the presence of a sufficiently basic anion, this proton is completely abstracted (deprotonation).[4][5] This deprotonation event alters the electronic structure of the entire conjugated system, inducing an ICT state and causing a dramatic and often visible color change (e.g., from yellow to deep red or purple).

Part 2: Synthesis Protocols

The synthesis of DNP-based chemosensors is often straightforward, typically involving well-established condensation or substitution reactions.

Protocol 1: Synthesis of a Quinoline-Based DNP-Hydrazone for Colorimetric Anion Sensing

This protocol describes a one-step condensation reaction to produce a DNP-hydrazone chemosensor, adapted from established methods.[4][6]

Objective: To synthesize (E)-1-(quinolin-2-ylmethylene)-2-(2,4-dinitrophenyl)hydrazine.

Materials:

  • (2,4-dinitrophenyl)hydrazine

  • Quinoline-2-carbaldehyde

  • Methanol (MeOH), reagent grade

  • Magnetic stirrer and hotplate

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round bottom flask, dissolve (2,4-dinitrophenyl)hydrazine (1.0 mmol) in 20 mL of methanol. Stir until fully dissolved. Gentle warming may be required.

  • To this solution, add quinoline-2-carbaldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate is expected to form over 2-8 hours.

  • Once the reaction is complete (as indicated by TLC, showing consumption of the starting aldehyde), collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum. The expected product is typically a yellow or orange solid.

  • Validation: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic signal for the hydrazone N-H proton at a high chemical shift (e.g., >11 ppm) and distinct signals for the aromatic protons of the quinoline and dinitrophenyl rings.[4]

Protocol 2: Synthesis of a DNP-Ether Fluorescent Probe for Biothiol Detection

This protocol details the synthesis of a "turn-on" fluorescent probe by capping a fluorescent phenol with a DNP group.

Objective: To synthesize a coumarin-based DNP-ether probe.

Materials:

  • 7-Hydroxycoumarin (Umbelliferone)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer

  • Round bottom flask (50 mL)

  • Standard glassware for aqueous workup and extraction

Procedure:

  • Add 7-hydroxycoumarin (1.0 mmol) and potassium carbonate (1.5 mmol) to a 50 mL round bottom flask containing 15 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the hydroxyl group.

  • Add 1-fluoro-2,4-dinitrobenzene (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Protect the reaction from light, as many fluorophores are light-sensitive.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 100 mL of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure DNP-ether probe.

  • Validation: Characterize the final product by NMR and Mass Spectrometry to confirm successful etherification. The resulting probe is expected to have very low to no fluorescence compared to the 7-hydroxycoumarin starting material.

Part 3: Application Protocols & Data Interpretation

Protocol 3: Colorimetric Detection of Cyanide using a DNP-Hydrazone Sensor

Objective: To evaluate the selectivity and sensitivity of the synthesized DNP-hydrazone probe for cyanide anion detection.

Materials:

  • Synthesized DNP-hydrazone probe (from Protocol 1)

  • Acetonitrile (ACN) or DMSO, spectroscopic grade

  • Tetrabutylammonium (TBA) salts of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) for testing

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Probe Stock Solution: Prepare a stock solution of the DNP-hydrazone probe (e.g., 1.0 mM) in ACN.

  • Analyte Stock Solutions: Prepare stock solutions of the various TBA-anion salts (e.g., 10 mM) in ACN.

  • Selectivity Test (Naked-Eye):

    • In a series of labeled test tubes, add 2 mL of a diluted probe solution (e.g., 20 µM).

    • To each tube, add 2 equivalents of a different anion from the stock solutions.

    • Observe and record any color changes. The solution containing CN⁻ is expected to undergo a significant color change from light yellow to magenta or a deep color.[4]

  • Spectrophotometric Titration:

    • Place 2 mL of the probe solution (20 µM) in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum (this is the "0 equivalents" reading).

    • Incrementally add small aliquots of the CN⁻ stock solution (e.g., 2 µL at a time) to the cuvette.

    • After each addition, mix gently and record the new UV-Vis spectrum.

    • Continue until the spectral changes saturate (no further change is observed upon adding more anion).

  • Data Analysis:

    • Plot the absorbance at the new peak (e.g., ~520 nm) against the concentration of added CN⁻.

    • From this titration data, the binding constant can be calculated.

    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.[2]

Workflow_Anion_Detection cluster_Prep Preparation cluster_Test Experiment cluster_Analysis Data Analysis Stock_Probe Prepare Probe Stock Solution Selectivity Selectivity Test (Add different anions) Stock_Probe->Selectivity Titration UV-Vis Titration (Add increasing [CN⁻]) Stock_Probe->Titration Stock_Anions Prepare Anion Stock Solutions Stock_Anions->Selectivity Naked_Eye Record Color Change Selectivity->Naked_Eye Plotting Plot Absorbance vs. [CN⁻] Titration->Plotting Calculation Calculate Binding Constant & LOD Plotting->Calculation

Caption: Experimental workflow for colorimetric anion detection.

Protocol 4: Fluorometric Detection of Glutathione (GSH)

Objective: To measure the fluorescence "turn-on" response of a DNP-ether probe in the presence of GSH.

Materials:

  • Synthesized DNP-ether probe (from Protocol 2)

  • Buffer solution (e.g., PBS, pH 7.4)

  • DMSO, spectroscopic grade

  • Glutathione (GSH), Cysteine (Cys), and other relevant biological analytes

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Probe Stock Solution: Prepare a concentrated stock solution of the DNP-ether probe (e.g., 5 mM) in DMSO.

  • Analyte Stock Solutions: Prepare stock solutions of GSH and other analytes (e.g., 100 mM) in the buffer.

  • Measurement:

    • In a cuvette, prepare the final assay solution by diluting the probe stock solution into the buffer to a final concentration of 5-10 µM. The final DMSO concentration should be kept low (e.g., <1%).

    • Record the initial fluorescence spectrum of the probe alone. The intensity should be very low.

    • Add a specific concentration of GSH (e.g., to a final concentration of 1-5 mM) to the cuvette.

    • Immediately begin recording the fluorescence intensity at the expected emission maximum of the released fluorophore over time (e.g., every minute for 60 minutes) to determine the reaction kinetics.

  • Selectivity and Sensitivity:

    • Repeat the measurement with other biologically relevant analytes (Cys, Hcy, various amino acids, H₂O₂) at high concentrations to confirm that the response is selective for biothiols.

    • To determine the LOD, perform a titration by adding increasing, low concentrations of GSH and plotting the fluorescence intensity versus concentration.[1]

Comparative Performance Data

The following table summarizes typical performance characteristics of various DNP-based chemosensors reported in the literature.

Sensor TypeAnalyteSensing MechanismLimit of Detection (LOD)ResponseReference
DNP-HydrazoneCN⁻Deprotonation / ICT0.35 µMColorimetric (Yellow to Magenta)[4]
DNP-EtherGSHSNAr0.95 µMFluorescent ("Turn-on")[1][7]
DNP-HydrazoneCu²⁺Chelation / ICT0.064 µMColorimetric (Yellow to Colorless)[2]
DNP-Schiff BaseZn²⁺Chelation-Enhanced FluorescenceNanomolar rangeFluorescent ("Turn-on")[8]

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Synthesis Yield Incomplete reaction; Side reactions; Loss of product during workup or purification.Monitor reaction by TLC to ensure completion; Use anhydrous solvents and inert atmosphere if reagents are sensitive; Optimize purification technique (e.g., recrystallization vs. column chromatography).
No Sensor Response Incorrect probe structure; Inactive probe; Incorrect buffer pH or solvent; Analyte degradation.Re-verify probe structure with NMR/MS; Check buffer pH and solvent polarity, as these can drastically affect the sensing mechanism; Use freshly prepared analyte solutions.
High Background Signal Impure probe (contains fluorescent starting material); Autofluorescence of buffer/solvent; Probe instability/decomposition.Re-purify the probe; Use high-purity spectroscopic grade solvents; Check probe stability in the assay buffer over time.
Poor Selectivity The recognition site is not specific enough; Other analytes have similar chemical properties to the target.Redesign the probe with a more sterically hindered or electronically specific recognition site; Adjust assay conditions (e.g., pH) to favor reaction with the target analyte.

References

  • FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH. MDPI. [Link]

  • New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions. MDPI. [Link]

  • FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH. ResearchGate. [Link]

  • Dinitrophenyl and NBD platforms based fluorescent sensors for nanomolar detection of zinc ions: Synthesis, zinc ions sensing and DFT studies. ResearchGate. [Link]

  • A supersensitive fluorescent probe for biothiols by regulating the click reaction and its application in glutathione detection in food samples. ResearchGate. [Link]

  • FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH. Semantic Scholar. [Link]

  • A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu 2+ and S 2− Detection. MDPI. [Link]

  • New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions. ResearchGate. [Link]

  • A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu and S Detection. ResearchGate. [Link]

  • Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. National Institutes of Health (NIH). [Link]

  • A Highly Efficient Fluorescent Sensor Based on AIEgen for Detection of Nitrophenolic Explosives. MDPI. [Link]

  • Dinitrophenyl ligand substrates and their application to immunosensors. PubMed. [Link]

  • 2,4-Dinitrophenylhydrazine. YouTube. [Link]

  • Colorimetric and fluorescent chemosensors for the detection of 2,4,6-trinitrophenol and investigation of their co-crystal structures. PubMed. [Link]

Sources

Quantitative Analysis of Dinitrodiphenylmethane Isomers: A Guide for Researchers and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of dinitrodiphenylmethane (DNDPM) isomers. Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale for experimental choices, thereby creating self-validating analytical systems. This guide is grounded in authoritative references to ensure accuracy and reliability in the quantification of critical DNDPM isomers such as 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane.

Introduction: The Imperative for Isomer-Specific Quantification

Dinitrodiphenylmethane (DNDPM) and its isomers are key chemical intermediates in various industrial syntheses, including the production of dyes, polymers, and potentially as precursors in pharmaceutical manufacturing. The isomeric position of the nitro groups significantly influences the physicochemical properties and reactivity of the molecule, and, in the context of drug development, can drastically alter its pharmacological and toxicological profile. Therefore, the precise and accurate quantification of individual DNDPM isomers is not merely an analytical exercise but a critical component of quality control, process optimization, and regulatory compliance.

This guide provides two distinct, validated analytical approaches for the quantification of DNDPM isomers:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, a versatile and widely accessible technique for the routine analysis of nitroaromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , offering high separation efficiency and definitive identification, making it an invaluable tool for complex mixture analysis and trace-level quantification.

The methodologies are presented with a focus on the "why" behind the "how," empowering the user to not only replicate the protocols but also to adapt and troubleshoot them effectively.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility for non-volatile and thermally labile compounds.[1] For the analysis of DNDPM isomers, a reversed-phase method is proposed, leveraging the hydrophobic nature of the diphenylmethane backbone.

Rationale for Method Selection

A reversed-phase C18 column is selected for its excellent resolving power for moderately non-polar compounds. The mobile phase, a gradient of acetonitrile, methanol, and water, is optimized to achieve baseline separation of the key isomers: 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane. Acetonitrile provides good elution strength for these compounds, while methanol can modulate the selectivity. Water, as the weak solvent, allows for a gradient elution profile, ensuring that isomers with varying polarities are well-resolved. UV detection at 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds containing nitro functional groups, which exhibit strong absorbance in this region.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of each DNDPM isomer reference standard (2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane) and dissolve in 10 mL of acetonitrile to prepare individual stock solutions of known concentration (approximately 1 mg/mL).

  • Working Standard Preparation: Prepare a mixed working standard solution by diluting the individual stock solutions with the mobile phase (at initial conditions) to a final concentration of approximately 10 µg/mL for each isomer.

  • Calibration Standards: Perform serial dilutions of the mixed working standard to prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the DNDPM isomers and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve for each isomer by plotting the peak area against the concentration. Determine the concentration of each DNDPM isomer in the sample by interpolating its peak area on the respective calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[2][3][4]

Validation Parameters for HPLC Method:

ParameterAcceptance Criteria
Specificity The peaks of the DNDPM isomers should be well-resolved from each other and from any potential impurities or matrix components. Peak purity can be assessed using a PDA detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 0.1 - 20 µg/mL).
Accuracy The recovery should be within 98.0% to 102.0% for the analysis of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2.0% for multiple injections of a standard solution and for analyses performed on different days with different analysts.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.

Note: The specific values for LOD and LOQ will be dependent on the instrument and can be experimentally determined.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standards Dissolve_Standard Dissolve in Acetonitrile (Stock) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Dilute_Standard Prepare Calibration Curve Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC Dilute_Standard->Inject Filter_Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Isomers Cal_Curve->Quantify

Caption: Workflow for the quantitative analysis of DNDPM isomers by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical approach, offering superior separation efficiency and the high specificity of mass spectrometric detection. This method is particularly advantageous for the analysis of complex matrices and for the unambiguous identification of isomers based on their mass spectra and retention times.

Rationale for Method Selection

The volatility of dinitrodiphenylmethane isomers makes them amenable to gas chromatography. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is well-suited for separating these isomers based on their boiling points and subtle differences in their interactions with the stationary phase. Electron Ionization (EI) is a robust and widely used ionization technique that produces characteristic fragmentation patterns, aiding in the structural elucidation and confirmation of the isomers. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific, characteristic ions for each isomer.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

ParameterSpecification
Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/splitless injector at 280°C (Splitless mode for trace analysis)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 150°C, hold for 2 minutes; Ramp: 10°C/min to 280°C; Final hold: 10 minutes
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions, working standards, and sample solutions as described in the HPLC protocol (Section 2.2), using a volatile solvent such as dichloromethane or ethyl acetate.

  • Internal Standard (Optional but Recommended): For enhanced precision, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to all standards and samples at a constant concentration.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Identification: In full scan mode, identify the DNDPM isomers based on their retention times and by comparing their mass spectra with reference spectra.

  • Quantification (SIM Mode): Select characteristic and abundant ions for each isomer for monitoring in SIM mode. Construct a calibration curve for each isomer by plotting the peak area ratio (analyte/internal standard) against the concentration. Determine the concentration of each isomer in the sample using this calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

The validation parameters for the GC-MS method are similar to those for the HPLC method, with specific considerations for the technique.

Validation Parameters for GC-MS Method:

ParameterAcceptance Criteria
Specificity Chromatographic resolution of isomers and absence of interfering peaks at the retention times of the analytes. Mass spectral data should confirm the identity of the peaks.
Linearity A linear relationship between the concentration and the peak area ratio with a correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery within 98.0% to 102.0% from spiked matrix samples.
Precision RSD ≤ 2.0% for repeatability and intermediate precision.
LOD and LOQ Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) in SIM mode.
Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standards Dissolve_Standard Dissolve in Volatile Solvent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Volatile Solvent Sample->Dissolve_Sample Add_IS Add Internal Standard Dissolve_Standard->Add_IS Dissolve_Sample->Add_IS Prepare_Cal Prepare Calibration Standards Add_IS->Prepare_Cal Inject Inject into GC Add_IS->Inject Prepare_Cal->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM/Scan) Ionize->Detect Identify Identify Isomers (Scan Mode) Detect->Identify Quantify Quantify Isomers (SIM Mode) Detect->Quantify

Caption: Workflow for the quantitative analysis of DNDPM isomers by GC-MS.

Comparative Summary of Analytical Techniques

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratio
Analytes Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Selectivity Good, based on chromatographic separationExcellent, based on chromatography and mass fragmentation
Sensitivity Good (µg/mL to ng/mL range)Excellent (ng/mL to pg/mL range), especially in SIM mode
Identification Based on retention time comparison with standardsConfirmed by retention time and mass spectrum
Sample Throughput Generally higherCan be lower due to longer run times
Instrumentation Widely availableMore specialized

Conclusion

The accurate quantitative analysis of dinitrodiphenylmethane isomers is a critical requirement in various scientific and industrial fields. This guide has provided detailed, validated protocols for two powerful analytical techniques: HPLC-UV and GC-MS. By understanding the principles behind these methods and following the outlined procedures, researchers, scientists, and drug development professionals can achieve reliable and reproducible quantification of DNDPM isomers, ensuring the quality, safety, and efficacy of their products and processes. The provided workflows and validation guidelines serve as a robust framework for implementing these analytical techniques in a regulated environment.

References

  • Giumanini, A. G., Verardo, G., & Strazzolini, P. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(6), 1449–1453. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Doan Song Quang, Trinh Anh Truc, & Nguyen Van Dong. (2016). Simultaneous Determination of Diphenylamine and Its Derivatives in Propellants by High Performance Liquid Chromatography. International Journal of Development Research, 6(5), 7904-7908. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4'-dinitrodiphenylmethane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to enhance the yield and purity of your synthesis. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution, specifically the dinitration of diphenylmethane. While other routes, such as Friedel-Crafts alkylation of a nitroaromatic ring, are theoretically possible, they are often impractical due to the strong deactivating nature of the nitro group, which severely hinders the reaction.

Our focus, therefore, is on the controlled dinitration of diphenylmethane. This method, while robust, presents its own set of challenges, primarily centered on controlling the regioselectivity to maximize the yield of the desired 2,4'-isomer and separating it from other isomers formed during the reaction, such as 2,2'- and 4,4'-dinitrodiphenylmethane.[1][2] This guide will walk you through optimizing this process.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction yielded a mixture of dinitrated isomers with a low proportion of the desired this compound. How can I improve the regioselectivity?

A1: Achieving favorable regioselectivity is paramount in this synthesis. The distribution of isomers is highly dependent on the reaction conditions. Here are key parameters to adjust:

  • Nitrating Agent: The choice and concentration of your nitrating agent are critical. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used.[3] The ratio of these acids can influence the electrophilicity of the nitronium ion (NO₂⁺) and thus the isomer distribution. Milder nitrating agents, such as nitric acid in dichloromethane or acetic anhydride, may offer different selectivity profiles.[1][4]

  • Reaction Temperature: Temperature control is crucial. Nitration reactions are exothermic, and higher temperatures can lead to less selective reactions and the formation of undesired byproducts.[5] It is advisable to maintain a low reaction temperature, typically between -10°C and 15°C, to enhance the selectivity towards the desired isomer.[6]

  • Stoichiometry and Addition Rate: The molar ratio of the nitrating agent to diphenylmethane should be carefully controlled. A slow, dropwise addition of the nitrating agent to the solution of diphenylmethane can help to maintain a low concentration of the nitronium ion, which can favor the formation of the kinetically controlled product.

Q2: I'm observing the formation of tri-nitrated or other over-nitrated byproducts. How can I prevent this?

A2: Over-nitration is a common side reaction when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. To mitigate this:

  • Limit the Amount of Nitrating Agent: Use a stoichiometric amount of the nitrating agent required for dinitration. An excess of the nitrating agent will drive the reaction towards further nitration.

  • Control Reaction Time: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired product is formed in a significant amount, before over-nitration becomes prevalent.

  • Maintain Low Temperatures: As mentioned previously, lower temperatures slow down the reaction rate, giving you better control and reducing the likelihood of over-nitration.

Q3: I'm struggling to separate the this compound from the other isomers, particularly the 4,4'-isomer.

A3: The separation of dinitrodiphenylmethane isomers can be challenging due to their similar polarities.[7] Here are some effective purification strategies:

  • Fractional Crystallization: This is often the most practical method for separating isomers on a larger scale. The different isomers may have varying solubilities in certain solvents. Experiment with a range of solvents, such as ethanol, methanol, acetic acid, or mixtures like ethanol-water, to find a system where one isomer crystallizes out while the others remain in solution.[8][9]

  • Column Chromatography: For smaller scale purifications or to obtain very high purity material, column chromatography using silica gel is a viable option. A solvent system of ethyl acetate and hexane is a good starting point. You can begin with a low polarity mixture (e.g., 10:90 ethyl acetate:hexane) and gradually increase the polarity to elute the different isomers.[2]

  • Melt Crystallization: This technique can be effective for separating isomers with different melting points. It involves partially melting the mixture and then slowly cooling it to allow for the crystallization of the higher-melting point isomer.[10]

Q4: My overall yield is low, even after accounting for isomer distribution. Where might I be losing my product?

A4: Low overall yield can stem from several factors throughout the experimental process:

  • Incomplete Reaction: Ensure your reaction goes to completion by monitoring it over time. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh nitrating agent might be necessary, but be cautious of over-nitration.

  • Losses during Work-up: During the quenching and extraction steps, ensure you are using appropriate volumes of water and organic solvents to efficiently extract your product. Multiple extractions are recommended.

  • Losses during Purification: Recrystallization, while effective for purification, can lead to significant product loss if not optimized. Use a minimal amount of hot solvent to dissolve your crude product and allow for slow cooling to maximize crystal formation. Avoid washing the crystals with a large volume of cold solvent.

Frequently Asked Questions (FAQs)

What are the primary safety precautions I should take during this synthesis?

Nitration reactions are potentially hazardous and must be conducted with strict safety measures.[5][11]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes of nitric acid and nitrogen oxides.[11]

  • Exothermic Reaction: Be aware that the reaction is highly exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly.[5]

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice-water to dissipate the heat.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.

What is the theoretical basis for the formation of multiple isomers?

The formation of different isomers is governed by the principles of electrophilic aromatic substitution. In diphenylmethane, the first nitro group will be directed by the benzyl group, which is an ortho-, para-director. The second nitro group will then be directed by both the benzyl group and the first nitro group (a meta-director). This results in a complex mixture of isomers.

How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the products. Use a suitable solvent system, such as ethyl acetate/hexane, and visualize the spots under UV light.

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying the different isomers in the reaction mixture, providing a more detailed picture of the reaction progress.[2][13]

What are the expected physical properties of this compound?

  • Molecular Formula: C₁₃H₁₀N₂O₄[14]

  • Molecular Weight: 258.23 g/mol [14]

  • Appearance: Typically a crystalline solid.

  • Melting Point: The melting point will be a key indicator of purity. While a specific value for the pure 2,4'-isomer is not consistently reported across all databases, it is crucial to measure and report the melting point range of your purified product.

Data and Protocols

Table 1: Isomer Distribution in the Dinitration of Diphenylmethane

The exact isomer distribution is highly dependent on the specific reaction conditions. The following table provides a qualitative guide to the expected products.

IsomerStructureExpected Abundance
4,4'-DinitrodiphenylmethaneSymmetricalOften a major product
This compoundAsymmetricalDesired product, yield is condition-dependent
2,2'-DinitrodiphenylmethaneSymmetricalGenerally a minor product
Experimental Protocol: Dinitration of Diphenylmethane

Materials:

  • Diphenylmethane

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diphenylmethane in dichloromethane.

  • Cool the flask in an ice-salt bath to -10°C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 0°C.

  • In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

  • Add the nitrating mixture dropwise to the diphenylmethane solution over a period of 1-2 hours, ensuring the temperature does not rise above 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Experimental Protocol: Purification by Fractional Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. The isomer with the lowest solubility should crystallize first.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Analyze the purity of the crystals and the mother liquor by GC or melting point to determine the composition.

  • Further recrystallization of the crystals or the residue from the mother liquor may be necessary to isolate the desired this compound in high purity.

Visualizations

Reaction Pathway

Dinitration of Diphenylmethane diphenylmethane Diphenylmethane mononitro_mix Mononitro Intermediates (2-nitro & 4-nitro) diphenylmethane->mononitro_mix HNO₃/H₂SO₄ dinitromethanes Dinitro Products (Mixture of Isomers) mononitro_mix->dinitromethanes HNO₃/H₂SO₄ isomer_24 This compound dinitromethanes->isomer_24 Separation isomer_44 4,4'-Dinitrodiphenylmethane dinitromethanes->isomer_44 Separation isomer_22 2,2'-Dinitrodiphenylmethane dinitromethanes->isomer_22 Separation

Caption: Dinitration of diphenylmethane yielding a mixture of isomers.

Purification Workflow

Purification Workflow crude_product Crude Dinitro Isomer Mixture dissolution Dissolve in Minimum Hot Ethanol crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Chilling hot_filtration->cooling filtration1 Vacuum Filtration cooling->filtration1 crystals1 Crystals (Enriched in one isomer) filtration1->crystals1 mother_liquor1 Mother Liquor (Enriched in other isomers) filtration1->mother_liquor1 analysis Analyze Purity (GC, MP) crystals1->analysis mother_liquor1->analysis re_xtal Further Recrystallization analysis->re_xtal

Caption: General workflow for purification by fractional recrystallization.

References

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Giumanini, A. G., Verardo, G., & Soják, L. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(6), 1449–1453. [Link]

  • Guggenheim, T. L. (Ed.). (2013).
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Giumanini, A. G., Geatti, P., & Verardo, G. (2002). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 41(13), 3044-3049. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Retrieved from [Link]

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from [Link]

  • Stenutz. (n.d.). bis(2,4-dinitrophenyl)methane. Retrieved from [Link]

  • Giumanini, A. G., Geatti, P., & Verardo, G. (2002). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 41(13), 3044-3049. [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

  • DTIC. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions. Retrieved from [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

  • PubChem. (n.d.). Dinitrodiphenylmethane. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

  • Taylor, J. B., & Ridd, J. H. (1968). Nitration and aromatic reactivity. Cambridge University Press.
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2010). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 15(12), 8969–8976. [Link]

  • Google Patents. (n.d.). Method for the separation of m-dinitrobenzene from its isomers.
  • Chemsrc. (2025, August 23). 2,4-Dinitrodiphenylamine. Retrieved from [Link]

  • Patsnap. (n.d.). Process for purifying 2,4-diaminotoluene by recrystallization.
  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1579-1584. [Link]

  • SpectraBase. (n.d.). Dinitro-diphenyl-methane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

  • Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2004). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Environmental Science & Technology, 38(10), 2745-2751. [Link]

  • Uma Devi, T., Lawrence, N., Ramesh Babu, R., Ramamurthi, K., & Bhagavannarayana, G. (2012). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Crystal Structure Theory and Applications, 1(4), 321-327. [Link]

  • ResearchGate. (n.d.). Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,4'-Dinitrodiphenylmethane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific molecule. The information provided is based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of crude this compound.

Issue 1: Low yield after recrystallization.

Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent issue stemming from several factors. The primary principle of recrystallization is the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. Here’s a breakdown of potential causes and their remedies:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[1] If too much is used, the solution will not be saturated enough upon cooling for the compound to crystallize effectively, and a significant portion will remain in the mother liquor.

    • Solution: If you suspect excess solvent was used, you can try to evaporate some of it by gently heating the solution and then allowing it to cool again. For future attempts, add the hot solvent portion-wise until the solid just dissolves.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the solvent even at low temperatures, your yield will be compromised.

    • Solution: Conduct small-scale solvent screening tests. Test solvents like ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water. For dinitrodiphenylmethane isomers, benzene and petroleum ether have been used.[2]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the desired product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of hot solvent to redissolve the product.

  • Cooling Rate is Too Rapid: Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to collect.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.

Issue 2: The purified product is still contaminated with isomers (e.g., 4,4'-Dinitrodiphenylmethane).

Question: My analytical data (GC-MS, HPLC, or NMR) shows that my purified this compound is still contaminated with other dinitrodiphenylmethane isomers. How can I improve the separation?

Answer:

The separation of isomers is a common challenge in organic synthesis due to their similar physical and chemical properties.[3][4][5] The nitration of diphenylmethane can produce a mixture of isomers, including 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane.

  • Recrystallization Optimization: While a single recrystallization may not be sufficient, multiple recrystallizations can improve purity. The subtle differences in the crystal lattice energies and solubilities of the isomers can be exploited.

    • Solution: Try a fractional crystallization approach. After the first recrystallization, collect the crystals and then concentrate the mother liquor to obtain a second crop of crystals. Analyze each crop separately. You may find that one isomer preferentially crystallizes. Alternatively, recrystallizing from a different solvent system might improve separation.

  • Column Chromatography: For difficult separations, column chromatography is often the most effective technique.

    • Solution: Utilize silica gel column chromatography. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the different isomers. Monitoring the fractions by Thin Layer Chromatography (TLC) is crucial to identify and combine the pure fractions of this compound. Gas chromatography can also be used to separate and identify the different isomers.[3][4]

Issue 3: The compound "oils out" during recrystallization instead of forming crystals.

Question: When I cool my hot solution of this compound, it separates as an oily layer instead of solid crystals. What is happening and how can I fix this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, and the solution becomes supersaturated at a temperature above the solute's melting point.[6] It can also be caused by the presence of impurities that depress the melting point of the mixture.

  • Reheat and Add More Solvent: The immediate solution is to reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.[1][6]

  • Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[6] Adding a seed crystal of pure this compound can also initiate crystallization.

  • Change the Solvent System: If the problem persists, a different solvent or a mixed solvent system may be necessary.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound.

Q1: What are the common impurities in crude this compound?

A1: The primary impurities are typically other isomers formed during the nitration of diphenylmethane, such as 2,2'- and 4,4'-dinitrodiphenylmethane.[4] Mononitrated diphenylmethanes (2- and 4-nitrodiphenylmethane) may also be present if the reaction did not go to completion. Additionally, residual starting materials and byproducts from side reactions could be present.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Alcohols such as ethanol or methanol are often good starting points for the recrystallization of moderately polar organic compounds.[7] For dinitrodiphenylmethane isomers, solvents like benzene, petroleum ether, or acetic acid have been reported.[2] A mixed solvent system, such as ethanol-water, can also be effective.[8] It is always recommended to perform small-scale solubility tests to determine the optimal solvent.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

  • Chromatographic Methods: Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are excellent for detecting impurities.[3][4][9]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities. Mass Spectrometry (MS) can confirm the molecular weight of the compound and any impurities.[3][4]

Q4: Are there any safety precautions I should take when working with this compound and the solvents used for its purification?

A4: Yes, absolutely. This compound, like many nitroaromatic compounds, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used for purification are often flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Initial Attempt TLC TLC/GC/HPLC Recrystallization->TLC Column_Chromatography Column Chromatography Column_Chromatography->TLC MP Melting Point TLC->MP NMR_MS NMR / MS MP->NMR_MS NMR_MS->Column_Chromatography If Impure Pure this compound Pure this compound NMR_MS->Pure this compound If Pure

Caption: A typical workflow for the purification and analysis of this compound.

Quantitative Data Summary

The following table provides a general guide for selecting a recrystallization solvent. The ideal solvent will have a large difference in solubility at high and low temperatures.

SolventSolubility at Room TempSolubility at Boiling Point
Ideal Solvent LowHigh
Unsuitable Solvent HighHigh
Unsuitable Solvent LowLow
Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely. It is best to add the solvent in small portions while heating and swirling the flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

References
  • Giumanini, A. G., Verardo, G., Soják, L., Kubinec, R., & Perjéssy, A. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research. [Link]

  • American Chemical Society. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. [Link]

  • ResearchGate. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques | Request PDF. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Unknown Source. (2023, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually? [Link]

  • UCF STARS. (n.d.). A Developmental Investigation of Separation and Analysis of Molecular Mass 302 Da Polyaromatic Hydrocarbons using High Performance Liquid Chromatography and. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2,2'-dinitrobiphenyl. [Link]

  • Organic Syntheses Procedure. (n.d.). 2,4-dinitroaniline. [Link]

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Technical Support Center: Recrystallization of 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4'-Dinitrodiphenylmethane via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance. Our goal is to move beyond simple protocols and offer a self-validating system of troubleshooting and optimization, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound, establishing a foundational understanding of the process.

Q1: What are the key physical properties of this compound I should consider?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective recrystallization protocol. Key parameters include:

PropertyValue/ConsiderationSignificance for Recrystallization
Molecular Formula C₁₃H₁₀N₂O₄[1][2]Influences molecular weight and polarity.
Molecular Weight 258.23 g/mol [3]Essential for calculating yield and molar quantities.
Polarity PolarThe two nitro groups (-NO₂) are strongly electron-withdrawing, making the molecule polar. This dictates the use of polar solvents based on the "like dissolves like" principle[4].
Melting Point (°C) Data not consistently available. Related compounds like 2,4-Dinitrodiphenylamine melt at 159-161 °C[5][6].Crucial Parameter . The melting point must be higher than the solvent's boiling point to prevent "oiling out," where the compound melts instead of dissolving[4]. It is imperative to determine this experimentally or from the supplier's certificate of analysis.

Q2: What is the ideal solvent for recrystallizing this compound?

A2: The ideal single solvent is one in which this compound is highly soluble at the boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C)[4]. Given the polar nature of nitroaromatic compounds, polar solvents are excellent starting points. Alcohols are often effective for nitroaryl compounds[4].

  • Recommended Starting Solvents: Ethanol or Methanol. They are polar, readily available, and have boiling points that are often below the melting point of many organic solids. For structurally similar dinitro compounds (DNP), methanol and ethanol are commonly used[7].

  • Alternative Solvents: Acetone and ethyl acetate can also be effective[7]. However, their lower boiling points might not provide a sufficiently wide solubility gradient.

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system (or solvent-pair) is employed when no single solvent provides the ideal solubility profile[4]. This is typically the case if your compound is either too soluble in a solvent (even when cold) or almost insoluble (even when hot).

The technique involves dissolving the compound in a minimum amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, a "poor" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective polar solvent pair is Ethanol-Water [4].

Q4: How can I determine the correct amount of solvent to use?

A4: Using the minimum amount of boiling solvent is critical for maximizing yield. Using too much solvent is the most common reason for failed crystallization or poor recovery.

The correct procedure is to add the hot solvent portion-wise to the crude solid being heated. Add just enough solvent to fully dissolve the solid at the boiling point. If you add too much, you will need to evaporate some of it to reach the saturation point, which can be time-consuming[8].

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment.

Problem: No crystals are forming upon cooling.

  • Causality: This issue typically arises from two main scenarios: the solution is not saturated (most common), or it is supersaturated.

    • Not Saturated: You have used an excess of solvent, and the concentration of the compound is too low to crystallize even at reduced temperatures.

    • Supersaturated: The solution is sufficiently concentrated, but there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Concentrate the Solution: If the solution is not saturated, gently heat it to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation.

    • Induce Crystallization (for supersaturated solutions):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" crystal provides a template for further crystal growth.

    • Cool Further: If crystals still do not form, place the flask in an ice-salt bath for more significant cooling.

Problem: The compound has "oiled out" instead of forming crystals.

  • Causality: This phenomenon occurs when the solute separates from the solution at a temperature above its melting point. This is often caused by the boiling point of the solvent being higher than the compound's melting point, or by cooling a highly concentrated solution too rapidly[4]. The presence of significant impurities can also lower the melting point of the crude mixture, exacerbating this issue.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small, measured amount of additional hot solvent to slightly lower the saturation concentration.

    • Slow Down Cooling: This is critical. Do not place the hot flask directly onto a cold surface or into an ice bath. Allow it to cool slowly on a benchtop, perhaps insulated with a cloth, to ensure the solution temperature drops below the compound's melting point before it becomes saturated.

    • Change Solvents: If the problem persists, the chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point.

Problem: The crystals formed very quickly and appear impure.

  • Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification. This happens when a highly saturated solution is cooled too quickly.

  • Solutions:

    • Re-dissolve and Add More Solvent: Reheat the flask to redissolve the crystals. Add a small amount (e.g., 10-20% more) of hot solvent. While this will slightly reduce the final yield, it ensures the solution is less saturated, promoting slower and more selective crystal growth upon cooling.

    • Ensure Slow Cooling: Let the solution cool to room temperature undisturbed before moving it to an ice bath.

Section 3: Detailed Experimental Protocol & Workflow

This protocol provides a generalized, robust methodology for the recrystallization of this compound.

Step 1: Solvent Selection

  • Place ~50 mg of your crude material into a small test tube.

  • Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable as it is too effective.

  • If it is insoluble at room temperature, gently heat the test tube. If the solid dissolves when hot and reappears as a precipitate upon cooling, the solvent is a good candidate.

Step 2: Dissolution

  • Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirring hotplate.

  • Add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid is just fully dissolved at the boiling point. Avoid adding a large excess.

Step 3: Hot Filtration (Optional, if insoluble impurities are present)

  • If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, a hot filtration is necessary.

  • Place a piece of fluted filter paper into a stemless funnel.

  • Preheat a clean receiving Erlenmeyer flask and the funnel by placing them on the hotplate. This prevents premature crystallization.

  • Carefully and quickly pour the hot solution through the filter paper into the clean, hot flask.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Large, well-formed crystals are indicative of slow cooling.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Pour the cold crystal slurry into the funnel with the vacuum applied.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.

Step 6: Drying

  • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling to Room Temp dissolve->cool No Insoluble Impurities hot_filt->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Workflow for the purification of this compound.

References

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from [Link]

  • Hedhili, L., et al. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Chem-Station. (n.d.). 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

  • Chemsrc. (2025). 2,4-Dinitrodiphenylamine | CAS#:961-68-2. Retrieved from [Link]

  • Reddit r/Chempros. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • ResearchGate. (2022). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution? Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Separation of Dinitrodiphenylmethane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the separation of dinitrodiphenylmethane isomers. The methodologies described are grounded in established chemical principles and validated experimental practices to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers I can expect from the nitration of diphenylmethane, and why is their separation challenging?

When diphenylmethane undergoes dinitration, a mixture of several positional isomers is typically formed. The most common isomers produced are 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane.[1] The formation of this mixture is governed by the directing effects of the existing nitro group and the benzyl group on the aromatic rings during the electrophilic substitution reaction.

The separation of these isomers is challenging due to their similar molecular weights and structural properties, which result in closely related physical characteristics such as boiling points and solubilities in common solvents. Effective separation, therefore, requires techniques that can exploit subtle differences in their polarity and crystal lattice energies.

Q2: What are the principal methods for separating dinitrodiphenylmethane isomers?

There are three primary methods recommended for the separation of dinitrodiphenylmethane isomers, each suited for different scales and objectives:

  • Gas Chromatography (GC): This is an exceptionally powerful analytical technique for separating all mononitro and dinitro isomers.[2][3] It is the gold standard for assessing the purity of a sample and identifying the composition of an isomer mixture.

  • Fractional Crystallization: This classical purification technique is ideal for bulk separation on a preparative scale. It leverages the differential solubility of isomers in a carefully selected solvent system.[4][5]

  • Column Chromatography: This is a highly versatile method for purifying small to medium-scale batches, offering excellent resolution for complex mixtures that are difficult to separate by crystallization alone.[6]

Q3: I am attempting to use fractional crystallization, but my product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when high levels of impurities disrupt crystal lattice formation.[5] This is a common issue when the solution is supersaturated at too high a temperature.

Troubleshooting Steps:

  • Reduce the Saturation Temperature: Try dissolving the mixture in the solvent at a lower temperature to avoid exceeding the melting point of the solute upon precipitation.

  • Change the Solvent System: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have very low solubility when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, benzene, pet ether) to find one that promotes crystal growth over oil formation.[4]

  • Lower the Initial Concentration: Using a more dilute solution and allowing for slower cooling can provide more time for orderly crystal lattice formation.

  • Introduce a Seed Crystal: Adding a tiny crystal of the pure desired isomer can provide a template for nucleation and encourage proper crystallization.[5]

Q4: How do I select the best separation strategy for my specific needs?

The optimal strategy depends on your primary goal: analytical identification or preparative purification. The following workflow provides a logical decision-making process.

G cluster_0 Decision Workflow for Isomer Separation start Crude Dinitrodiphenylmethane Isomer Mixture goal What is the Goal? start->goal analytical Gas Chromatography (GC-MS) For Identification & Quantification goal->analytical Analytical preparative Column Chromatography For High-Resolution Purification goal->preparative Preparative (Complex Mixture) crystallization Fractional Crystallization For Bulk Purification goal->crystallization Preparative (High Conc. of one Isomer) purity_check Purity Check by GC preparative->purity_check crystallization->purity_check purity_check->preparative <99% Pure, Repurify final_product Pure Isomer purity_check->final_product >99% Pure

Caption: Decision workflow for selecting a separation method.

Experimental Protocols

Protocol 1: Analytical Separation by Gas Chromatography (GC)

This protocol is designed for the qualitative and quantitative analysis of dinitrodiphenylmethane isomer mixtures. It is based on established GC-MS and GC-FT-IR methods that provide excellent separation.[2][7]

Rationale: The isomers are separated based on their volatility and interaction with the stationary phase. The typical elution order for dinitro derivatives is ortho,ortho' > ortho,para' > para,para', allowing for clear identification based on retention time.[2]

Methodology:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with an apolar stationary phase, such as an HP-5 (5% Phenyl Methyl Siloxane), is highly effective.[7] A column length of 5-15 meters is sufficient.[2]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the isomer mixture in a suitable solvent like dichloromethane or acetone.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 150 °C, ramp up to 260 °C at a rate of 10 °C/min.[2]

    • Carrier Gas: Helium or Hydrogen.

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Analysis: Inject 1 µL of the sample. Identify the isomers based on their retention times relative to pure standards. The peak area can be used for quantitative analysis of the mixture composition.

Protocol 2: Bulk Separation by Fractional Crystallization

This protocol outlines a general procedure for separating a target isomer from a mixture on a larger scale. The key to success is the empirical selection of an appropriate solvent.

Rationale: This method exploits the fact that different isomers will have varying solubilities in a given solvent. By carefully controlling the temperature, the least soluble isomer can be selectively precipitated from the solution.[5] For instance, 4,4'-dinitrodiphenylmethane can be effectively purified by crystallization from benzene, petroleum ether, or acetic acid.[4]

G cluster_1 Fractional Crystallization Workflow step1 Step 1: Dissolution Dissolve crude mixture in a minimum amount of suitable hot solvent (e.g., Acetic Acid for 4,4'-isomer). step2 Step 2: Cooling Allow the solution to cool slowly to room temperature to promote the formation of large crystals. step1->step2 step3 Step 3: Chilling Place the flask in an ice bath for ~30 minutes to maximize precipitation of the target isomer. step2->step3 step4 Step 4: Filtration Collect the precipitated crystals by vacuum filtration. The filtrate (mother liquor) will contain the more soluble isomers. step3->step4 step5 Step 5: Washing Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor. step4->step5 step6 Step 6: Drying & Analysis Dry the crystals under vacuum. Assess purity using GC (Protocol 1) or melting point. step5->step6

Caption: Step-by-step workflow for fractional crystallization.

Troubleshooting Guide for Crystallization:

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated; cooling too rapid.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure isomer. Concentrate the solution by slowly evaporating some solvent.[5]
Low Purity/Yield Co-precipitation of isomers; incorrect solvent choice.Re-crystallize the product. Experiment with different solvents to maximize the solubility difference between isomers. Ensure very slow cooling.
Product "Oils Out" High impurity level; solution is supersaturated at a temperature above the solute's melting point.Use a more dilute solution. Lower the temperature of dissolution. Consider a preliminary purification step with a charcoal treatment or column chromatography to remove gross impurities.[5]

Physical Properties of Key Isomers

A summary of known physical properties can aid in characterization and method selection.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point
2,4'-Dinitrodiphenylmethane C₁₃H₁₀N₂O₄258.23Data not consistently available
4,4'-Dinitrodiphenylmethane C₁₃H₁₀N₂O₄258.23188.6 - 189.6 °C[4]
2,2'-Dinitrodiphenylmethane C₁₃H₁₀N₂O₄258.23Data not consistently available

Note: Physical properties for some isomers are not widely reported in standard databases. Purity should always be confirmed via analytical methods like GC-MS and NMR.

References

  • Giumanini, A. G., Verardo, G., Soják, L., Kubinec, R., & Perjéssy, A. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques | Request PDF. [Link]

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. [Link]

  • Giumanini, A. G., Geatti, P., & Verardo, G. (n.d.). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research. [Link]

  • PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. [Link]

  • PubChem. (n.d.). Dinitrodiphenylmethane. [Link]

  • ACS Publications. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. [Link]

Sources

Common side products in the synthesis of 2,4'-Dinitrodiphenylmethane.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4'-Dinitrodiphenylmethane

Welcome to the technical support guide for the synthesis of this compound (2,4'-DNM). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers navigate the complexities of this synthesis. The primary synthetic route discussed is the nitration of diphenylmethane, a common yet challenging electrophilic aromatic substitution that often yields a mixture of products.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Pre-Reaction Troubleshooting

Question 1: My diphenylmethane starting material has a slight yellow tint. Is it suitable for use?

Answer: While a slight yellow color may not be prohibitive, it can indicate the presence of oxidation impurities, such as benzophenone. These impurities can lead to the formation of undesired nitrated benzophenone side products and may complicate purification. For best results, it is recommended to purify the diphenylmethane by vacuum distillation or recrystallization from ethanol before use.

Question 2: What is the impact of water contamination in my nitrating mixture (HNO₃/H₂SO₄)?

Answer: Water contamination is a critical issue. It dilutes the nitrating agent, reducing the concentration of the active electrophile, the nitronium ion (NO₂⁺). This will significantly slow down the reaction rate and can lead to incomplete conversion of the starting material. Always use concentrated acids (98% H₂SO₄ and 70-90% HNO₃) and protect the reaction from atmospheric moisture using a drying tube.

During-Reaction Troubleshooting

Question 3: My reaction turned very dark/black upon adding the nitrating agent, and I'm observing poor yield. What happened?

Answer: A rapid color change to dark brown or black, often accompanied by excessive heat, is indicative of runaway nitration and oxidative side reactions. This is a common problem caused by poor temperature control. The nitration of diphenylmethane is highly exothermic. If the temperature rises uncontrollably, it promotes the formation of polynitrated compounds and the oxidation of the methylene bridge to a ketone.

Root Cause Analysis:

  • Insufficient Cooling: The rate of addition of the nitrating agent surpassed the cooling capacity of your ice bath.

  • Localized Hotspots: Poor stirring can create localized areas of high temperature, initiating decomposition and side reactions.

Corrective Actions:

  • Maintain Strict Temperature Control: Keep the reaction temperature between 0-10 °C throughout the addition of the nitrating agent.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise using an addition funnel, carefully monitoring the internal temperature.

  • Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to maintain a homogenous temperature throughout the reaction vessel.

Question 4: The primary impurity in my crude product is 4,4'-Dinitrodiphenylmethane. How can I increase the selectivity for the 2,4'-isomer?

Answer: The regioselectivity of dinitration is inherently challenging. The first nitration of diphenylmethane yields a mixture of 2-nitro and 4-nitrodiphenylmethane. The second nitration is directed by both the existing nitro group (meta-directing) and the benzyl group (ortho, para-directing). This complex interplay inevitably leads to a mixture of 2,4'-, 4,4'-, and 2,2'-dinitrodiphenylmethane isomers.[1][2]

To favor the 2,4'-isomer:

  • Stepwise Nitration: A more controlled approach is to first perform a mononitration of diphenylmethane under milder conditions to obtain a mixture of 2- and 4-nitrodiphenylmethane.[1][2] After separating the mononitrated isomers, the 2-nitrodiphenylmethane can be nitrated again. The benzyl group will direct the second nitro group to the 4'-position, and the existing nitro group will also favor this position, leading to a higher yield of 2,4'-DNM.

  • Solvent Effects: Using a solvent like dichloromethane can sometimes offer better control and slightly different isomer ratios compared to using sulfuric acid as the solvent.[1]

Post-Reaction & Purification Troubleshooting

Question 5: I am struggling to separate the 2,4'- and 4,4'- isomers. Their spots overlap on my TLC plates. What should I do?

Answer: Separating these isomers is notoriously difficult due to their similar polarities.[3][4]

  • Fractional Crystallization: This is the most effective classical method. The isomers often have slightly different solubilities in specific solvents. A solvent system of benzene and petroleum ether or acetic acid can be effective.[5] Multiple recrystallization steps are typically required.

  • Column Chromatography: While challenging, it is possible. Use a high-quality silica gel with a high surface area and a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane with a very low percentage of the polar solvent). A long column with slow elution will provide the best chance of separation.

  • Analytical Confirmation: Gas chromatography (GC) is an excellent method for separating and quantifying the different dinitro isomers in your mixture, which can help guide your purification strategy.[3][4]

Question 6: My NMR spectrum shows an unexpected singlet around 10 ppm and signals in the aromatic region are shifted. What is this impurity?

Answer: This is highly indicative of the oxidized side product, 2,4'-Dinitrobenzophenone . The methylene bridge (-CH₂-) of diphenylmethane is susceptible to oxidation to a carbonyl group (-C=O-).[6][7][8] This can happen if the nitrating conditions are too harsh (high temperature, excess nitric acid) or if oxidizing impurities are present. The formation of the ketone deshields the adjacent aromatic protons. A peak corresponding to a carbonyl carbon would also be visible in the ¹³C NMR spectrum (typically >190 ppm).

Section 2: Visualizing Reaction Pathways

The synthesis of this compound is not a linear process. The following diagrams illustrate the main synthetic route and the formation of key side products.

G cluster_0 Nitration of Diphenylmethane cluster_1 Mononitration Products cluster_2 Dinitration Products (Isomers) DPM Diphenylmethane HNO3_H2SO4 HNO₃ / H₂SO₄ DPM->HNO3_H2SO4 MNM_2 2-Nitrodiphenylmethane HNO3_H2SO4->MNM_2 MNM_4 4-Nitrodiphenylmethane HNO3_H2SO4->MNM_4 DNM_24 2,4'-DNM (Desired Product) MNM_2->DNM_24 Further Nitration DNM_22 2,2'-DNM MNM_2->DNM_22 Further Nitration DNM_44 4,4'-DNM MNM_4->DNM_44 Further Nitration Oxidation Oxidation Side Product DNM_24->Oxidation Over-oxidation DNB 2,4'-Dinitrobenzophenone Oxidation->DNB

Caption: Reaction scheme for the dinitration of diphenylmethane.

G cluster_low_yield Symptom: Low Yield / Incomplete Reaction cluster_impurity Symptom: Multiple Products on TLC/GC start Problem Identified in Synthesis ly_check_temp Was Temp < 10°C? start->ly_check_temp Low Yield imp_identify Identify impurity via NMR/GC-MS start->imp_identify Impure Product ly_check_acid Were acids concentrated? ly_check_temp->ly_check_acid Yes ly_cause_temp High temp caused side reactions. ly_check_temp->ly_cause_temp No ly_cause_acid Dilute acid reduced NO₂⁺ concentration. ly_check_acid->ly_cause_acid No ly_solution_temp Improve cooling and slow addition rate. ly_cause_temp->ly_solution_temp ly_solution_acid Use fresh, high-purity concentrated acids. ly_cause_acid->ly_solution_acid imp_is_isomer Is it an isomer (e.g., 4,4'-DNM)? imp_identify->imp_is_isomer imp_is_oxidation Is it oxidation product (Dinitrobenzophenone)? imp_is_isomer->imp_is_oxidation No imp_cause_isomer Inevitable result of reaction mechanism. imp_is_isomer->imp_cause_isomer Yes imp_cause_oxidation Reaction too hot or too long. imp_is_oxidation->imp_cause_oxidation Yes imp_solution_isomer Use fractional crystallization or careful chromatography. imp_cause_isomer->imp_solution_isomer imp_solution_oxidation Reduce temperature, reaction time, or use inert atmosphere. imp_cause_oxidation->imp_solution_oxidation

Caption: Troubleshooting workflow for common synthesis issues.

Section 3: Key Side Product Identification

Properly identifying side products is crucial for optimizing the reaction and purification.

Side Product Common Name Typical Analytical Signature Reason for Formation
4,4'-Dinitrodiphenylmethane4,4'-DNMSimilar polarity to 2,4'-DNM, making TLC/column separation difficult. GC provides baseline separation.[3][4] Symmetrical structure gives a simpler NMR spectrum.A major isomeric byproduct from the dinitration of diphenylmethane.[1][2]
2,2'-Dinitrodiphenylmethane2,2'-DNMIsomeric byproduct, separable by GC.[3][4]A minor isomeric byproduct from the dinitration of diphenylmethane.[1][2]
2,4'-Dinitrobenzophenone-Presence of a carbonyl peak in IR (~1670 cm⁻¹) and ¹³C NMR (>190 ppm). Absence of the methylene (-CH₂-) signal in ¹H NMR.Oxidation of the methylene bridge by nitric acid, especially at elevated temperatures.[6][9]
Polynitrated compounds-Higher molecular weight peaks in MS. Very low polarity on TLC.Excessively harsh nitrating conditions (high temperature, high concentration of nitrating agent).

Section 4: Experimental Protocol

This protocol details a standard laboratory procedure for the nitration of diphenylmethane.

Objective: To synthesize a mixture of dinitrodiphenylmethanes, with this compound as a major component.

Materials:

  • Diphenylmethane (purified)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add diphenylmethane (16.8 g, 0.1 mol).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (60 mL) to the stirred diphenylmethane, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (18 mL) to concentrated sulfuric acid (20 mL).

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the diphenylmethane solution over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Very slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellowish solid will precipitate.

  • Work-up: Allow the ice to melt completely. Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Neutralization: Suspend the crude solid in 100 mL of cold water and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Final Wash & Dry: Filter the solid again, wash with cold water, and dry thoroughly in a vacuum oven at 50 °C. The resulting solid is a mixture of dinitrodiphenylmethane isomers.

  • Purification: Proceed with fractional crystallization from an appropriate solvent (e.g., acetic acid or benzene/petroleum ether) to isolate the 2,4'-DNM isomer.[5]

References

  • Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. (n.d.). Bull. Korean Chem. Soc.
  • Process for the oxidation of diphenylmethanes to benzophenones. (n.d.). Google Patents.
  • Giumanini, A. G., Verardo, G., & Strazzolini, P. (1995). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Journal of Agricultural and Food Chemistry, 43(9), 2447–2452.
  • Oxidation of diphenylmethane with chromic acid yields benzophenone. (2023). Brainly.in.
  • Soni, et al. (n.d.). Diphenylmethane oxidation to benzophenone. ResearchGate.
  • Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged Mg–Al–hydrotalcite. (n.d.). ResearchGate.
  • Giumanini, A. G., Geatti, P., & Verardo, G. (1996). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 35(8), 2773–2777.
  • Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. (n.d.). ResearchGate.
  • Friedel-Crafts Alkylation. (2022). Chemistry LibreTexts.
  • Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. (n.d.). ResearchGate.
  • Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? (2015). Chemistry Stack Exchange.
  • Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • Nitration, Friedel Crafts Alkylation, and Friedel Crafts Acylation. (2019). YouTube.
  • Ridd, J. H., & Taylor, R. (1966). Nitration and aromatic reactivity. Cambridge University Press.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link].

  • Method for the separation of m-dinitrobenzene from its isomers. (n.d.). Google Patents.
  • Experimental protocol for the nitration of diphenyl ether. (2025). Benchchem.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Rochester.
  • Diphenylmethane, 2,4-dinitro. (n.d.). PubChem. Retrieved from [Link].

  • Dewar, M. J. S., & Urch, D. S. (1958). Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors. Journal of the Chemical Society (Resumed), 3079.
  • Diphenylmethane, 2,4-dinitro. (n.d.). NIST WebBook. Retrieved from [Link].

  • Synthetic process for 2,4-dinitroanisole. (n.d.). Google Patents.
  • Synthesis of 2,4-dinitrophenol. (n.d.). ResearchGate.
  • Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: Journal of Chemistry.
  • An In-depth Technical Guide to the Synthesis Precursors of 4,4'-Dinitro-2-biphenylamine. (2025). Benchchem.
  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). Journal of Chemical Society of Nigeria.
  • 2,4-DinitrophenylHydrazine Synthesis [Lab Report]. (2023). Sciencemadness Discussion Board.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of diphenylmethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes. Our focus is on providing practical, experience-driven insights grounded in established scientific principles.

Introduction: The Intricacies of Diphenylmethane Nitration

The nitration of diphenylmethane is a cornerstone electrophilic aromatic substitution reaction, pivotal for the synthesis of key intermediates used in the pharmaceutical and materials science industries. The reaction involves the introduction of one or more nitro groups (-NO₂) onto the aromatic rings of the diphenylmethane backbone. While seemingly straightforward, achieving high yield and, more importantly, controlling the regioselectivity of this reaction can be a significant challenge. The presence of two phenyl rings connected by a methylene bridge presents multiple sites for nitration, leading to a mixture of ortho, para, and di-substituted isomers.

This guide will walk you through common issues, from managing reaction exotherms to controlling isomer ratios and purifying your final product.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers in the field:

Q1: What is the most common and reliable nitrating agent for diphenylmethane?

A common and effective method for the nitration of diphenylmethane is the use of a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] Another well-documented method utilizes nitric acid in a dichloromethane (DCM) solvent, which offers a milder reaction environment.[4][5]

Q2: How can I control the degree of nitration (mono- vs. di-nitration)?

The extent of nitration is primarily controlled by the stoichiometry of the nitrating agent and the reaction time. To favor mono-nitration, a molar equivalent or a slight excess of nitric acid relative to diphenylmethane should be used, along with shorter reaction times. For di-nitration, a significant excess of the nitrating agent and longer reaction times are necessary.[4] Careful monitoring of the reaction progress by techniques like TLC or GC is crucial to stop the reaction at the desired stage.

Q3: What are the typical byproducts in this reaction, and how can I minimize them?

Besides the desired nitro-isomers, potential byproducts can include over-nitrated compounds (tri- and tetra-nitro derivatives) and oxidation products. The formation of these byproducts is often a result of harsh reaction conditions, such as high temperatures or an excessive concentration of the nitrating agent. To minimize byproduct formation, it is essential to maintain strict temperature control, typically at low temperatures (e.g., 0-10 °C), and to use the appropriate stoichiometry of reagents.[6]

Q4: What is the expected isomer distribution (ortho vs. para), and how can it be influenced?

The methylene bridge in diphenylmethane is a weak activating group and directs the incoming nitro group to the ortho and para positions. Typically, a mixture of 2-nitrodiphenylmethane and 4-nitrodiphenylmethane is obtained in mono-nitration. The para isomer is often the major product due to less steric hindrance. Regioselectivity can be influenced by the choice of solvent and reaction temperature. For instance, conducting the nitration in the presence of nitrobenzene as a solvent has been shown to enhance the formation of the para isomer at ambient temperatures.[1]

Q5: What are the most critical safety precautions to take during this experiment?

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids.[7][8][9][10] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8]

  • Ventilation: Conduct the reaction in a well-ventilated chemical fume hood to avoid inhaling toxic fumes, such as nitrogen oxides.[7][10]

  • Temperature Control: The reaction is exothermic and can lead to a dangerous thermal runaway if not properly controlled.[11] Use an ice bath to maintain the desired temperature and add reagents slowly.

  • Quenching: Quench the reaction by carefully and slowly adding the reaction mixture to ice-cold water to dissipate heat and dilute the acids.

  • Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower.[7][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of diphenylmethane and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh, high-quality concentrated nitric and sulfuric acids. Older acids can absorb moisture, reducing their effectiveness. 2. While low temperatures are crucial for control, the reaction may not proceed if the temperature is too low. Gradually allow the temperature to rise to the optimal range (e.g., 0-10 °C) while monitoring closely. 3. Monitor the reaction progress using TLC or GC to ensure it has gone to completion before quenching.
Formation of a Dark Tar-like Substance 1. Reaction temperature too high. 2. Excessively concentrated nitrating agent. 3. Presence of impurities in the starting material.1. This indicates significant byproduct formation due to oxidation or over-nitration. Improve temperature control by using a larger ice bath and adding the nitrating agent more slowly. 2. Consider diluting the mixed acid or using a milder nitrating system, such as nitric acid in dichloromethane. 3. Ensure the diphenylmethane is pure before starting the reaction. Impurities can lead to unwanted side reactions.
Poor Regioselectivity (Undesired Isomer Ratio) 1. Inappropriate solvent. 2. Suboptimal reaction temperature.1. The solvent can influence the isomer distribution. For enhanced para-selectivity, consider using nitrobenzene as the solvent.[1] 2. Systematically vary the reaction temperature within a safe range to determine the optimal condition for your desired isomer. Lower temperatures generally favor higher selectivity.[6]
Difficulty in Isolating and Purifying the Product 1. Incomplete separation of isomers. 2. Oily product that is difficult to crystallize.1. The different nitro-isomers of diphenylmethane often have similar polarities, making chromatographic separation challenging. Fractional crystallization is often a more effective method for separating the 4,4'-dinitro isomer, which can be crystallized from ethyl acetate.[4] 2. If the product is an oil, try dissolving it in a minimal amount of a hot solvent (e.g., ethanol) and then slowly adding a non-solvent (e.g., water) until turbidity appears. Allowing this mixture to cool slowly may induce crystallization.[6]
Runaway Reaction 1. Poor temperature control. 2. Rapid addition of reagents.1. This is a critical safety issue. Ensure your cooling bath is adequate and that the reaction vessel is in good thermal contact with it. 2. Add the nitrating agent dropwise using an addition funnel to maintain a steady, controllable reaction rate. Never add the nitrating agent all at once.

Experimental Protocols

Protocol 1: Mono-nitration of Diphenylmethane using Nitric Acid in Dichloromethane

This protocol is adapted from a procedure described by Giumanini, A. G., et al. (2002).[4]

Materials:

  • Diphenylmethane

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylmethane (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of concentrated nitric acid (1.1 equivalents) in dichloromethane dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete (typically 1-2 hours), carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of 2- and 4-nitrodiphenylmethane, can be purified by column chromatography or fractional crystallization.

Protocol 2: Di-nitration of Diphenylmethane using Mixed Acid

Materials:

  • Diphenylmethane

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-Salt Bath

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 equivalents) to concentrated sulfuric acid (5 equivalents) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • In a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, place the diphenylmethane (1 equivalent).

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the diphenylmethane, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC or GC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • The solid dinitrodiphenylmethane precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product, a mixture of dinitro-isomers, can be purified by recrystallization from a suitable solvent like ethanol to isolate the 4,4'-dinitrodiphenylmethane isomer.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Agent (e.g., Mixed Acid) D Slowly Add Nitrating Agent A->D B Dissolve Diphenylmethane in Solvent C Cool Reactants (0-10 °C) B->C C->D E Monitor Reaction (TLC/GC) D->E F Quench with Ice Water E->F G Extract & Wash F->G H Dry & Evaporate Solvent G->H I Purify Product (Crystallization/Chromatography) H->I

Caption: General workflow for the nitration of diphenylmethane.

TroubleshootingLogic Start Experiment Start Problem Identify Issue (e.g., Low Yield, Tar) Start->Problem CheckTemp Verify Temperature Control Problem->CheckTemp CheckReagents Check Reagent Quality & Stoichiometry Problem->CheckReagents CheckPurity Analyze Starting Material Purity Problem->CheckPurity Optimize Adjust Conditions & Repeat CheckTemp->Optimize CheckReagents->Optimize CheckPurity->Optimize Success Successful Outcome Optimize->Success

Caption: Logical approach to troubleshooting nitration reactions.

Analytical Methods for Monitoring

Accurate monitoring of the reaction is key to optimization. Here are the recommended analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of products.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying the different mono- and di-nitro isomers and for quantifying their relative amounts in the product mixture.[12][13]

  • High-Performance Liquid Chromatography (HPLC): An alternative to GC for the separation and quantification of nitrated products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation and confirmation of the synthesized nitro-diphenylmethane isomers.[14]

Conclusion

The nitration of diphenylmethane, while a mature reaction, requires careful attention to detail for optimal and safe execution. By understanding the underlying principles of electrophilic aromatic substitution and by methodically addressing the challenges of temperature control, reagent stoichiometry, and product purification, researchers can consistently achieve high yields of the desired nitrated products. This guide serves as a starting point for troubleshooting and optimizing your specific experimental setup. Always prioritize safety and consult relevant literature for further in-depth understanding.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • NITRIC ACID SAFETY. (n.d.).
  • Regioselective nitration of diphenyl compounds. (1993). Google Patents.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • Analytical methods. (n.d.).
  • Giumanini, A. G., Geatti, P., & Verardo, G. (2002). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 41(21), 5223–5226. Retrieved from [Link]

  • Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane | Request PDF - ResearchGate. (2002). Retrieved from [Link]

  • Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane | Industrial & Engineering Chemistry Research - ACS Publications. (2002).
  • Identification and Estimation of the Nitration Products of Diphenylmethane by Nuclear Magnetic Resonance Spectrometry. | Analytical Chemistry - ACS Publications. (1966).
  • experimental protocol for the nitration of diphenyl ether - Benchchem. (n.d.).
  • Nitration and aromatic reactivity. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).

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Technical Support Center: Characterization of 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 2,4'-Dinitrodiphenylmethane. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing, purifying, and characterizing this molecule. The inherent challenges, primarily stemming from isomeric impurities, demand a robust and systematic analytical approach. This guide provides field-proven insights and troubleshooting protocols to ensure the accuracy and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding this compound.

Q1: What is the primary challenge in working with this compound?

A1: The most significant challenge is the presence of isomers. The synthesis of this compound, typically through the nitration of diphenylmethane, rarely yields a single product. It produces a complex mixture of isomers, including 2,2'-, 4,4'-, and other dinitrated diphenylmethanes, as well as mononitrated precursors.[1][2] These isomers have identical molecular weights and similar polarities, making their separation and individual characterization a non-trivial task.[3]

Q2: What are the key analytical techniques required for unambiguous characterization?

A2: A multi-technique approach is essential for confident characterization. No single method is sufficient. The recommended workflow includes:

  • Chromatography (GC or HPLC): To separate the 2,4'- isomer from other reaction byproducts.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight and aid in structural elucidation through fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide definitive structural information and distinguish between isomers based on the unique chemical environment of each proton and carbon atom.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, particularly the nitro groups (NO₂) and aromatic C-H bonds.[2]

Q3: Why is it difficult to distinguish this compound from its isomers using only Mass Spectrometry?

A3: All dinitrodiphenylmethane isomers share the same molecular formula (C₁₃H₁₀N₂O₄) and therefore the same exact mass (258.0641 Da).[4][5] While high-resolution mass spectrometry can confirm the elemental composition, the electron impact (EI) fragmentation patterns of the isomers can be very similar, making it difficult to assign a specific structure based on the mass spectrum alone. However, different ionization techniques can sometimes provide complementary data to aid in identification.[2]

Q4: Are there any specific safety considerations for this compound?

A4: Like many dinitroaromatic compounds, this compound should be handled with care. Dinitroaromatics can be thermally sensitive and may pose a hazard under high temperatures or pressures.[6][7] It is crucial to consult the Safety Data Sheet (SDS) and perform a risk assessment before handling. When developing a gas chromatography (GC) method, avoid excessively high inlet or oven temperatures to prevent on-column decomposition.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, problem-oriented guidance for specific experimental challenges.

Troubleshooting Guide 1: Chromatography

Problem: I am seeing poor or incomplete separation of isomers in my GC/HPLC chromatogram.

This is the most common issue. Co-elution of the 2,4'- isomer with the 2,2'- and 4,4'- isomers compromises quantification and subsequent analysis.

start Poor Isomer Resolution check_column Step 1: Verify Column Choice Is the stationary phase appropriate? start->check_column check_gc_params Step 2 (GC): Optimize Temperature Program Is the ramp rate slow enough? check_column->check_gc_params GC Method check_hplc_params Step 2 (HPLC): Optimize Mobile Phase Is the solvent gradient optimal? check_column->check_hplc_params HPLC Method check_flow Step 3: Adjust Flow Rate Is it optimized for best efficiency? check_gc_params->check_flow fail Consult Specialist check_gc_params->fail No Improvement check_hplc_params->check_flow check_hplc_params->fail No Improvement check_flow->check_column No, back to Step 1 success Resolution Achieved check_flow->success Yes

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Q: My GC analysis shows overlapping peaks. What should I do?

A: Overlapping peaks in GC are typically due to insufficient selectivity of the column or a non-optimized temperature program.

  • Causality: The dinitrodiphenylmethane isomers possess very similar boiling points and polarities. A standard, non-polar GC column (like a DB-1 or HP-5) may not have enough resolving power. The temperature ramp rate is also critical; a fast ramp reduces the interaction time with the stationary phase, leading to co-elution.

  • Solution:

    • Column Selection: While standard apolar phases can work, a column with a slightly more polar stationary phase may enhance separation. However, studies have shown that even standard capillary columns with high plate efficiency can achieve complete separation.[2] The key is using a long column (e.g., 30-60 meters) with a thin film thickness (e.g., 0.25 µm) to maximize theoretical plates.

    • Optimize Temperature Program: This is the most effective variable to adjust. Instead of a fast ramp, use a slow, multi-stage program.

  • System: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow mode (approx. 1.0-1.2 mL/min).

  • Inlet:

    • Temperature: 250 °C.

    • Mode: Split (e.g., 50:1 split ratio to avoid overloading).

    • Injection Volume: 1 µL.

  • Oven Program (Self-Validating):

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 220 °C. This slow ramp is critical for separating the isomers.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes. This second ramp quickly elutes any remaining, heavier components.

  • Detector (FID): Temperature: 300 °C.

  • Expected Outcome: This method should provide baseline or near-baseline separation of the main dinitrodiphenylmethane isomers. Retention indices can be used for tentative identification by comparing to literature values.[2][8]

Parameter Initial Setting (Problematic) Optimized Setting (Solution) Rationale
Oven Ramp Rate 20 °C/min5 °C/minSlower heating increases the differential migration of isomers through the column, improving resolution.
Column Length 15 m30 m or longerIncreases the number of theoretical plates, providing more opportunities for separation to occur.
Carrier Gas Flow > 2 mL/min~1 mL/minOperating closer to the optimal linear velocity (van Deemter plot) maximizes column efficiency.
Troubleshooting Guide 2: NMR Spectroscopy

Problem: The aromatic region of my ¹H NMR spectrum is a complex, uninterpretable mess of overlapping signals.

A: This is expected due to the asymmetric nature of this compound. The two aromatic rings have different substitution patterns, and the methylene bridge introduces further complexity.

cluster_0 This compound cluster_1 4,4'-Dinitrodiphenylmethane cluster_2 2,2'-Dinitrodiphenylmethane node24 node24 node44 node44 node22 node22

Caption: Key structural isomers leading to characterization challenges.

  • Causality: The 2,4'- isomer is asymmetric, meaning all 8 aromatic protons are chemically non-equivalent and will appear as separate signals. These signals will be multiplets due to complex spin-spin coupling (ortho, meta, and para). In contrast, the 4,4'- isomer is highly symmetric, showing only two distinct aromatic signals (two doublets). The 2,2'- isomer is also symmetric and will show a simpler pattern than the 2,4'- isomer.

  • Solution:

    • Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This increases chemical shift dispersion, spreading the signals out and reducing overlap.

    • Use 2D NMR Techniques: Two-dimensional NMR is essential for assigning the structure unambiguously.

  • Sample Preparation: Dissolve a purified sample (as confirmed by GC/HPLC) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard high-resolution proton spectrum. Note the complex multiplet patterns in the aromatic region (typically ~7.2-8.5 ppm) and the singlet for the methylene bridge protons (~4.0-4.5 ppm).

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will allow you to trace the connectivity of protons within each aromatic ring.

    • Interpretation: You should be able to identify two separate spin systems: one for the 2,4-dinitrophenyl ring and one for the unsubstituted phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows you to assign the carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing isomers. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Self-Validating Check: For the 2,4'- isomer, the methylene bridge protons will show an HMBC correlation to three carbons in the phenyl ring (the ipso-carbon and the two ortho-carbons) and three carbons in the dinitrophenyl ring. The specific long-range correlations observed will be unique to the 2,4'- substitution pattern and can be used to definitively rule out the 2,2'- and 4,4'- isomers.

Part 3: Summary of Analytical Data

The following table summarizes key data points for this compound.

Property Value Source
Molecular Formula C₁₃H₁₀N₂O₄[4]
Molecular Weight 258.23 g/mol [4]
Monoisotopic Mass 258.06405680 Da[4]
Appearance Expected to be a crystalline solidGeneral knowledge
GC Retention Index (Kovats) ~2118-2209 (non-polar column)[4][8]
Key IR Absorptions (Predicted) ~3100-3000 cm⁻¹ (Ar-H), ~1530 cm⁻¹ (asymm. NO₂), ~1350 cm⁻¹ (symm. NO₂)[2]
¹H NMR (Predicted, CDCl₃) ~8.5-7.2 ppm (m, 8H, Ar-H), ~4.2 ppm (s, 2H, CH₂)General chemical knowledge
¹³C NMR (Predicted, CDCl₃) ~150-120 ppm (Ar-C), ~39 ppm (CH₂)[9]

References

  • Giumanini, A. G., Verardo, G., Soják, L., Kubinec, R., & Perjéssy, A. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(23), 5355–5363. [Link]

  • American Chemical Society. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. ACS Publications.
  • ResearchGate. (n.d.). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques | Request PDF.
  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2,4-dinitrophenol.
  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Dinitrodiphenylmethane. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). Dinitro-diphenyl-methane. Wiley.
  • ResearchGate. (n.d.). Specific Heat Capacity, Thermal Behavior, and Thermal Hazard of 2,4-Dinitroanisole | Request PDF.
  • Maharrey, S. Z., et al. (2014). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. PMC - NIH.

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Technical Support Center: Resolving Peak Overlap in HPLC for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of nitroaromatic compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in this field: chromatographic peak overlap. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the HPLC analysis of nitroaromatic compounds.

Q1: My nitroaromatic peaks are broad and poorly resolved. What's a quick first step?

Poor peak shape and resolution are often related to insufficient retention on the column. If your peaks are eluting very early, close to the solvent front, they haven't had enough interaction with the stationary phase to separate effectively. This is described by a low capacity factor (k').[1]

Quick Fix: Weaken your mobile phase. In reversed-phase HPLC, this means increasing the proportion of the aqueous component (e.g., water) relative to the organic modifier (e.g., methanol or acetonitrile). This will increase the retention time of your analytes, leading to better separation and sharper peaks.[1][2] An ideal capacity factor is generally between 1 and 5.[1][3]

Q2: I'm observing peak fronting or tailing. What are the likely causes?

Peak asymmetry can be caused by several factors:

  • Peak Fronting: This often suggests column overload, where too much sample has been injected. It can also be caused by an injection solvent that is significantly stronger than the mobile phase.

  • Peak Tailing: This is frequently due to secondary interactions between the analytes and the stationary phase, such as interactions with residual silanols on a silica-based C18 column. It can also indicate a partially blocked column frit or a void in the column packing material. A "shoulder" on a peak, which is a sudden discontinuity, is a strong indicator of co-eluting compounds.[1]

Q3: Two of my dinitrotoluene (DNT) isomers are co-eluting. What mobile phase adjustment can I try first?

The separation of structural isomers like 2,4-DNT and 2,6-DNT is a classic challenge due to their similar properties.[4] The most powerful way to influence this kind of separation is by changing the selectivity (α) of your chromatographic system.[2]

First Step: Change your organic modifier. If you are using acetonitrile, switch to methanol, or vice-versa. Acetonitrile and methanol interact differently with both the analytes and the stationary phase. Methanol, being a protic solvent, is a better hydrogen bond donor and acceptor, which can alter interactions with the nitro groups. This change in solvent can significantly alter the elution order and resolve co-eluting isomers.[4][5]

Q4: Can I just increase the column temperature to improve separation? What are the potential trade-offs?

Yes, adjusting the column temperature is a valid strategy.

  • Advantages: Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter retention times.[6] It can also sometimes change selectivity, potentially resolving overlapping peaks.[6][7]

  • Trade-offs: The primary risk is the thermal stability of your analytes. Some nitroaromatic compounds can be thermally labile.[8] Additionally, while higher temperatures often decrease analysis time, they might also decrease resolution if the selectivity change is unfavorable. It is crucial to operate within the temperature limits specified by the column manufacturer. A stable column temperature, even if not elevated, is vital for reproducible retention times.[6]

Q5: When should I choose a gradient elution over an isocratic method for my nitroaromatic sample?

The choice depends on the complexity of your sample.

  • Isocratic Elution: Uses a constant mobile phase composition. It is ideal for simple mixtures where analytes have similar retention behaviors or for routine quality control assays of a few key compounds.[9][10] Its advantages are simplicity and a stable baseline.[9]

  • Gradient Elution: The mobile phase composition is changed over the course of the run, typically by increasing the percentage of the organic solvent.[9] This is the preferred method for complex mixtures containing compounds with a wide range of polarities, which is common for environmental samples containing various nitroaromatics and their degradation products.[10][11][12] Gradient elution improves peak shape for late-eluting compounds and reduces overall analysis time.[13]

In-Depth Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When simple fixes are not enough, a systematic approach is necessary. Co-elution occurs when two or more compounds exit the column at the same time, resulting in a single, unresolved peak.[1]

Initial Assessment: Confirming Co-elution

Before adjusting parameters, confirm that you are indeed dealing with co-elution.

  • Visual Inspection: Look for signs of asymmetry in your chromatogram. A subtle shoulder or a broader-than-expected peak are tell-tale signs.[1]

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, use the peak purity function. This tool collects multiple UV-Vis spectra across the peak. If all the spectra are identical, the peak is likely pure. If they differ, the system will flag it as impure, indicating co-elution.[3] Mass spectrometry (MS) detectors can provide even more definitive evidence by comparing mass spectra across the peak.[1]

The Resolution Equation: Your Troubleshooting Framework

Chromatographic resolution (Rs) is governed by three key factors: Efficiency (N), Selectivity (α), and Retention (k'). Understanding their relationship is key to effective troubleshooting.

Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Skinniness' Resolution->Efficiency Influences Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Influences Retention Retention (k') 'Time on Column' Resolution->Retention Influences

Caption: The three pillars of chromatographic resolution.

Selectivity (α) is the most powerful factor for improving resolution, especially for closely related compounds like isomers.[2]

Step 1: Optimizing Retention (Capacity Factor, k')

The Causality: If the capacity factor (k') is too low (e.g., < 1), your analytes are not retained long enough on the column for a separation to occur.[1] They are essentially "flushed through" with the mobile phase.

Protocol: Adjusting Mobile Phase Strength

  • Establish a Baseline: Run your current method and note the retention times of the first eluting peaks of interest.

  • Weaken the Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in increments of 5-10%. For example, if you are using 60:40 Methanol:Water, try 55:45 or 50:50.

  • Analyze the Result: Re-run the analysis. You should observe an increase in retention times for your nitroaromatic compounds.

  • Iterate: Continue this process until the first peak of interest has a capacity factor (k') between 1 and 5. This provides adequate retention for a good separation to begin.

Table 1: Effect of Mobile Phase Composition on Nitroaromatic Retention (Illustrative)

Mobile Phase (Methanol:Water) Retention Time (min) - Nitrobenzene Retention Time (min) - 2,4-Dinitrotoluene Resolution (Rs)
70:30 2.5 3.1 1.1
60:40 4.0 5.2 1.8
50:50 7.5 10.1 2.5

Data is illustrative to show the trend. A 50:50 methanol:water mobile phase is a common starting point for C18 columns as recommended by EPA Method 8330B.[14]

Step 2: Maximizing Selectivity (α)

The Causality: Selectivity is a measure of the relative retention of two adjacent peaks. Changing selectivity alters the spacing between peaks and is the most effective way to resolve co-eluting compounds.[2] This is achieved by changing the chemical interactions within the system.

2.4.1. Changing the Organic Modifier

The Causality: Methanol and acetonitrile have different polarities and engage in different intermolecular interactions. Methanol can enhance π-π interactions between aromatic analytes and phenyl-based stationary phases, while acetonitrile can decrease them.[4] These differences can profoundly alter the elution order and separation of structurally similar nitroaromatics.

Protocol: Systematic Solvent Substitution

  • If your current method uses acetonitrile, prepare a mobile phase of equivalent solvent strength using methanol. (Note: These are not 1:1 substitutions; consult solvent equivalency charts).

  • Run your analysis with the methanol-based mobile phase.

  • Compare the chromatogram to your acetonitrile run. Look for changes in peak spacing and elution order.

  • Consider trying mixtures of both solvents (e.g., Methanol:Acetonitrile:Water) as this can sometimes provide unique selectivity.

2.4.2. Modifying Stationary Phase Chemistry

The Causality: Over-reliance on a standard C18 (octadecylsilane) column is a common limitation. While C18 separates primarily based on hydrophobicity, other stationary phases can introduce different separation mechanisms.[15] For nitroaromatic compounds, which possess aromatic rings and polar nitro groups, leveraging these features is key.

Table 2: Recommended Column Chemistries for Nitroaromatic Compounds

Stationary Phase Primary Interaction Mechanism Best Suited For Reference
C18 Hydrophobic General purpose, baseline method (e.g., EPA 8330) [14][16]
Phenyl-Hexyl π-π interactions, Hydrophobic Aromatic and moderately polar compounds; offers different selectivity than C18 [4][17]
Cyano (CN) Dipole-dipole, Hydrophobic Polar compounds, used as a confirmation column in EPA methods [16]

| RP-Amide | Hydrogen bonding, Hydrophobic | Enhanced retention for polar compounds with H-bond potential |[17] |

start Co-elution on C18 Column? change_solvent Change Organic Modifier (ACN <-> MeOH) start->change_solvent Yes resolved1 Problem Resolved change_solvent->resolved1 Resolved try_phenyl Switch to Phenyl-Hexyl Column (Leverage π-π interactions) change_solvent->try_phenyl Not Resolved resolved2 Problem Resolved try_phenyl->resolved2 Resolved try_cn Use Cyano (CN) Column (Alternative selectivity) try_phenyl->try_cn Not Resolved resolved3 Problem Resolved try_cn->resolved3 Resolved end Further Method Development Needed try_cn->end Not Resolved

Caption: Decision tree for selecting an alternative column.

2.4.3. Adjusting Mobile Phase pH

The Causality: The pH of the mobile phase is critical as it influences the ionization state of analytes.[18][19] For nitroaromatic compounds that have acidic or basic functional groups (e.g., nitrophenols or amino-dinitrotoluenes), changing the pH can dramatically alter their retention and selectivity.[20][21] For optimal results, the mobile phase pH should be at least one unit away from the analyte's pKa.[17]

Protocol: Using Buffered Mobile Phases

  • Determine pKa: Identify the pKa values of your target analytes.

  • Select a Buffer: Choose a buffer with a pKa close to your desired mobile phase pH (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).[17]

  • Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase with the chosen buffer, typically at a concentration of 10-50 mM. Adjust the pH as needed before adding the organic modifier.[17][20]

  • Test and Evaluate: Analyze your sample and observe the changes in retention and resolution.

Step 3: Improving Efficiency (N)

The Causality: Column efficiency (N) relates to the narrowness of the chromatographic peaks. Higher efficiency results in sharper peaks, which can improve the resolution of closely eluting compounds even without changing their spacing.[5]

When to Focus on Efficiency: This is a good strategy when your peaks are already partially separated (Rs between 0.8 and 1.2) but not to baseline.

Methods to Increase Efficiency:

  • Decrease Particle Size: Switching from a 5 µm particle size column to a 2.7 µm or sub-2 µm column will significantly increase efficiency. Be aware this will also increase system backpressure.[5]

  • Increase Column Length: Doubling the column length will increase the resolution, but it will also double the analysis time and backpressure.

  • Optimize Flow Rate: Reducing the flow rate can sometimes improve resolution, but at the cost of longer run times.[22]

Advanced Protocols & Methodologies

Protocol: Developing a Gradient Elution Method for Complex Nitroaromatic Mixtures
  • Scouting Gradient: Start with a broad, fast linear gradient (e.g., 10% to 90% acetonitrile in 15-20 minutes). This will help determine the elution range of all components in your mixture.

  • Determine Initial and Final Conditions: Based on the scouting run, set your initial %B (organic) to just below the level required to elute the first peak of interest. Set the final %B to just above the level needed to elute the last peak.

  • Optimize the Gradient Slope: If early peaks are co-eluting, decrease the initial gradient slope (make it shallower). If later peaks are poorly resolved, flatten the slope in that region of the chromatogram. A multi-step gradient may be necessary for complex samples.[12][23]

  • Re-equilibration: Always include a post-run re-equilibration step to return the column to the initial mobile phase conditions before the next injection. This is critical for reproducible results.[10]

Protocol: Confirmation Analysis (Based on EPA Method 8330B)

The EPA mandates a confirmation analysis to ensure accurate identification of analytes, a practice that is invaluable for resolving suspected co-elution.[14][16]

  • Primary Analysis: Perform the initial analysis on a C18 column (e.g., with a 50:50 methanol:water mobile phase).[14]

  • Confirmation Analysis: Re-inject the sample on a secondary column of different selectivity, such as a Cyano (CN) column.[16]

  • Compare Results: A co-eluting peak on the C18 column will likely be resolved on the CN column due to the different stationary phase interactions. The change in retention times and peak shapes between the two runs provides confident identification. EPA Method 8330B documents known co-elutions and specifies the need for this dual-column approach.[8]

References

  • Jadhav, A. S., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]

  • U.S. Environmental Protection Agency. (Undated). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2023). SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA.gov. [Link]

  • Pavel, A. & Gatlan, A. (2004). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA.gov. [Link]

  • Agilent Technologies. (Undated). HPLC Analysis of Explosives Using EPA Method 8330. Agilent. [Link]

  • Huesgen, A.G. (Undated). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • Albero, B., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]

  • Axion Labs. (Undated). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]

  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Unsal, Y. E., et al. (2018). Separation of nitroaromatics by C-18 column. ResearchGate. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]

  • El Dien, N. (Undated). Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. [Link]

  • Chromatography Today. (Undated). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]

  • Andren, P. (Undated). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]

  • Schuster, S. A., et al. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC Supplements. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]

  • International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. [Link]

Sources

Technical Support Center: Safe Disposal of Dinitrodiphenylmethane Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed protocols and answers to frequently asked questions regarding the safe disposal of waste containing dinitrodiphenylmethane. It is intended for researchers, scientists, and drug development professionals who may handle this compound in experimental settings. Our goal is to ensure that you can manage your chemical waste safely, in compliance with regulations, and with a clear understanding of the underlying scientific principles.

Introduction to Dinitrodiphenylmethane and its Hazards

Dinitrodiphenylmethane (C₁₃H₁₀N₂O₄) is a nitroaromatic compound.[1] While its toxicological properties have not been fully investigated, it is classified as a substance that is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.[2] Improper disposal can lead to contamination of water systems and harm to aquatic organisms.[2]

Key Hazards:

  • Environmental: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2]

  • Health: While specific data is limited, it is advisable to avoid contact with skin and eyes, as well as inhalation of dust.[2][3] The toxicological properties have not been thoroughly investigated.

  • Physical: Can form explosive mixtures with air on intense heating.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for disposing of dinitrodiphenylmethane waste?

The primary and most recommended method for the disposal of dinitrodiphenylmethane waste is incineration by a licensed chemical destruction facility .[3][4] This process should involve controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3] Another accepted method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Why incineration?

Incineration at high temperatures ensures the complete thermal decomposition of dinitrodiphenylmethane, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides. The scrubbers then treat the gaseous effluent to remove acidic gases, preventing their release into the atmosphere.

Q2: Can I dispose of small amounts of dinitrodiphenylmethane waste down the drain?

Absolutely not. Dinitrodiphenylmethane is very toxic to aquatic life, and its disposal into the sanitary sewer system is strictly prohibited.[2][3] Doing so can lead to severe environmental damage and is a violation of environmental regulations.

Q3: How should I collect and store dinitrodiphenylmethane waste in the lab before disposal?

All waste containing dinitrodiphenylmethane should be collected in clearly labeled, suitable, and closed containers.[2][3] The containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Waste Container Labeling:

Each container must be labeled as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Dinitrodiphenylmethane"

  • A list of all components of the commingled waste

  • The approximate percentage of each component

  • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard)

  • The name and contact information of the generating researcher or lab

  • The date of initial waste accumulation

Q4: What personal protective equipment (PPE) should I wear when handling dinitrodiphenylmethane waste?

When handling dinitrodiphenylmethane waste, you should wear the following PPE:

  • Eye/face protection: Chemical safety goggles or a face shield.[2]

  • Skin protection: Appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2][3]

  • Respiratory protection: If there is a risk of dust formation, a NIOSH-approved respirator with a particle filter is recommended.[2]

Always handle the waste in a well-ventilated area, such as a chemical fume hood.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Accidental Spill of Dinitrodiphenylmethane Improper handling or container failure.1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE before attempting cleanup. 4. For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[2][3] 5. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. 6. Do not allow the spilled material to enter drains or waterways.[2] 7. Report the spill to your institution's environmental health and safety department.
Unidentified Waste Container in the Lab Improper labeling or lost label.1. Do not attempt to dispose of the waste. 2. Treat the container as highly hazardous. 3. If possible, identify the contents through laboratory records or by consulting with personnel who worked in the area. 4. If the contents cannot be identified, contact your institution's hazardous waste management team for guidance on proper identification and disposal. They may need to perform an analysis of the waste.
Waste Disposal Contractor Rejects a Waste Container Improper labeling, incompatible waste mixing, or incorrect container type.1. Inquire about the specific reason for rejection. 2. Improper Labeling: Correct the label with accurate and complete information. 3. Incompatible Waste: Do not mix incompatible wastes. Dinitrodiphenylmethane should not be mixed with strong oxidizing agents.[2] If mixed, the waste may need to be treated as a reactive waste, which has more stringent disposal requirements. 4. Incorrect Container: Transfer the waste to a container that meets the requirements of your disposal contractor and local regulations.

Experimental Workflow: Waste Management and Disposal

The following diagram outlines the decision-making process and steps for the safe management and disposal of dinitrodiphenylmethane waste.

WasteDisposalWorkflow cluster_generation Waste Generation & Collection cluster_disposal Disposal Pathway cluster_spill Spill Response start Experiment Generates Dinitrodiphenylmethane Waste collect Collect Waste in a Designated, Labeled Container start->collect spill Accidental Spill Occurs start->spill Potential Hazard segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs Container is Full or Disposal is Required schedule_pickup Schedule Waste Pickup with Licensed Disposal Vendor contact_ehs->schedule_pickup transport Vendor Transports Waste to a Permitted Facility schedule_pickup->transport incineration Controlled Incineration with Flue Gas Scrubbing transport->incineration end Waste Safely Destroyed incineration->end contain Contain Spill & Prevent Entry into Drains spill->contain cleanup Clean Up with Appropriate Absorbents contain->cleanup collect_spill_waste Collect Spill Debris in a Sealed Container for Disposal cleanup->collect_spill_waste collect_spill_waste->contact_ehs

Caption: Decision workflow for the safe handling and disposal of dinitrodiphenylmethane waste.

References

  • National Center for Biotechnology Information. (n.d.). Dinitrodiphenylmethane. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Diphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]

  • CalSAFER. (2015). Safety Data Sheet. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (2025). dinitro-diphenyl methane. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1985). Dinitrotoluenes (DNT). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Hazardous materials and waste management. Retrieved from [Link]

  • University of Denver. (2023). Hazardous Materials Management Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Memo: Disposal of Controlled Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Subtitle D Technical Training Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Memo Detail - RCRA Online Number: 14850. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • JD Supra. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • New Mexico Environment Department. (n.d.). Guidance Documents and Policies. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2,4'- and 4,4'-Dinitrodiphenylmethane: Structure, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two key isomers of dinitrodiphenylmethane: 2,4'-dinitrodiphenylmethane and 4,4'-dinitrodiphenylmethane. The distinct positioning of the nitro functional groups on the phenyl rings imparts unique structural and electronic characteristics to each isomer, which in turn dictates their reactivity, physical properties, and potential applications in chemical synthesis. This document synthesizes available data to offer a comparative analysis, supported by experimental protocols and theoretical insights, to aid researchers in selecting and utilizing the appropriate isomer for their specific applications.

Structural and Electronic Distinctions

The fundamental difference between 2,4'- and 4,4'-dinitrodiphenylmethane lies in the substitution pattern of the electron-withdrawing nitro (-NO₂) groups on the two phenyl rings linked by a methylene (-CH₂-) bridge.

  • 4,4'-Dinitrodiphenylmethane is a highly symmetrical molecule, with one nitro group located at the para position of each phenyl ring. This symmetry influences its crystal packing and physical properties.

  • This compound is an asymmetrical isomer, with one nitro group at the ortho position of one ring and the other at the para position of the second ring. The presence of the ortho-nitro group introduces steric hindrance and creates a different electronic environment compared to its symmetrical counterpart.[1]

These structural variations are visualized below.

Caption: Chemical structures of 4,4'- and this compound.

Comparative Physicochemical Properties

The isomeric differences manifest in their macroscopic physical properties. The higher symmetry of the 4,4'-isomer is expected to result in a more ordered crystal lattice, which typically corresponds to a higher melting point.

PropertyThis compound4,4'-Dinitrodiphenylmethane
Molecular Formula C₁₃H₁₀N₂O₄[2][3]C₁₃H₁₀N₂O₄[4][5]
Molecular Weight 258.23 g/mol [2][3]258.23 g/mol [4][5]
Appearance Not specifiedWhite to light yellow powder/crystal
Melting Point Not specified187.0 to 191.0 °C
LogP (Octanol/Water) 3.094 (Calculated)[6]3.3 (Calculated)[5][7]
Water Solubility (log₁₀S) -4.87 (Calculated, in mol/L)[6]Not specified
CAS Number 1817-75-0[8][9]1817-74-9[4]

Synthesis and Reactivity

Synthetic Methodologies

The primary route to dinitrodiphenylmethanes is the nitration of diphenylmethane. This reaction typically yields a mixture of isomers, including 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane, necessitating conventional separation techniques.[10] For targeted synthesis of a specific isomer, alternative strategies are employed.

Targeted Synthesis of this compound via Suzuki Coupling

A specific method for synthesizing the 2,4'-isomer involves a Suzuki coupling reaction, which offers greater regiochemical control.[8]

G start 2-Nitrobenzyl bromide + p-Nitrophenylboronic acid reagents Pd(dppf)Cl₂ Na₂CO₃ Toluene/Water start->reagents Coupling conditions 90°C, 3h Inert Atmosphere reagents->conditions product This compound conditions->product

Caption: Workflow for Suzuki coupling synthesis.

General Synthesis via Nitration of Diphenylmethane

Direct nitration is a more straightforward but less selective method.[10]

G start Diphenylmethane reagents Nitric Acid Dichloromethane start->reagents Nitration product Mixture of: 2,2'-, 2,4'-, and 4,4'- Dinitrodiphenylmethane reagents->product separation Separation/Purification product->separation

Caption: General workflow for synthesis via nitration.

Comparative Reactivity

The reactivity of these isomers is dictated by the electronic and steric effects of the nitro groups.

  • Electronic Effects: As potent electron-withdrawing groups, the nitro substituents decrease the electron density on the aromatic rings, making them more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][11] This effect is present in both isomers.

  • Steric Hindrance: The key difference arises from the ortho-nitro group in this compound. This group can sterically hinder the approach of reactants to adjacent positions on the ring and to the methylene bridge.[1] In contrast, the para positioning in the 4,4'-isomer results in a less sterically congested molecule.

  • Reactivity of the Methylene Bridge: The acidity of the protons on the methylene bridge is enhanced by the electron-withdrawing nitro groups. This effect is expected to be more pronounced in the 2,4'-isomer due to the proximity of the ortho-nitro group, potentially facilitating reactions that involve deprotonation at this position.

Spectroscopic and Analytical Characterization

The distinct structures of the isomers lead to unique spectroscopic signatures, which are essential for their identification and differentiation. Gas chromatography (GC) coupled with Fourier-transform infrared spectroscopy (GC-FTIR) and mass spectrometry (GC-MS) has been shown to be an effective method for separating and identifying the various mononitro and dinitro isomers of diphenylmethane.[12]

The NIST Mass Spectrometry Data Center provides Kovats retention index data for 2,4-dinitrodiphenylmethane on a standard non-polar column, with reported values of 2209 and 2118.3, which can be used as a reference in analytical method development.[2][13]

Thermal Stability

  • 2,4-Dinitroanisole (DNAN) , a structurally related compound, has been studied extensively and is known to have high thermal stability, with decomposition starting around 220°C (453 K).[16] Its decomposition is an exothermic process.[16][17]

  • The higher symmetry and potentially more stable crystal lattice of 4,4'-dinitrodiphenylmethane might confer slightly greater thermal stability compared to the 2,4'-isomer . However, both compounds should be handled with care at elevated temperatures due to the energetic nature of the nitro groups.

Summary and Outlook

2,4'- and 4,4'-dinitrodiphenylmethane, while sharing the same molecular formula, are distinct chemical entities with differing properties and reactivity profiles.

  • 4,4'-Dinitrodiphenylmethane offers symmetry and is likely less sterically hindered, making it a potentially more predictable building block in certain synthetic contexts.

  • This compound provides an asymmetric scaffold. Its unique steric and electronic properties, stemming from the ortho-nitro group, can be exploited for the synthesis of complex, non-symmetrical molecules.

The choice between these isomers will be dictated by the specific synthetic goal. The information and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions in their work with these versatile nitroaromatic intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling[9]

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • 2-Nitrobenzyl bromide

  • p-Nitrophenylboronic acid

  • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Saturated saline solution

Procedure:

  • Establish an inert nitrogen atmosphere in a suitable reaction vessel.

  • To a mixed solvent of toluene (1.5 L) and water (400 mL), add 2-nitrobenzyl bromide (101.5 g, 0.47 mol), p-nitrophenylboronic acid (86.8 g, 0.52 mol), sodium carbonate (99.6 g, 0.94 mol), and Pd(dppf)Cl₂ (6.9 g, 9.4 mmol).

  • Heat the reaction mixture to 90°C and maintain for 3 hours with stirring.

  • After the reaction period, cool the mixture to room temperature.

  • Pour the reaction mixture into water (1 L) and perform a liquid-liquid extraction.

  • Separate the aqueous phase and extract it three times with ethyl acetate (600 mL each).

  • Combine all organic phases and wash twice with saturated saline solution (400 mL each).

  • Dry the combined organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain this compound. (Note: The original protocol notes the potential for co-eluting by-products).

Protocol 2: General Nitration of Diphenylmethane[11]

Objective: To synthesize a mixture of dinitrodiphenylmethane isomers.

Materials:

  • Diphenylmethane

  • Nitric acid (concentrated)

  • Dichloromethane

Procedure:

  • Dissolve diphenylmethane in dichloromethane in a reaction vessel equipped with a stirring mechanism and a means for temperature control (e.g., an ice bath).

  • Cool the solution to the desired temperature (e.g., 0-5°C).

  • Slowly add nitric acid dropwise to the stirred solution while carefully monitoring the temperature to prevent uncontrolled exothermic reactions.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until the conversion is complete (monitor by TLC or GC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer. Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane isomers, which can be separated by fractional crystallization or column chromatography.

References

  • Cheméo. (n.d.). Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). Dinitrodiphenylmethane. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography data for Diphenylmethane, 2,4-dinitro. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Giumanini, A. G., Geatti, P., & Verardo, G. (2001). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 40(23), 5233–5237.
  • PubChemLite. (n.d.). 4,4'-dinitrodiphenylmethane (C13H10N2O4). Retrieved from [Link]

  • SpectraBase. (n.d.). (4,4'-Dinitro-diphenyl)-methyl anion. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 4,4'-Dinitrodiphenylmethane. Retrieved from [Link]

  • PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether.
  • Pradeep, T., Karunakar, P., Jadhav, W. N., Pawar, R. P., & Bhusare, S. R. (2003). Efficient synthesis of 4,4'-diamino diphenyl methanes in a water suspension medium. International Journal of Chemical Sciences, 1(3), 277-280.
  • PrepChem.com. (n.d.). Synthesis of 4,4'-dinitrodiphenyl ether. Retrieved from [Link]

  • SpectraBase. (n.d.). Dinitro-diphenyl-methane. Retrieved from [Link]

  • Giumanini, A. G., Verardo, G., Soják, L., Kubinec, R., & Perjéssy, A. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(1), 108–114.
  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396318B - Synthetic process for 2,4-dinitroanisole.
  • Li, X., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 25(21), 5086.
  • Zhang, Y., et al. (2024).
  • Vibzz Lab. (2021, October 8). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene [Video]. YouTube. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Study on the thermal decomposition kinetics of DNTF. 245, 03026.

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A Comparative Analysis of Synthesis Routes for Dinitrodiphenylmethanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Dinitrodiphenylmethanes are a class of compounds with significant applications in the synthesis of high-performance polymers, energetic materials, and as intermediates in the pharmaceutical industry. The precise positioning of the nitro groups on the aromatic rings is critical for the desired properties of the final product. This guide provides a comparative analysis of the primary synthetic routes to dinitrodiphenylmethanes, offering insights into the mechanistic rationale, experimental protocols, and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the optimal pathway for their specific needs.

Introduction

The synthesis of dinitrodiphenylmethanes primarily revolves around two main strategies: the direct nitration of diphenylmethane and the more targeted cross-coupling reactions. Each approach presents a distinct set of advantages and challenges concerning isomer control, yield, purity, and scalability. This document will delve into the specifics of these methods, providing a clear, data-driven comparison to inform synthetic planning.

Direct Nitration of Diphenylmethane

The direct nitration of diphenylmethane is a classical and straightforward approach to introduce nitro groups onto the aromatic rings. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent.

Reaction Mechanism

The reaction proceeds via the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The electron-rich aromatic rings of diphenylmethane then attack the nitronium ion, leading to the formation of a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the nitrated product. The methylene bridge is an ortho-, para-directing group, leading to a mixture of isomers.

Experimental Protocol: Dinitration of Diphenylmethane[1]

Materials:

  • Diphenylmethane

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate and Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylmethane in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product is a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane.

Isomer Separation

The separation of the resulting isomers can be achieved by fractional crystallization. For instance, the 4,4'-isomer can be selectively crystallized from ethyl acetate, followed by the separation of the 2,4'-isomer from ethanol.

Advantages and Disadvantages

Advantages:

  • Cost-effective: Utilizes readily available and inexpensive starting materials and reagents.

  • High Conversion: The reaction can be driven to quantitative conversion of the starting material.[1]

  • Scalability: The procedure is amenable to large-scale synthesis.

Disadvantages:

  • Lack of Regioselectivity: Produces a mixture of isomers (2,2'-, 2,4'-, and 4,4'-), requiring subsequent separation steps which can be tedious and may lower the overall yield of a specific desired isomer.[1]

  • Harsh Reaction Conditions: The use of strong acids requires careful handling and specialized equipment.

  • Safety Concerns: Nitration reactions are highly exothermic and can pose a risk of runaway reactions if not properly controlled.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a more controlled and regioselective approach to the synthesis of specific dinitrodiphenylmethane isomers. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

General Synthetic Strategy

To synthesize a specific dinitrodiphenylmethane isomer, a suitably substituted nitrobenzyl halide can be coupled with a nitrophenylboronic acid. For example, 4,4'-dinitrodiphenylmethane can be synthesized by coupling 4-nitrobenzyl bromide with 4-nitrophenylboronic acid.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the nitrobenzyl halide to form a palladium(II) intermediate.

  • Transmetalation: The nitrophenylboronic acid, activated by a base, transfers the nitrophenyl group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the dinitrodiphenylmethane product, regenerating the palladium(0) catalyst.

Experimental Protocol: Synthesis of 2,4'-Dinitrodiphenylmethane via Suzuki Coupling

Materials:

  • 2-Nitrobenzyl bromide

  • 4-Nitrophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene/Water or DME)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a reaction flask, add 2-nitrobenzyl bromide, 4-nitrophenylboronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advantages and Disadvantages

Advantages:

  • High Regioselectivity: Allows for the synthesis of specific isomers with high purity, avoiding the need for complex separation of isomer mixtures.

  • Mild Reaction Conditions: Generally proceeds under milder conditions compared to direct nitration.

  • Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.

Disadvantages:

  • Cost: The starting materials (boronic acids and benzyl halides) and the palladium catalyst can be more expensive than those used in direct nitration.

  • Multi-step Synthesis: The synthesis of the required precursors (nitrobenzyl halides and nitrophenylboronic acids) adds to the overall number of synthetic steps.

  • Catalyst Residues: The final product may contain trace amounts of the palladium catalyst, which may need to be removed for certain applications.

Other Synthetic Routes: A Brief Overview

Friedel-Crafts Alkylation of Nitrobenzene

The Friedel-Crafts alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid is a fundamental C-C bond-forming reaction.[2] However, this method is generally not viable for the synthesis of dinitrodiphenylmethanes starting from nitrobenzene. The strongly deactivating nature of the nitro group makes the aromatic ring electron-deficient and thus highly unreactive towards electrophilic attack.[3] In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions due to its inertness under these conditions.

Condensation of Aromatic Amines with Formaldehyde

Another indirect route involves the acid-catalyzed condensation of aromatic amines with formaldehyde to produce diaminodiphenylmethanes. These diamino compounds could then, in principle, be converted to their dinitro analogues. This would typically involve a two-step process for each amino group: diazotization followed by a Sandmeyer-type reaction with a nitrite salt. This multi-step sequence is generally less efficient and more complex than the direct nitration or Suzuki coupling routes.

Comparative Summary

ParameterDirect Nitration of DiphenylmethaneSuzuki-Miyaura Cross-Coupling
Starting Materials Diphenylmethane, Nitric Acid, Sulfuric AcidSubstituted Nitrobenzyl Halides, Nitrophenylboronic Acids
Regioselectivity Low (produces isomer mixture)High (produces specific isomer)
Yield of Specific Isomer Variable (depends on separation efficiency)Generally Good to Excellent
Purity of Specific Isomer Requires extensive purificationHigh
Reaction Conditions Harsh (strong acids, exothermic)Mild
Number of Steps One main stepMulti-step (including precursor synthesis)
Cost-Effectiveness HighModerate to Low
Scalability HighModerate
Key Challenges Isomer separation, safetyCost of reagents and catalyst, precursor synthesis

Conclusion

The choice of synthetic route for dinitrodiphenylmethanes is highly dependent on the specific requirements of the target molecule and the intended application.

  • For applications where a mixture of isomers is acceptable or where cost is the primary driver, direct nitration of diphenylmethane offers a scalable and economical, albeit non-selective, option.

  • For research and development, and in applications where high purity of a specific isomer is paramount, the Suzuki-Miyaura cross-coupling is the superior method, providing excellent regioselectivity and cleaner reaction profiles, despite the higher cost and complexity.

The Friedel-Crafts alkylation of nitrobenzene is not a practical approach, and the condensation of aromatic amines followed by conversion represents a more circuitous and likely lower-yielding pathway. Researchers should carefully weigh the trade-offs between selectivity, cost, and operational simplicity when selecting the most appropriate synthetic strategy.

Visualizations

Logical Relationship of Synthesis Routes

SynthesisRoutes cluster_main Synthesis of Dinitrodiphenylmethanes cluster_nitration Direct Nitration cluster_suzuki Suzuki-Miyaura Coupling Start Starting Materials Nitration Nitration of Diphenylmethane Start->Nitration Suzuki Suzuki Coupling of Nitrobenzyl Halide & Nitrophenylboronic Acid Start->Suzuki DNDPM Dinitrodiphenylmethanes IsomerMix Mixture of Isomers (2,2'-, 2,4'-, 4,4'-) Nitration->IsomerMix Non-selective Separation Fractional Crystallization IsomerMix->Separation Non-selective Separation->DNDPM Non-selective Suzuki->DNDPM Regioselective

Caption: Comparative workflow of the primary synthesis routes to dinitrodiphenylmethanes.

Experimental Workflow for Direct Nitration

NitrationWorkflow A 1. Dissolve Diphenylmethane in Dichloromethane B 2. Cool to 0-10°C A->B C 3. Slowly Add Mixed Acid (HNO₃/H₂SO₄) B->C D 4. Stir at Room Temperature C->D E 5. Quench with Ice D->E F 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) E->F G 7. Dry and Evaporate Solvent F->G H 8. Isolate Crude Isomer Mixture G->H I 9. Fractional Crystallization H->I J Pure Dinitrodiphenylmethane Isomers I->J

Caption: Step-by-step experimental workflow for the direct nitration of diphenylmethane.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Giumanini, A. G., Geatti, P., & Verardo, G. (2002). Nitration of Diphenylmethane and the Isomeric Nitrodiphenylmethanes in Dichloromethane. Industrial & Engineering Chemistry Research, 41(21), 5253–5258.
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Validating an Analytical Method for 2,4'-Dinitrodiphenylmethane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of impurities and synthetic intermediates is a cornerstone of ensuring product quality and safety. 2,4'-Dinitrodiphenylmethane, a potential impurity in certain manufacturing processes, requires a robustly validated analytical method for its accurate measurement. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10][11] We will also compare this method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach to provide a comprehensive perspective.

The Imperative of Method Validation

Before its initial use in routine analysis, an analytical method must undergo a rigorous validation process.[12] This is not merely a regulatory checkbox; it is a scientific necessity to demonstrate that the method is suitable for its intended purpose.[6][8][10] The validation process provides documented evidence that the procedure consistently produces a result that is accurate, precise, and specific.[12][13] The recently updated ICH Q2(R2) and the complementary ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through to routine use.[5]

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent choice for the analysis of this compound.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method.

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Analysis Data Analysis Standard_Prep Prepare Standard Solutions (Stock, Calibration, QC) Data_Acquisition HPLC Analysis Standard_Prep->Data_Acquisition Sample_Prep Prepare Sample Matrix (Spiked and Unspiked) Sample_Prep->Data_Acquisition Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Data_Processing Process Chromatograms (Peak Area, Retention Time) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Evaluation Data_Processing->Statistical_Analysis Statistical_Analysis->Specificity Statistical_Analysis->Linearity Statistical_Analysis->Accuracy Statistical_Analysis->Precision Statistical_Analysis->Limits Statistical_Analysis->Robustness

Caption: Experimental workflow for HPLC method validation.

Detailed Step-by-Step Validation Protocol

The following protocol outlines the experimental design for validating an HPLC method for the quantification of this compound.

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15][16]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound and potential interfering compounds (e.g., related isomers, starting materials).

    • If available, analyze a sample that has been subjected to forced degradation (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[14]

  • Acceptance Criteria: The chromatogram of the blank sample should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked and stressed samples should be pure and well-resolved from any other peaks.

2. Linearity and Range

  • Objective: To establish that there is a linear relationship between the concentration of the analyte and the analytical response over a defined range.[12][14][17]

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound at different concentrations. The range should typically span from 80% to 120% of the expected test concentration.[16]

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[13][14][15]

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13][14][15]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[17]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and determine the standard deviation of the response (e.g., from the y-intercepts of regression lines or the standard deviation of blank measurements). The LOD and LOQ are then calculated using the formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][14][16]

  • Protocol:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a system suitability standard under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within the predefined acceptance criteria for all tested variations.

Summary of HPLC Method Validation Data

The following table provides a template for summarizing the quantitative results from the validation study.

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at analyte retention timeNo interfering peaks observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 80% - 120% of test concentration0.8 µg/mL - 1.2 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD Report value0.05 µg/mLN/A
LOQ Report value0.15 µg/mLN/A
Robustness System suitability passes under all varied conditionsAll parameters metPass

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds.[18] It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[19][20]

Principles of GC-MS for Nitroaromatic Compound Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.[20] For nitroaromatic compounds, GC-MS can offer excellent sensitivity and selectivity.[18][21]

General GC-MS Protocol

A typical GC-MS analysis of this compound would involve:

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable organic solvent, followed by concentration.[18]

  • GC Separation: Injection of the extract into the GC, where the compound is separated on a capillary column (e.g., a DB-5ms column).

  • MS Detection: The eluted compound is ionized (typically by electron ionization) and the resulting ions are detected by the mass spectrometer. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity.

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Specificity Good, but can be susceptible to interference from compounds with similar retention times and UV absorbance.[22]Excellent, due to the high specificity of mass spectrometric detection.[19]
Sensitivity Generally in the µg/mL to ng/mL range.Can achieve lower detection limits, often in the pg/mL range, especially with SIM.
Sample Throughput Typically faster run times compared to GC-MS.Can have longer run times due to the need for temperature programming.
Instrumentation Cost Generally lower initial and operational costs.Higher initial investment and maintenance costs.
Sample Derivatization Not typically required for this compound.May be necessary for some nitroaromatic compounds to improve volatility and thermal stability, though not always for diphenylmethane derivatives.[21]
Thermal Stability Suitable for thermally labile compounds.Requires the analyte to be thermally stable and volatile.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the reliability of the analytical method.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical activity that ensures the generation of reliable and accurate data. This guide has provided a detailed, step-by-step protocol for validating an HPLC method, grounded in the principles of current regulatory guidelines.[1][2][3][5] The comparison with a GC-MS method highlights the importance of selecting the most appropriate technique based on the specific analytical needs. By following a systematic and scientifically sound validation process, researchers and drug development professionals can have confidence in the quality and integrity of their analytical results.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • Analytical method validation: A brief review. (n.d.).
  • Key Parameters for Analytical Method Validation - Altabrisa Group. (2025).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • Analytical Method Validation Parameters: An Updated Review. (2020).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
  • Gas chromatography–mass spectrometry - Wikipedia. (n.d.).
  • Gas chromatography mass spectrometry basic principles - Agilent. (n.d.).
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A Comparative Spectroscopic Analysis of 2,4'-, 2,2'-, and 4,4'-Dinitrodiphenylmethane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectral data for three isomers of dinitrodiphenylmethane: 2,4'-, 2,2'-, and 4,4'-. Understanding the distinct spectral fingerprints of these isomers is crucial for researchers in organic synthesis, materials science, and pharmaceutical development for accurate identification, characterization, and quality control. This document synthesizes experimental data to offer a comprehensive reference for laboratory professionals.

Introduction

The dinitrodiphenylmethane isomers, each with the molecular formula C₁₃H₁₀N₂O₄, consist of two nitrophenyl rings linked by a methylene bridge. The positional variation of the nitro groups on the aromatic rings leads to significant differences in their electronic environments and molecular symmetry. These structural nuances are directly reflected in their respective spectroscopic profiles, providing a powerful tool for their differentiation. This guide will delve into the analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for each isomer.

Experimental Methodologies

The spectral data presented in this guide were obtained using standard analytical techniques. The following protocols are provided as a reference for researchers seeking to reproduce or expand upon these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are critical for elucidating the chemical structure of organic molecules.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of the dinitrodiphenylmethane isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.

  • Instrument Parameters: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: A spectral width of -2 to 12 ppm is typically used. The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A wider spectral width of 0 to 200 ppm is necessary. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is essential for resolving the complex splitting patterns often observed in the aromatic region of these isomers. The choice of deuterated solvent is dictated by the solubility of the analyte and its chemical shift, ensuring that the solvent's residual peaks do not obscure important signals from the dinitrodiphenylmethane isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of the solid dinitrodiphenylmethane isomer is finely ground in an agate mortar and pestle.[1] This is then intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder.[2] KBr is used as it is transparent to infrared radiation in the typical analysis range.[2]

  • Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1][3]

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Self-Validating System: The protocol's trustworthiness is enhanced by running a background spectrum with a blank KBr pellet. This allows for the subtraction of any atmospheric H₂O and CO₂ absorptions, as well as any impurities in the KBr, ensuring that the resulting spectrum is solely representative of the analyte.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (Electron Ionization):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Expertise in Method Selection: Electron Ionization (EI) is chosen for its ability to produce characteristic fragmentation patterns that can aid in the structural elucidation and differentiation of isomers. While other "softer" ionization techniques might primarily show the molecular ion, EI provides a richer fragmentation fingerprint.[4]

Molecular Structures and Workflows

The following diagrams illustrate the molecular structures of the dinitrodiphenylmethane isomers and a generalized workflow for their spectroscopic analysis.

Molecular Structures of Dinitrodiphenylmethane Isomers cluster_44 4,4'-Dinitrodiphenylmethane cluster_24 2,4'-Dinitrodiphenylmethane cluster_22 2,2'-Dinitrodiphenylmethane A C₁₃H₁₀N₂O₄ B C₁₃H₁₀N₂O₄ C C₁₃H₁₀N₂O₄

Caption: Molecular formulas of the three isomers.

Spectroscopic Analysis Workflow Sample Dinitrodiphenylmethane Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy (KBr Pellet) Sample->FTIR MS Mass Spectrometry (Electron Ionization) Sample->MS Data Spectral Data Acquisition NMR->Data FTIR->Data MS->Data Analysis Comparative Analysis Data->Analysis

Caption: Generalized workflow for spectroscopic analysis.

Comparative Spectral Data

The following tables summarize the key spectral data for the three dinitrodiphenylmethane isomers.

¹H NMR Spectral Data
IsomerMethylene Protons (δ, ppm)Aromatic Protons (δ, ppm)Solvent
4,4'- ~4.1 (s, 2H)~7.5 (d, 4H), ~8.2 (d, 4H)DMSO-d₆
2,4'- ~4.2 (s, 2H)Complex multiplet ~7.2-8.3 (8H)CDCl₃
2,2'- ~4.3 (s, 2H)Complex multiplet ~7.3-8.1 (8H)CDCl₃

Note: Data for 2,4'- and 2,2'- isomers are based on typical chemical shifts for similar structures and may vary.

¹³C NMR Spectral Data
IsomerMethylene Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
4,4'- ~40~124, 130, 147, 148DMSO-d₆
2,4'- ~38Multiple signals ~124-150CDCl₃
2,2'- ~35Multiple signals ~125-149CDCl₃

Note: Data for 2,4'- and 2,2'- isomers are based on predicted values and published data for analogous compounds and should be considered indicative.

IR Spectral Data (Key Absorptions, cm⁻¹)
IsomerAromatic C-H StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-N Stretch
4,4'- ~3100~1515~1345~850
2,4'- ~3100~1525~1350~850
2,2'- ~3100~1530~1355~850

Note: The exact positions of the NO₂ stretching bands can be influenced by the electronic effects of the substituent position.

Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4,4'- 258212 ([M-NO₂]⁺), 166 ([M-2NO₂]⁺), 152
2,4'- 258212 ([M-NO₂]⁺), 166 ([M-2NO₂]⁺), 152
2,2'- 258212 ([M-NO₂]⁺), 166 ([M-2NO₂]⁺), 152

Note: While the molecular ion will be the same for all isomers, the relative abundances of the fragment ions may differ due to the varying stability of the fragmented species.

Analysis and Interpretation

The structural differences between the isomers give rise to distinct features in their spectra.

  • ¹H NMR: The high symmetry of the 4,4'-isomer results in a simple ¹H NMR spectrum with only two distinct signals in the aromatic region, appearing as doublets due to ortho-coupling. In contrast, the lower symmetry of the 2,4'- and 2,2'-isomers leads to more complex and overlapping multiplets in the aromatic region, making definitive assignment more challenging without advanced 2D NMR techniques. The chemical shift of the methylene bridge protons is also subtly influenced by the position of the electron-withdrawing nitro groups.

  • ¹³C NMR: Similar to the ¹H NMR, the 4,4'-isomer exhibits fewer signals in the aromatic region of its ¹³C NMR spectrum due to its symmetry. The 2,4'- and 2,2'-isomers will show a greater number of distinct aromatic carbon signals. The chemical shifts of the carbons directly attached to the nitro groups are significantly deshielded.

  • IR Spectroscopy: All three isomers show characteristic strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations.[5] The exact frequencies of these bands are sensitive to the electronic environment. The position of the nitro group on the ring can influence the conjugation and, therefore, the bond strength of the N-O bonds, leading to slight shifts in their absorption frequencies. Aromatic C-H stretching is observed above 3000 cm⁻¹, and out-of-plane C-H bending bands in the fingerprint region can also provide clues about the substitution pattern.

  • Mass Spectrometry: All three isomers are expected to show a molecular ion peak at an m/z of 258.[5] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and O (16 Da).[4] While the major fragment ions may be similar, the relative intensities of these fragments can differ based on the stability of the resulting carbocations, which is influenced by the position of the remaining nitro group.

Conclusion

The spectroscopic analysis of 2,4'-, 2,2'-, and 4,4'-dinitrodiphenylmethane isomers reveals distinct fingerprints that allow for their unambiguous identification. ¹H and ¹³C NMR are particularly powerful in differentiating the isomers based on their molecular symmetry. IR spectroscopy confirms the presence of key functional groups, with subtle shifts in absorption frequencies providing further corroborative evidence. Mass spectrometry confirms the molecular weight and can offer insights into fragmentation patterns that may differ between the isomers. This comprehensive guide provides researchers with the foundational data and methodologies to confidently characterize these important chemical entities.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Pellet Press Die Sets. (2023, November 2). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (2026, January 11). What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Parshintsev, J., & Hartonen, K. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane, 2,4-dinitro. Retrieved from [Link]

  • Pautz, S., & Zamm, J. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • PubChem. (n.d.). Dinitrodiphenylmethane. Retrieved from [Link]

  • PubChem. (n.d.). Ortho,meta'-dinitro-diphenylmethane. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of 2,4'-Dinitrodiphenylmethane and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 2,4'-dinitrodiphenylmethane with other key nitroaromatic compounds. The information presented herein is designed for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and established chemical principles.

Introduction: The Significance of Nitroaromatic Reactivity

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are fundamental building blocks in a vast array of chemical industries. Their applications range from the synthesis of pharmaceuticals and dyes to the development of pesticides and high-energy materials.[1] The reactivity of these compounds is of paramount importance, dictating their utility in various synthetic transformations and their potential biological activity and environmental fate.[1][2]

The central theme of this guide is to elucidate the reactivity of this compound in comparison to other well-known nitroaromatics. This will be achieved by examining two principal reaction types that showcase the influence of the nitro group: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group itself.

Foundational Principles of Reactivity in Nitroaromatics

The chemical behavior of nitroaromatic compounds is predominantly governed by the powerful electron-withdrawing nature of the nitro group.[1][3] This electronic effect has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. For instance, nitrobenzene is significantly less reactive towards electrophilic substitution than benzene.[3][4]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the nitrated aromatic ring makes it a prime target for attack by nucleophiles.[1][5] This is the most important reaction pathway for the functionalization of many nitroaromatic compounds.

The reactivity in SNAr reactions is further enhanced when nitro groups are positioned ortho or para to a good leaving group. This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the oxygen atoms of the nitro group through resonance, thereby stabilizing the intermediate and facilitating the reaction.[5][6] The presence of multiple nitro groups further amplifies this effect.[6]

Comparative Reactivity Analysis

This compound

The structure of this compound features two nitro groups on separate phenyl rings, linked by a methylene (-CH₂-) bridge. The nitro group on one ring is at the 2-position, while on the other, it is at the 4'-position. This asymmetric substitution pattern leads to a nuanced reactivity profile. Both rings are activated towards nucleophilic attack, though the steric hindrance around the 2-nitro group and the electronic effects transmitted through the methylene bridge will influence the precise reactivity at each position.

Comparison with Other Nitroaromatics

The reactivity of this compound is best understood when benchmarked against other common nitroaromatics.

  • Mononitro Aromatics (e.g., Nitrobenzene, 2-Nitrotoluene): These compounds are the least reactive towards nucleophiles in this series. While the nitro group does activate the ring, the lack of multiple electron-withdrawing groups results in a lower propensity for SNAr reactions compared to dinitro- and trinitro- analogs.[3]

  • Dinitro Aromatics (e.g., 2,4-Dinitrochlorobenzene, 2,4-Dinitrotoluene): Compounds like 2,4-dinitrochlorobenzene are classic substrates for SNAr reactions and are highly reactive.[5][7] The presence of two nitro groups and a good leaving group (chloride) makes the aromatic ring extremely electrophilic. 2,4-dinitrotoluene is also reactive, though the absence of an inherent leaving group (other than hydride, which is poor) means it typically undergoes other types of reactions, such as reduction of the nitro groups or oxidation of the methyl group.[3][8]

  • Trinitro Aromatics (e.g., 2,4,6-Trinitrotoluene - TNT): The presence of three nitro groups renders the aromatic ring in TNT exceptionally electron-poor. This makes it highly susceptible to nucleophilic attack.[9]

Experimental Protocols for Comparative Reactivity Assessment

To empirically compare the reactivity of these compounds, standardized experimental protocols are essential. The following sections detail methodologies for assessing reactivity in both nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr) with Aniline

Objective: To qualitatively compare the rate of SNAr reaction of various nitroaromatics with aniline. This experiment leverages the formation of a colored product to visually assess reaction progress.

Methodology:

  • Preparation of Reactants: Prepare equimolar solutions of this compound, 2,4-dinitrochlorobenzene, and nitrobenzene in ethanol. Prepare a separate solution of aniline in ethanol.

  • Reaction Initiation: In separate test tubes, mix the aniline solution with each of the nitroaromatic solutions.

  • Reaction Monitoring: The reaction between 2,4-dinitrochlorobenzene and aniline will proceed readily, often at room temperature, to form 2,4-dinitrophenylaniline, which is a colored compound.[7] The progress of the reactions can be monitored over time using Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of new products.

  • Data Analysis: The relative reactivity can be inferred by comparing the extent of reaction in each test tube after a set period. A faster appearance of the product spot and disappearance of the starting material spot on the TLC plate indicates higher reactivity.

Causality Behind Experimental Choices:

  • Aniline as Nucleophile: Aniline is a moderately strong nucleophile, allowing for a discernible difference in reaction rates between highly activated and less activated substrates.

  • Ethanol as Solvent: Ethanol is a polar protic solvent that can solvate both the reactants and the intermediates, facilitating the reaction.

  • TLC Monitoring: TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction by separating the components of the reaction mixture.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Nitroaromatic Solutions (in Ethanol) C Mix Reactants in Test Tubes A->C B Aniline Solution (in Ethanol) B->C D Monitor by TLC at intervals C->D E Compare Reaction Progress D->E

Catalytic Reduction of Nitro Groups

Objective: To compare the relative ease of reduction of the nitro groups in this compound and other nitroaromatics using a catalytic system.

Methodology:

  • Catalyst and Reductant Preparation: Prepare a fresh aqueous solution of sodium borohydride (NaBH₄). The catalyst, for example, palladium on carbon (Pd/C) or a custom-prepared nanocatalyst, should be weighed accurately.[10]

  • Reaction Setup: In separate flasks, dissolve an equal molar amount of this compound, 2,4-dinitrotoluene, and p-nitroaniline in a suitable solvent (e.g., methanol or water). Add the catalyst to each flask.

  • Initiation of Reduction: Add the NaBH₄ solution to each flask while stirring. The reduction of nitroaromatics is often accompanied by a color change, as the pale-yellow nitro compounds are converted to colorless amino derivatives.[11]

  • Monitoring and Analysis: The reaction can be monitored by UV-Visible spectroscopy. The disappearance of the characteristic absorbance peak of the nitroaromatic starting material over time is tracked.[10] The time required for the complete disappearance of this peak is a measure of the reaction rate.

  • Data Interpretation: A shorter reaction time indicates a higher reactivity towards reduction.

Causality Behind Experimental Choices:

  • NaBH₄ and Catalyst: Sodium borohydride is a common and effective reducing agent, but its reaction with nitroaromatics is often slow without a catalyst. A catalyst like Pd/C provides a surface for the reaction to occur, significantly increasing the rate.[10]

  • UV-Vis Spectroscopy: This technique provides a quantitative method for monitoring the concentration of the colored nitroaromatic compound in the solution, allowing for a more precise determination of the reaction rate compared to visual inspection alone.

Reduction_Workflow A Dissolve Nitroaromatic in Solvent B Add Catalyst (e.g., Pd/C) A->B C Add NaBH4 Solution (Initiate Reaction) B->C D Monitor Absorbance via UV-Vis Spectroscopy C->D E Determine Time for Complete Reaction D->E

Data Summary and Interpretation

The following table summarizes the expected qualitative reactivity trends based on established chemical principles.

Compound Structure Relative Reactivity in SNAr (with leaving group) Relative Reactivity in Reduction
NitrobenzeneC₆H₅NO₂LowModerate
2,4-DinitrochlorobenzeneC₆H₃Cl(NO₂)₂Very HighHigh
2,4-DinitrotolueneC₆H₃(CH₃)(NO₂)₂N/A (no leaving group)High
This compoundC₁₃H₁₀N₂O₄Moderate (if a leaving group were present)High

Interpretation of Reactivity Trends:

  • SNAr Reactivity: The reactivity in nucleophilic aromatic substitution is heavily dependent on the number of electron-withdrawing nitro groups and the presence of a good leaving group. 2,4-Dinitrochlorobenzene is exceptionally reactive due to the presence of two nitro groups ortho and para to the chlorine leaving group.[5][6] this compound lacks a conventional leaving group for a standard SNAr reaction, but its electron-deficient rings would make it susceptible to nucleophilic attack if a suitable leaving group were present.

  • Reduction Reactivity: The reduction of nitro groups is also influenced by the overall electronic nature of the molecule. Generally, the presence of multiple nitro groups can make the reduction process more complex, with the potential for stepwise reduction.[8] The relative rates of reduction among different dinitro compounds can vary based on steric factors and the electronic environment of each nitro group. For this compound, the two nitro groups are in different electronic environments, which may lead to regioselective reduction under certain conditions.

Conclusion

This guide has provided a comparative overview of the reactivity of this compound relative to other common nitroaromatic compounds. The reactivity of these molecules is fundamentally dictated by the strong electron-withdrawing properties of the nitro group, which activates the aromatic ring towards nucleophilic attack and facilitates the reduction of the nitro group itself.

For professionals in chemical synthesis and drug development, a thorough understanding of these reactivity principles is crucial for designing synthetic routes and predicting the behavior of these versatile chemical intermediates. The experimental protocols outlined provide a framework for the empirical evaluation of reactivity, ensuring that the selection of substrates and reaction conditions is based on sound scientific data.

References

  • Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrotoluene and Other Nitroaromatic Compounds.
  • Benchchem. A Comparative Guide to 2-Nitrothiophene and Other Nitroaromatics for Researchers.
  • PubMed Central. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • Quora. Is nitrobenzene less reactive than benzene?.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ResearchGate. The catalytic reduction of the 2,4-DNPH to 2,4-DAPH in the presence of...
  • ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.
  • NIH. Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract.
  • ResearchGate. Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media.
  • PubMed. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products.

Sources

A Senior Application Scientist's Guide to Dinitrodiphenylmethane Isomers in Catalytic Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Reactivity and Performance for Polymer Precursor Synthesis

Executive Summary

The catalytic reduction of dinitrodiphenylmethanes (DNDPMs) to their corresponding diaminodiphenylmethanes (DADPMs) is a cornerstone reaction for the synthesis of high-performance polymers such as polyurethanes and polyimides. While 4,4'-dinitrodiphenylmethane has long been the benchmark precursor for the widely used 4,4'-diaminodiphenylmethane (MDA), its isomers, particularly the asymmetric 2,4'-dinitrodiphenylmethane, present unique chemical properties that can be leveraged for specialized applications. This guide provides an in-depth performance evaluation of this compound in the context of catalytic hydrogenation, comparing its expected reactivity with the well-established 4,4'-isomer. We will dissect the mechanistic nuances governed by electronic and steric effects, provide representative experimental data, and offer a detailed protocol for researchers.

Introduction: The Strategic Importance of Diaminodiphenylmethane Precursors

Diaminodiphenylmethanes are a critical class of industrial chemical intermediates, valued for the combination of rigidity from the aromatic rings and conformational flexibility from the methylene bridge.[1] These structural characteristics impart desirable thermal and mechanical properties to the polymers derived from them. The primary route to these diamines is the reduction of their dinitro precursors.[2] The specific arrangement of the nitro groups on the phenyl rings significantly influences not only the properties of the resulting polymer but also the efficiency and selectivity of the reduction reaction itself. This guide focuses on the catalytic hydrogenation of DNDPM isomers, a clean and efficient method widely employed in industrial synthesis.[3]

Comparative Performance Analysis: 2,4'-DNDPM vs. 4,4'-DNDPM

The performance of a DNDPM isomer in a reduction reaction is not merely a question of reaction completion but of rate, selectivity, and the potential for side reactions. The differences between the symmetric 4,4'-isomer and the asymmetric 2,4'-isomer are rooted in fundamental principles of physical organic chemistry.

The Role of Steric Hindrance

The most significant differentiator between the two isomers is the steric environment of the nitro groups.

  • 4,4'-Dinitrodiphenylmethane (The Benchmark): Both nitro groups are in the para position, making them sterically unhindered and equally accessible to the catalyst surface. This symmetric arrangement typically leads to a straightforward, predictable reduction where both groups are hydrogenated at similar rates under standard conditions.

  • This compound (The Challenger): This isomer presents two distinct microenvironments. The 4'-nitro group is sterically accessible, similar to the groups in the 4,4'-isomer. However, the 2-nitro group is in an ortho position relative to the bulky benzyl group, creating significant steric hindrance.[4]

Expert Insight: This steric hindrance is the primary causal factor behind expected differences in reactivity. The approach of the substrate to the active sites of a heterogeneous catalyst (like Pd/C) is a critical step. The hindered nature of the 2-nitro group will likely slow its rate of reduction compared to the 4'-nitro group.[5] This presents a unique opportunity for chemoselective reduction —under carefully controlled conditions (lower temperature, pressure, or a less active catalyst), it may be possible to selectively reduce the 4'-nitro group to an amine while leaving the 2-nitro group intact, yielding 2-nitro-4'-aminodiphenylmethane.

Electronic Effects

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack and reduction.[5] While both isomers benefit from this electronic activation, the relative positioning of the groups in 2,4'-DNDPM can lead to more complex electronic interplay, although steric factors are generally considered dominant in this specific transformation.

G cluster_0 Comparative Reactivity Analysis cluster_1 4,4'-Isomer Properties cluster_2 2,4'-Isomer Properties Isomers DNDPM Isomers Isomer_44 4,4'-Dinitrodiphenylmethane (Symmetric) Isomers->Isomer_44 Isomer_24 This compound (Asymmetric) Isomers->Isomer_24 Prop_44_Steric Low Steric Hindrance (Both NO2 groups) Isomer_44->Prop_44_Steric Prop_24_Steric High Steric Hindrance (at 2-Nitro Group) Isomer_24->Prop_24_Steric Prop_44_Rate Predictable, Uniform Reduction Rate Prop_44_Steric->Prop_44_Rate Outcome_44 Product: 4,4'-Diaminodiphenylmethane Prop_44_Rate->Outcome_44 Prop_24_Rate Differential Reduction Rates (4'-NO2 > 2-NO2) Prop_24_Steric->Prop_24_Rate Prop_24_Potential Potential for Selective Mono-Reduction Prop_24_Rate->Prop_24_Potential Outcome_24 Products: - 2,4'-Diaminodiphenylmethane - 2-Nitro-4'-aminodiphenylmethane Prop_24_Rate->Outcome_24

Caption: Logical flow comparing the influence of isomer structure on reduction pathways.

Data Presentation: Performance Metrics in Catalytic Hydrogenation

Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Dinitro Compounds

Starting Material Catalyst Catalyst Loading (w/w %) Solvent Temperature (°C) Pressure (psi) Reaction Time (h) Yield (%) Reference
m-Dinitrobenzene 1 wt% Pt/TiO₂ 10% Ethanol 70 1190 5 >98 (conversion) [2]
2,4-Dinitrotoluene Pd/Bentonite Not specified Methanol 80 435 1.5 >99 [6][7]

| 4,4'-Dinitro-2-biphenylamine | 10% Pd/C | 5-10 mol% | Ethanol | 25-60 | 50-100 | 4-8 | High (implied) |[2] |

Table 2: Qualitative Performance Comparison of DNDPM Isomers

Performance Metric 4,4'-Dinitrodiphenylmethane This compound Rationale
Relative Reaction Rate Faster Slower Steric hindrance at the 2-position of the 2,4'-isomer slows the overall conversion.[4]
Reaction Conditions Standard May require more forcing conditions (higher T, P) for complete reduction. Overcoming the activation energy for the sterically hindered 2-nitro group.
Selectivity Low (Both groups reduce) High (Potential for mono-reduction) Differential reactivity between the 4'- and 2-nitro groups.
Primary Product 4,4'-Diaminodiphenylmethane 2,4'-Diaminodiphenylmethane Complete reduction of both nitro groups.

| Potential By-product | Minimal | 2-Nitro-4'-aminodiphenylmethane | Incomplete or selective reduction. |

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes a general, self-validating procedure for the hydrogenation of this compound using 10% Pd/C. The system's integrity is validated by monitoring hydrogen uptake, which should cease upon reaction completion.

Materials and Equipment
  • This compound (Substrate)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Ethanol or Methanol (Reagent Grade)

  • High-purity Hydrogen Gas

  • Inert Nitrogen Gas

  • Filter Aid (e.g., Celite®)

  • Hydrogenation Apparatus (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure
  • Reactor Setup: In a suitable hydrogenation reactor, add this compound (1.0 eq) and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).[2] The inert atmosphere prevents pre-exposure of the catalyst to oxygen.

  • Solvent Addition: Add a suitable solvent like ethanol (approx. 15-20 mL per gram of substrate) to ensure effective stirring and substrate dissolution.

  • Inerting the System: Seal the reactor. Purge the system with nitrogen gas 3-5 times to remove all residual oxygen, which can poison the catalyst.

  • Hydrogenation: After the nitrogen purge, carefully introduce hydrogen gas into the reactor to the desired pressure (start with 50-100 psi).[2]

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to a suitable temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Monitoring (Optional): Progress can also be monitored by TLC. The product, 2,4'-diaminodiphenylmethane, will have a significantly different Rf value than the starting material.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent. Caution: The catalyst-Celite® pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,4'-diaminodiphenylmethane.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

G cluster_workflow Experimental Workflow: Catalytic Hydrogenation A 1. Reactor Setup (Substrate + Stir Bar) B 2. Catalyst Addition (10% Pd/C under N2) A->B C 3. Solvent Addition (Ethanol) B->C D 4. Inert System (Purge with N2) C->D E 5. Introduce H2 (Set Pressure: 50-100 psi) D->E F 6. Run Reaction (Stirring, Heat, Monitor H2 Uptake) E->F G 7. Workup (Cool, Vent H2, Purge N2) F->G H 8. Catalyst Filtration (Through Celite®) G->H I 9. Product Isolation (Solvent Evaporation) H->I J 10. Purification (Recrystallization) I->J K Final Product (2,4'-Diaminodiphenylmethane) J->K

Caption: Step-by-step experimental workflow for the reduction of 2,4'-DNDPM.

Conclusion and Outlook

While 4,4'-dinitrodiphenylmethane remains the workhorse for producing standard MDA-based polymers, this analysis reveals that this compound is not merely an alternative but a substrate with distinct and potentially valuable reactivity. The steric hindrance of its 2-nitro group, while slowing the overall reaction rate for full reduction, opens a compelling synthetic pathway for selective mono-reduction. The resulting asymmetric 2-nitro-4'-aminodiphenylmethane or the final 2,4'-diaminodiphenylmethane can be used to synthesize specialty polymers with modified chain symmetry, potentially leading to materials with unique solubility, processing characteristics, or final properties. Researchers are encouraged to explore variations in catalysts, solvents, and reaction conditions to fully exploit the synthetic potential of this asymmetric building block.

References

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  • ACS Publications. (2023, May 26). Metal-Free Supramolecular Reduction of Nitro Compounds into the Cucurbit[8]uril Cavity: Testing the Enabling Technique in Aqueous Media. Retrieved from ACS Publications. [Link]

  • Google Patents. (n.d.). CN101326153B - Process for preparing diaminodiphenylmethane.
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  • ResearchGate. (1999). (PDF) An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Retrieved from ResearchGate. [Link]

  • TSI Journals. (2003). Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. Retrieved from TSI Journals. [Link]

  • ResearchGate. (n.d.). Reaction process for the Hydrogenation of 2,4‐dinitroanisole. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • ResearchGate. (n.d.). Proposed mechanism of 2,4-dinitrotoluene hydrogenation to produce.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Selective reduction of dinitro compounds. Retrieved from ResearchGate. [Link]

  • PMC - NIH. (n.d.). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. Retrieved from PMC - NIH. [Link]

  • Scientific Research Publishing. (2023). 2,4-Dinitrophenyl Ether of Polyvinyl Alcohol and Polymer Bound Anionic SIGMA Complexes. Retrieved from SCIRP. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Molecularly Imprinted Polymer Membrane for the Removal of 2,4-Dinitrophenol. Retrieved from MDPI. [Link]

  • ResearchGate. (2018). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dinitrodiphenylmethane. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • BDMAEE. (2025, February 18). research on the modification of 4,4′-diaminodiphenylmethane in functional polymer materials and its application prospects. Retrieved from BDMAEE. [Link]

  • PubMed. (2009, January 22). Synthesis and evaluation of a molecularly imprinted polymer for 2,4-dinitrophenol. Retrieved from PubMed. [Link]

  • ResearchGate. (2017). Selective Reduction of 2,4-Dinitro- and 4,5-Dinitroimidazole Derivatives Using Iron Dust. Retrieved from ResearchGate. [Link]

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,4'-Dinitrodiphenylmethane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of impurities and contaminants is paramount. 2,4'-Dinitrodiphenylmethane (2,4'-DNM), a nitroaromatic compound, can emerge as a byproduct in various chemical syntheses. Its detection and quantification at trace levels are critical for ensuring product quality, safety, and environmental compliance. This guide provides an in-depth technical comparison of analytical methodologies for 2,4'-DNM, drawing upon established principles and validated data to offer a framework for inter-laboratory analytical consistency.

The Analytical Challenge: Understanding this compound

This compound is a molecule characterized by two nitro groups attached to two phenyl rings, which are linked by a methylene bridge. The isomeric nature of dinitrodiphenylmethanes presents a significant analytical challenge, requiring methods with high resolving power to differentiate between various isomers, such as the 2,2'-, 2,4'-, and 4,4'- isomers.

Key Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₄
Molecular Weight258.23 g/mol
AppearanceSolidGeneral knowledge
SolubilitySoluble in organic solvents like acetonitrile and methanol.General knowledge

Comparative Analysis of Analytical Methodologies

The two primary chromatographic techniques suitable for the analysis of 2,4'-DNM are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For dinitrodiphenylmethane isomers, GC offers excellent separation, while MS provides definitive identification and quantification.

A key study by Giumanini et al. (2001) established a robust GC-MS method for the identification of mononitro and dinitro isomers of diphenylmethane, providing a solid foundation for a standardized protocol.[1][2][3][4]

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) pushes the sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Workflow for GC-MS Analysis of 2,4'-DNM

Caption: A typical workflow for the GC-MS analysis of 2,4'-DNM.

The following protocol is based on the validated method described by Giumanini et al. (2001)[1][2][3][4]:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a high-purity solvent such as acetone or dichloromethane to a final concentration within the calibration range.

    • If necessary, perform a serial dilution to achieve the desired concentration.

  • Instrumentation:

    • A gas chromatograph equipped with a mass spectrometer (GC-MS).

    • Capillary Column: A non-polar column, such as an OV-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.[5]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/minute to 280°C.

      • Final hold: 10 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless (1 µL injection volume).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-300.

While the Giumanini et al. study focused on identification, the principles of quantitative analysis are well-established. A properly validated GC-MS method for 2,4'-DNM is expected to have the following performance characteristics:

ParameterExpected PerformanceRationale
Linearity R² > 0.995Demonstrates a direct proportional relationship between concentration and response over a defined range.
Accuracy (Recovery) 90-110%Indicates the closeness of the measured value to the true value.
Precision (RSD) < 15%Reflects the degree of scatter between a series of measurements.
Limit of Detection (LOD) Low ng/mL to pg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Low ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and effective approach.

In reversed-phase HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. More polar compounds will have a lower affinity for the stationary phase and will elute faster, while less polar compounds will be retained longer. A UV detector is commonly used for nitroaromatic compounds, as the nitro groups provide strong chromophores.

Experimental Workflow for HPLC Analysis of 2,4'-DNM

Caption: A typical workflow for the HPLC analysis of 2,4'-DNM.

This proposed protocol is based on established methods for other nitroaromatic compounds:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile and water) to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation of potential impurities and isomers. For example:

      • Start with 50% acetonitrile / 50% water.

      • Linearly increase to 90% acetonitrile over 20 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

A validated HPLC method for 2,4'-DNM would be expected to meet the following performance criteria:

ParameterExpected PerformanceRationale
Linearity R² > 0.995Ensures a proportional response across the desired concentration range.
Accuracy (Recovery) 95-105%Demonstrates the method's ability to provide true values.
Precision (RSD) < 5%Indicates high repeatability and reproducibility of the measurements.
Limit of Detection (LOD) Low ng/mLDefines the lower limit of detection for the analyte.
Limit of Quantitation (LOQ) Low ng/mLDefines the lower limit for accurate and precise quantification.

Inter-laboratory Comparison Framework: Ensuring Data Comparability

In the absence of a formal proficiency testing scheme, laboratories can establish confidence in their analytical results for 2,4'-DNM by adhering to a rigorous validation protocol and by comparing their in-house validation data with published methods for similar analytes.

Key Elements for a Self-Validating System:

  • Method Validation: Each laboratory should perform a comprehensive in-house validation of their chosen method (GC-MS or HPLC) according to established guidelines (e.g., ICH Q2(R1)). This validation should assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ.

  • Use of Certified Reference Materials (CRMs): Whenever available, the use of a CRM for 2,4'-DNM is crucial for establishing traceability and ensuring the accuracy of measurements.

  • Quality Control Samples: Regular analysis of quality control (QC) samples at different concentration levels within each analytical run is essential for monitoring the ongoing performance of the method.

  • System Suitability Tests: Before each analytical run, a system suitability test should be performed to ensure that the chromatographic system is performing optimally. This typically involves injecting a standard solution and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound.

  • GC-MS is particularly well-suited for the separation and definitive identification of dinitrodiphenylmethane isomers, offering high resolution and sensitivity. The method by Giumanini et al. (2001) provides an excellent, validated starting point for any laboratory.[1][2][3][4]

For inter-laboratory consistency, it is imperative that each laboratory thoroughly validates its chosen method and implements a robust quality control system. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve reliable and comparable analytical data for this compound, ensuring the quality and safety of their products and processes.

References

  • Giumanini, A. G., Verardo, G., Soják, L., Kubinec, R., & Perjéssy, A. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(6), 1449–1453. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13265053, Dinitrodiphenylmethane. Retrieved from [Link]

  • NIST. (n.d.). Diphenylmethane, 2,4-dinitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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A Comparative Guide to the Structural Architectures of 2,4'-Dinitrobiphenyl and 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction Between a Bond and a Bridge

In the landscape of medicinal chemistry and materials science, the spatial arrangement of aromatic systems is a critical determinant of molecular function. Even seemingly minor modifications to the scaffold connecting phenyl rings can induce profound changes in conformation, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two closely related nitroaromatic compounds: 2,4'-dinitrobiphenyl and 2,4'-dinitrodiphenylmethane.

The core difference between these molecules lies in the linkage between their two phenyl rings. In 2,4'-dinitrobiphenyl, the rings are directly connected by a sigma bond, leading to a system where rotational freedom is sterically hindered. In contrast, this compound features a methylene (-CH2-) bridge, which introduces a greater degree of conformational flexibility. This guide will dissect these structural nuances, supported by computational and experimental data, to provide a clear understanding of their distinct physicochemical properties.

At a Glance: Key Physicochemical Properties

A summary of the fundamental properties of the two compounds is presented below. It is important to note that while experimental data is available for some properties, others are derived from computational models, which provide valuable estimates in the absence of direct measurement.

Property2,4'-DinitrobiphenylThis compound
Molecular Formula C₁₂H₈N₂O₄C₁₃H₁₀N₂O₄
Molecular Weight 244.21 g/mol 258.23 g/mol [1]
CAS Number 606-81-51817-75-0[2]
Calculated logP ~3.5 - 4.2~3.5
Calculated Water Solubility LowLow

Structural Elucidation: A Tale of Two Linkages

The introduction of a methylene bridge in this compound fundamentally alters its three-dimensional structure compared to the directly bonded 2,4'-dinitrobiphenyl. This section explores these differences through an examination of key structural parameters, primarily derived from computational modeling due to a scarcity of direct experimental data for these specific isomers.

Conformational Freedom: The Torsional Angle

In stark contrast, the methylene bridge in this compound provides significantly more rotational freedom. The two phenyl rings are not directly interacting, allowing them to adopt a wider range of orientations with a lower energetic barrier to rotation. The key structural parameter in this case is the C-CH₂-C bond angle, which is expected to be close to the tetrahedral angle of 109.5°.

Caption: Molecular structures of 2,4'-dinitrobiphenyl and this compound.

Spectroscopic Signatures: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the chemical environment of atomic nuclei within a molecule. The structural differences between 2,4'-dinitrobiphenyl and this compound are expected to manifest in their respective NMR spectra.

¹H NMR Spectroscopy:

  • 2,4'-Dinitrobiphenyl: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the asymmetric substitution and the restricted rotation, leading to distinct signals for each proton. The protons on the 2-nitrophenyl ring will be influenced by the strong electron-withdrawing effect of the nitro group, likely shifting them downfield.

  • This compound: The most notable feature in the ¹H NMR spectrum of this compound will be a singlet in the aliphatic region (typically around 4.0-4.5 ppm) corresponding to the two protons of the methylene bridge. The aromatic protons will likely appear as more defined multiplets compared to the biphenyl analogue, reflecting the greater rotational freedom and reduced through-space interactions between the rings.

¹³C NMR Spectroscopy:

  • 2,4'-Dinitrobiphenyl: The spectrum will show 12 distinct signals in the aromatic region, corresponding to the 12 inequivalent carbon atoms. The carbons bearing the nitro groups will be significantly deshielded and appear at lower field.

  • This compound: In addition to the 12 aromatic carbon signals, a characteristic signal for the methylene bridge carbon will be present in the aliphatic region (typically around 40-50 ppm).

While experimental spectra for these specific isomers are not widely published, data from related compounds, such as 2,2'-dinitrobiphenyl and other dinitrodiphenylmethane isomers, support these general predictions.[4][5]

Thermal Stability: The Impact of the Methylene Bridge

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the stability of compounds at elevated temperatures.

  • 2,4'-Dinitrobiphenyl: Dinitroaromatic compounds are known for their energetic properties, and their thermal stability can be a critical safety consideration. The melting point and decomposition temperature of 2,4'-dinitrobiphenyl are expected to be influenced by the steric strain and the presence of the nitro groups.

  • This compound: The introduction of the flexible methylene bridge may impact the crystal packing and intermolecular forces, potentially leading to a different melting point compared to its biphenyl counterpart. The decomposition pathway may also be altered, with the initial cleavage potentially occurring at the C-N bonds of the nitro groups or the C-C bonds of the methylene bridge.

While specific comparative DSC/TGA data for these two molecules is scarce, studies on related dinitroaromatic compounds indicate that they can undergo exothermic decomposition upon heating.

Experimental Protocols: Characterizing Structural Differences

To experimentally validate the structural and conformational differences discussed, a combination of analytical techniques would be employed. Below are generalized, step-by-step methodologies for key experiments.

Protocol 1: Single-Crystal X-ray Diffraction

This technique provides the most definitive information on the solid-state conformation, including bond lengths, bond angles, and torsional angles.

  • Crystal Growth: Grow single crystals of both 2,4'-dinitrobiphenyl and this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

  • Data Analysis: From the refined crystal structure, extract precise bond lengths, bond angles, and the torsional angle between the phenyl rings for 2,4'-dinitrobiphenyl, and the C-CH₂-C bond angle for this compound.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and providing insights into the electronic environment of the nuclei.

  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of each compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecules.

Protocol 3: Thermal Analysis (DSC/TGA)

These techniques are used to determine the thermal stability and decomposition characteristics of the compounds.

  • Sample Preparation: Accurately weigh a small amount of each compound (typically 2-5 mg) into an aluminum or ceramic crucible.

  • DSC Analysis: Place the sample crucible and an empty reference crucible into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow as a function of temperature to determine the melting point and any other thermal transitions.

  • TGA Analysis: Place the sample crucible in the TGA instrument. Heat the sample at a constant rate under an inert or reactive atmosphere. Record the change in mass as a function of temperature to determine the decomposition temperature and profile.

  • Data Analysis: Analyze the resulting thermograms to identify the melting point, decomposition onset temperature, and mass loss steps.

Conclusion: The Decisive Role of a Single Methylene Unit

The comparison between 2,4'-dinitrobiphenyl and this compound serves as a compelling illustration of how a seemingly minor structural modification—the insertion of a methylene bridge—can fundamentally alter the three-dimensional architecture and, by extension, the properties of a molecule. The restricted rotation in 2,4'-dinitrobiphenyl leads to a more rigid, twisted conformation, while the methylene spacer in this compound imparts significant conformational flexibility. These structural disparities are expected to influence a range of properties, from their spectroscopic signatures to their thermal stability and potential biological activity. For researchers in drug discovery and materials science, a thorough understanding of these structure-property relationships is paramount for the rational design of novel molecules with tailored functionalities.

References

  • BenchChem. Torsional Angle and Conformation of 2,4'-Dinitrobiphenyl: A Technical Guide. Accessed January 14, 2026.
  • Supporting information - The Royal Society of Chemistry. Accessed January 14, 2026.
  • PubChem. 2,2'-Dinitrobiphenyl.
  • Giumanini, A. G.; Verardo, G.; Soják, L.; Kubinec, R.; Perjéssy, A. Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 2001, 40(6), 1449–1453.
  • Oancea, D.; Razus, D.; Gosa, V. Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 2005, 81(2), 359-364.
  • ChemicalBook. 2,2'-DINITROBIPHENYL(2436-96-6) 1H NMR spectrum. Accessed January 14, 2026.
  • PubChem. Diphenylmethane, 2,4-dinitro.
  • ChemicalBook. This compound. Accessed January 14, 2026.
  • NIST. Diphenylmethane, 2,4-dinitro. National Institute of Standards and Technology. Accessed January 14, 2026.

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A Comparative Guide to Diamine Precursors: The Strategic Efficacy of 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of high-performance polymers such as polyimides and polyurethanes, the precise molecular architecture of the monomeric precursors is paramount. Diaminodiphenylmethanes (MDA), key building blocks for these materials, exist as several isomers, with the final polymer's properties being highly dependent on the specific isomer used. The industry standard for producing MDA is the direct condensation of aniline and formaldehyde, which yields a mixture of isomers, predominantly the 4,4'- and 2,4'-isomers, along with oligomeric products[1]. While cost-effective for bulk applications, this method offers limited control over specific isomer composition.

This guide presents an in-depth technical comparison between the conventional synthesis of MDA and a more controlled, albeit less common, synthetic strategy: the use of 2,4'-Dinitrodiphenylmethane as a high-purity precursor. We will objectively compare the performance, efficacy, and experimental demands of these two routes, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions for applications requiring precise polymer characteristics. The central thesis is that while the dinitro precursor route is more synthetically demanding, it offers unparalleled specificity, yielding pure 2,4'-diaminodiphenylmethane. This isomeric purity is critical for tailoring polymer properties like solubility, thermal stability, and gas permeability, which are essential in advanced materials science and specialty pharmaceutical applications[2][3].

Comparative Analysis: Precursor Synthesis Routes

The choice of a synthetic pathway to 2,4'-diaminodiphenylmethane is a trade-off between the low cost and high volume of direct condensation versus the precision and purity of a multi-step dinitro-intermediate route.

Route A: this compound Precursor Pathway

This pathway is a two-stage process: (1) Synthesis of the dinitro intermediate, this compound, and (2) its subsequent reduction to the target diamine. This route is defined by its specificity, directly targeting the 2,4'-isomer.

Route B: Direct Aniline-Formaldehyde Condensation

This is the workhorse industrial method for producing methylenedianiline (MDA)[4]. It involves the acid-catalyzed reaction of aniline and formaldehyde to produce a mixture of diaminodiphenylmethane isomers and polymethylene polyphenylene polyamine oligomers[5]. The desired diamine isomers are then isolated via downstream processing.

Quantitative Data Summary

The following table summarizes the key performance indicators for both synthetic routes based on published experimental data.

ParameterRoute A: this compound PrecursorRoute B: Aniline-Formaldehyde Condensation
Target Product Pure 2,4'-DiaminodiphenylmethaneMixture of MDA Isomers & Oligomers
Overall Yield ~60-62% (Estimated)>90% (For total MDA product mixture)[6]
Purity/Selectivity High (>98% for 2,4'-isomer after reduction)Low (Typically ~3% 2,4'-isomer in commercial 4,4'-MDA)[7]
Reaction Steps 2 (Synthesis of Dinitro + Reduction)1 (Condensation)
Starting Materials 2-Nitrobenzyl Bromide, p-Nitrophenylboronic AcidAniline, Formaldehyde
Catalyst System Palladium (Suzuki Coupling), Raney Nickel / Pd/C (Reduction)Strong Acid (e.g., HCl) or Solid Acid (e.g., Zeolites)[8]
Reaction Conditions Suzuki: 90°C; Reduction: 25-60°C, 50-100 psi H₂30-90°C, Atmospheric Pressure[6]
Economic Viability High cost (specialty reagents)Very high (bulk commodity chemicals)
Key Advantage Isomeric Purity & ControlLow Cost & Scalability

Visualization of Synthetic Pathways

The logical flow and complexity of each route are best understood visually.

Route A: Dinitro Precursor Workflow

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Catalytic Hydrogenation A 2-Nitrobenzyl Bromide + p-Nitrophenylboronic Acid B This compound A->B  Pd(dppf)Cl₂ / Na₂CO₃  Toluene/Water, 90°C  Yield: ~64% C This compound D 2,4'-Diaminodiphenylmethane C->D  Raney Ni or Pd/C  H₂ (50-100 psi)  Ethanol, RT-60°C  Yield: >95%

Caption: Workflow for Route A, emphasizing the two distinct chemical transformations.

Route B: Direct Condensation Pathway

A Aniline + Formaldehyde B Acid-Catalyzed Condensation (e.g., HCl) A->B C Crude Product Mixture B->C D 4,4'-MDA C->D E 2,4'-MDA C->E F 2,2'-MDA C->F G Oligomers C->G

Caption: Workflow for Route B, showing the formation of a complex product mixture.

Expertise & Causality: Why Choose Isomeric Purity?

The industrial prevalence of the aniline-formaldehyde condensation is driven entirely by economics. It produces the necessary monomers for polyurethane production at a massive scale and low cost. However, for applications in advanced materials, such as aerospace components or specialized microelectronics, the "good enough" approach of an isomer mix is insufficient.

The efficacy of the this compound precursor route lies in its delivery of a single, pure, asymmetric diamine isomer. The structural difference between the linear 4,4'-MDA and the bent 2,4'-MDA has profound implications for polymer properties:

  • Enhanced Solubility: The asymmetric structure of 2,4'-MDA disrupts the tight chain packing that is characteristic of polyimides made from the linear 4,4'-isomer. This disruption increases free volume, making the resulting polymer more soluble in organic solvents. This is a critical advantage for processability, allowing for the formation of uniform, defect-free films and coatings via solution-casting[9].

  • Tunable Thermal Properties: The glass transition temperature (Tg) and thermal stability of a polyimide are directly linked to its chain mobility. By precisely controlling the ratio of rigid linear isomers to flexible bent isomers, material scientists can tune the thermal properties of the final polymer to meet specific performance targets. The dinitro precursor route provides one of the pure components needed for such formulation control.

  • Modified Mechanical and Dielectric Properties: The packing density of polymer chains affects mechanical strength and the dielectric constant. The controlled introduction of an asymmetric monomer like 2,4'-MDA allows for the fine-tuning of these properties, which is essential for applications like flexible displays and advanced insulators[10].

Therefore, the higher cost and additional synthetic step of Route A are justified when the end-application demands a level of performance and predictability that a mixed-isomer system cannot provide.

Experimental Methodologies

The following protocols are detailed, self-validating systems for the synthesis of 2,4'-diaminodiphenylmethane via the two competing routes.

Protocol 1: Synthesis of 2,4'-Diaminodiphenylmethane via Dinitro Precursor (Route A)

Step A: Synthesis of this compound

This protocol is adapted from established Suzuki coupling procedures.

  • Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-nitrobenzyl bromide (1.0 eq), p-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Under a positive nitrogen atmosphere, add (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq).

  • Reaction: Heat the mixture to 90 °C and maintain vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and perform a liquid-liquid extraction with ethyl acetate (3x). Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography. Note: A known by-product, 4,4'-dinitrobiphenyl, may co-elute, requiring careful fractionation. The expected yield is approximately 64%.

Step B: Catalytic Hydrogenation to 2,4'-Diaminodiphenylmethane

This protocol is based on established methods for the reduction of aromatic dinitro compounds.[11]

  • Reactor Setup: In a suitable hydrogenation reactor (e.g., Parr shaker), add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel (as a slurry in water or ethanol) or 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% relative to the substrate).

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.

  • Hydrogenation: After purging, carefully introduce hydrogen gas into the reactor to a pressure of 50-100 psi.

  • Reaction: Begin vigorous stirring at room temperature. The reaction is typically exothermic. If necessary, gentle heating to 40-60 °C can be applied. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,4'-Diaminodiphenylmethane. The product is typically of high purity (>98%) and can be used without further purification. The expected yield for this step is >95%.

Protocol 2: Synthesis of Mixed MDA Isomers via Aniline-Formaldehyde Condensation (Route B)

This protocol is a representative example of the industrial acid-catalyzed process.[6]

  • Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add aniline (e.g., 2.0-3.0 eq) and water.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid to the stirred aniline-water mixture. An exotherm will be observed.

  • Formaldehyde Addition: Warm the mixture to 40 °C. Begin the dropwise addition of 37% aqueous formaldehyde (1.0 eq) over 30-60 minutes, maintaining the reaction temperature between 80-90 °C.

  • Reaction: After the addition is complete, maintain the reaction at 85-90 °C for 1-2 hours.

  • Neutralization: Cool the reaction mixture and slowly add a 50% sodium hydroxide solution to neutralize the acid until the pH is >8.

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer containing the MDA isomers and unreacted aniline will separate. Wash the organic layer with hot water multiple times to remove salts.

  • Isolation: Remove the unreacted aniline and water by vacuum distillation. The remaining product is a mixture of 4,4'-MDA, 2,4'-MDA, 2,2'-MDA, and higher oligomers. The overall yield of MDA products is typically >90%. Further purification by crystallization or distillation is required to isolate specific isomers.

Safety and Handling Considerations

  • This compound and Analogs: Dinitrophenyl compounds are classified as highly toxic and potentially explosive, especially when dry[8][12]. They are severe irritants and can cause damage to organs through repeated exposure. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid heat, sparks, and shock.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The catalysts (Raney Nickel, Pd/C) can be pyrophoric, especially after use. The catalyst filtration step must be performed carefully, ensuring the filter cake is never allowed to dry in the air.

  • Aniline and Formaldehyde: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. Formaldehyde is a known carcinogen and respiratory sensitizer. Both must be handled with extreme care in a fume hood.

  • 2,4'-Diaminodiphenylmethane: The final product is a suspected carcinogen and mutagen and may cause an allergic skin reaction. Appropriate PPE is mandatory during handling[13].

Conclusion

The choice between using this compound as a precursor and the direct condensation of aniline and formaldehyde represents a classic dilemma in chemical synthesis: cost versus precision.

  • The Aniline-Formaldehyde Condensation (Route B) is an economically optimized, high-volume process ideal for producing the mixed MDA isomers required for the bulk of the polyurethane market. Its primary drawback is the lack of isomeric control, yielding a product mixture that is unsuitable for applications demanding precise polymer structures.

  • The this compound Precursor Pathway (Route A) offers a solution where performance justifies the cost. It is a targeted, high-fidelity route to pure 2,4'-diaminodiphenylmethane. This isomeric purity is the key to its efficacy, empowering researchers to engineer polymers with highly specific and reproducible properties, such as enhanced solubility and tailored thermal characteristics.

For drug development professionals and materials scientists working on the cutting edge of technology, the control afforded by the dinitro precursor route is not a luxury but a necessity. It provides an indispensable tool for establishing clear structure-property relationships and designing the next generation of high-performance materials.

References

  • ppPLUS. (2021). Tech-Type: Condensation of Aniline with Formaldehyde. Retrieved from [Link]

  • Boros, R., Farkas, L., Nehéz, K., Viskolcz, B., & Szőri, M. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Polymers, 11(3), 398. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. Available at: [Link]

  • Harmon, J. P., et al. (2018). Thermomechanical Characterization of Thermoplastic Polyimides Containing 4,4'-Methylenebis(2,6-Dimethylaniline) and Polyetherdiamines. Polymer Engineering & Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and structure-property relationships of aromatic polyimides containing 4,4′-diaminotriphenylmethane. Retrieved from [Link]

  • Lee, H., et al. (2021). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′.... Retrieved from [Link]

  • BDMAEE. (2025). The key intermediate role of 4,4′-diaminodiphenylmethane in dye synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic activity of zeolites for synthesis reaction of methylenedianiline from aniline and formaldehyde. Retrieved from [Link]

  • BDMAEE. (2025). key role of 4,4′-diaminodiphenylmethane in dye intermediate synthesis and process improvement. Retrieved from [Link]

  • Gerelbaatar, K., et al. (2018). Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. Solid State Phenomena. Available at: [Link]

  • Pradeep, T., et al. (2003). Efficient synthesis of 4, 4'-diamino diphenyl methanes in a water suspension medium. International Journal of Chemical Sciences, 1(3), 277-280. Available at: [Link]

  • Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.

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A Senior Application Scientist's Guide to Benchmarking Purification Methods for Dinitrodiphenylmethane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of pure dinitrodiphenylmethane compounds is a critical step that directly impacts the reliability of experimental data and the quality of downstream products. The presence of isomers, unreacted starting materials, and byproducts from synthesis necessitates robust purification strategies. This guide provides an in-depth, objective comparison of the most common purification methodologies for dinitrodiphenylmethane compounds, supported by experimental principles and data-driven insights to aid in the selection of the most appropriate protocol for your research needs.

Introduction: The Challenge of Purifying Dinitrodiphenylmethanes

Dinitrodiphenylmethane and its isomers are important intermediates in the synthesis of various functional materials and pharmaceutical compounds, including the corresponding diamines which are used in the production of high-performance polymers.[1][2] The synthesis of these compounds, often through nitration of diphenylmethane or related precursors, can result in a mixture of isomers (e.g., 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane) and other impurities.[3] The separation of these closely related structures is a significant challenge, making the choice of purification method paramount to obtaining a compound of the desired purity.

This guide will explore and compare three primary purification techniques:

  • Recrystallization: A classical and cost-effective method based on solubility differences.

  • Flash Column Chromatography: A widely used adsorptive separation technique.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic method for achieving high purity.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a fundamental purification technique for solid compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Causality Behind Experimental Choices in Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • Not react with the compound being purified.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Dissolve impurities well at both high and low temperatures or not at all.

For 4,4'-dinitrodiphenylmethane, common and effective solvents for recrystallization include benzene, petroleum ether, and acetic acid.[4] However, due to the toxicity of solvents like benzene, alternative solvent systems are often explored in modern laboratory settings. The process of repeated recrystallization, while effective, can be time-consuming and may lead to a reduction in yield with each cycle.[1]

Experimental Protocol: Recrystallization of 4,4'-Dinitrodiphenylmethane
  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Dissolution: In a fume hood, place the crude dinitrodiphenylmethane in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Dinitrodiphenylmethane B Dissolve in Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E Mother Liquor (Impurities) F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of dinitrodiphenylmethane by recrystallization.

Flash Column Chromatography: Rapid Adsorptive Separation

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) packed into a column and a mobile phase (solvent or solvent mixture) that is pushed through the column under pressure.[5][6] Separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Expertise in Method Development for Column Chromatography

The success of flash chromatography hinges on the selection of an appropriate solvent system (eluent). Thin-Layer Chromatography (TLC) is an indispensable tool for method development, allowing for the rapid screening of different eluents to achieve optimal separation. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5]

For dinitrodiphenylmethane compounds, which are moderately polar, a common starting point for the eluent is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased (gradient elution) to first elute the less polar impurities, followed by the desired compound.[5]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Cover it with a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack uniformly without air bubbles.[7]

  • Sample Loading: Dissolve the crude dinitrodiphenylmethane in a minimal amount of a suitable solvent. This solution can be directly loaded onto the top of the silica gel column. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[5]

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column.[6]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dinitrodiphenylmethane.

Visualization of the Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Select Eluent (TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Compound H->I

Caption: Workflow for purification by flash column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC): The Pinnacle of Purity

Preparative HPLC is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC.[8][9] It is employed when very high purity is required, or for the separation of challenging mixtures, such as isomers of dinitrodiphenylmethane.[10] While more expensive in terms of instrumentation and solvent consumption, preparative HPLC offers unparalleled separation efficiency.[8]

Trustworthiness Through Method Validation in Preparative HPLC

A self-validating preparative HPLC protocol begins with a robust analytical method. The analytical method is first developed and optimized for the separation of the target compound from its impurities. This analytical method is then scaled up for preparative-scale purification. Key parameters that are adjusted during scale-up include the column diameter, flow rate, and injection volume. The goal is to maximize sample throughput while maintaining the required resolution.[10] Purity of the collected fractions can be confirmed by analytical HPLC, ensuring the trustworthiness of the purification process.[11][12]

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method (e.g., reversed-phase on a C18 column) that shows good separation of the dinitrodiphenylmethane from its impurities. A typical mobile phase could be a gradient of acetonitrile and water.[13]

  • Scale-Up Calculation: Calculate the appropriate flow rate and injection volume for the preparative column based on the dimensions of the analytical and preparative columns.

  • Sample Preparation: Dissolve the crude dinitrodiphenylmethane in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Purification Run: Equilibrate the preparative HPLC system with the initial mobile phase conditions. Inject the sample and run the preparative method.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent in separate tubes based on time or UV detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Product Isolation: Combine the fractions that meet the desired purity specifications and remove the solvent, typically by lyophilization or rotary evaporation.

Visualization of the Preparative HPLC Workflow

Prep_HPLC_Workflow A Analytical Method Development B Method Scale-Up A->B C Sample Preparation & Filtration B->C D Preparative HPLC Run C->D E Automated Fraction Collection D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Combine High-Purity Fractions F->G H Solvent Removal G->H I Ultra-Pure Compound H->I

Caption: Workflow for purification by preparative HPLC.

Comparative Analysis of Purification Methods

The selection of the optimal purification method depends on a variety of factors, including the desired purity, the scale of the purification, cost considerations, and the nature of the impurities.

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achievable Good to High (>98%)Good to High (>98%)Very High to Ultra-Pure (>99.5%)
Yield Moderate to HighGoodModerate to Good
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Limited (milligrams to grams)
Cost LowModerateHigh
Time (per sample) Moderate to LongFast to ModerateModerate to Long
Separation Principle Solubility DifferenceDifferential AdsorptionDifferential Partitioning
Best Suited For Crystalline solids with thermally stable impuritiesModerately complex mixturesDifficult separations (isomers), high-value compounds

Assessing Purity: A Critical Final Step

Regardless of the purification method employed, the final purity of the dinitrodiphenylmethane compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for determining purity by area percent.[13][14] For a comprehensive characterization, a combination of analytical techniques is often employed to provide orthogonal information on purity.[13] Other valuable techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).[16]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of highly crystalline substances based on melting point depression.[13]

Conclusion and Recommendations

The purification of dinitrodiphenylmethane compounds requires a careful consideration of the desired purity, scale, and available resources.

  • For large-scale purification where high, but not necessarily ultra-high, purity is required, recrystallization is often the most economical and practical choice.

  • Flash column chromatography offers a versatile and relatively rapid method for purifying a wide range of sample sizes and is particularly effective for removing impurities with different polarities.

  • When the highest possible purity is essential, as is often the case in pharmaceutical development and for the preparation of analytical reference standards, preparative HPLC is the method of choice, despite its higher cost and lower scalability.

Ultimately, a multi-technique approach, combining an efficient purification method with robust analytical techniques for purity confirmation, will ensure the quality and reliability of your dinitrodiphenylmethane compounds for their intended applications.

References

  • Google Patents. (n.d.). EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds.
  • Agilent. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2010). Separation, Purification, and Characterization of Analogues Components of a Commercial Sample of New Fuchsin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Dinitrodiphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • TSI Journals. (n.d.). Efficient synthesis of 4, 4 Diamino diphenyl methanes in a water suspension medium. Retrieved from [Link]

  • ResearchGate. (2025). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Retrieved from [Link]

  • Ashdin Publishing. (2023). Review Article. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Preparation of 4,4'-diaminodiphenylmethane-(2H4) for use as internal standard in the quantification of 4,4'-diaminodiphenylmethane. Retrieved from [Link]

  • YouTube. (2020, October 13). Column Chromatography Separation of Dye Components. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 2,4'-Dinitrodiphenylmethane. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This guide is designed to build a foundation of trust by providing in-depth, actionable information that ensures both personal safety and environmental compliance. The protocols herein are based on established safety principles for nitroaromatic compounds and hazardous waste management regulations.

Section 1: Hazard Profile of this compound

Understanding the inherent risks of a compound is the cornerstone of its safe management. This compound, a member of the nitroaromatic compound family, presents several significant hazards. While specific toxicological data for this exact isomer may be limited, the hazard profile can be reliably inferred from structurally similar compounds like 2,4-Dinitrophenol and other dinitrated organics.[1][2]

Key Hazards:

  • Toxicity: Nitroaromatic compounds are generally classified as toxic.[3] Exposure can occur through inhalation, skin contact, and ingestion.[1] Systemic effects may include headaches, nausea, and dizziness.[4] Prolonged or repeated exposure can lead to damage to organs, including the liver, kidneys, and nervous system.[2]

  • Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] Direct contact can cause redness and inflammation.[5]

  • Flammability & Explosivity: While not as volatile as some explosives, nitroaromatic compounds can be combustible and may decompose explosively under specific conditions such as shock, friction, or high heat, especially when dry.[4][5][6] Thermal decomposition can release toxic gases, including carbon oxides and nitrogen oxides (NOx).[7][8]

  • Environmental Hazard: This class of compounds is often toxic to aquatic life and can persist in the environment.[3][9] Therefore, release into drains or the environment must be strictly avoided.[7][9]

Chemical & Physical Properties Summary

For quick reference, the key properties of dinitrodiphenylmethane isomers are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₄[10][11]
Molecular Weight 258.23 g/mol [10][11]
Appearance Expected to be a crystalline solid (e.g., red-brown powder for similar compounds)[1]
Solubility Generally soluble in organic solvents; slightly soluble in water[4][6]

Section 2: Immediate Safety & Spill Management

A proactive approach to safety is critical. Before handling this compound, ensure all safety measures are in place.

Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles.[5]

  • Hand Protection: Nitrile gloves. For significant handling, double-gloving is recommended. Gloves must be changed immediately upon contamination.[4]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[5]

  • Respiratory Protection: All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[5]

  • Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and eliminate any sources of sparks.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment (for small spills):

    • Do NOT use combustible materials like paper towels for the initial cleanup.

    • Carefully sweep the solid material into a designated, clearly labeled hazardous waste container.[7] Use non-sparking tools.[5]

    • Avoid generating dust during the cleanup process.[1][7]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then wash with soap and water. All cleaning materials are now considered hazardous waste and must be disposed of accordingly.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[6]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] The following protocol ensures compliance and safety.

Step 1: Waste Identification All this compound, including unused pure chemical, contaminated labware (e.g., gloves, weigh boats, pipette tips), and solutions, must be treated as hazardous waste.[13][14]

Step 2: Waste Segregation This is the most critical step in preventing laboratory accidents.

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, fire, or explosions. Nitroaromatic compounds can react violently with strong oxidizing agents, acids, and bases.[1]

  • Procedure: Collect this compound waste in its own dedicated container. Do not mix it with other chemical wastes unless explicitly approved by your EHS department.[13][14]

    • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a designated, lined container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

Step 3: Proper Containerization The integrity of the waste container is essential for safe storage and transport.

  • Rationale: A proper container prevents leaks and spills, protecting both lab personnel and the environment.

  • Procedure:

    • Use containers that are in good condition and compatible with the waste. For liquid waste, a glass or polyethylene bottle is typically suitable. Do not use metal containers for potentially corrosive waste mixtures.[13]

    • Ensure the container has a tightly sealing cap. The container must be kept closed at all times except when adding waste.[13][15]

    • Do not overfill containers. Leave at least 10% of the volume as headspace to allow for expansion.

Step 4: Accurate Labeling Clear and accurate labeling is a regulatory requirement and a safety imperative.

  • Rationale: Labeling ensures that anyone handling the container knows its contents and the associated hazards, preventing accidental exposures or improper mixing.

  • Procedure:

    • Label the container with the words "HAZARDOUS WASTE".[13]

    • Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example: "this compound (~5g), Contaminated Weigh Boats and Gloves (99%)".

    • Indicate the date when waste was first added to the container.

Step 5: Accumulation and Storage Store waste safely in the laboratory until it is ready for pickup.

  • Rationale: Proper storage minimizes the risk of spills, unauthorized access, and exposure to personnel.

  • Procedure:

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[13]

    • The storage area should be a secondary containment bin to catch any potential leaks.

    • Keep the area clean and organized, away from drains and high-traffic areas.

Step 6: Arrange for Final Disposal Laboratory personnel are not responsible for the ultimate treatment of the waste.

  • Rationale: Final disposal of hazardous waste must be handled by trained professionals at licensed facilities to ensure regulatory compliance.

  • Procedure:

    • Contact your institution's EHS department to schedule a waste pickup.[15]

    • Follow their specific procedures for pickup requests and documentation. The EHS office will manage the waste for final disposal, which is typically high-temperature incineration.[16]

Section 4: Advanced Disposal & Degradation Methodologies

While the standard "collect and await pickup" protocol is the required procedure for all laboratory personnel, understanding the technologies used for the ultimate destruction of nitroaromatic compounds provides valuable context.

  • High-Temperature Incineration: This is the most common method for disposing of organic hazardous waste.[17] The process destroys the compound, but it can produce toxic byproducts like NOx, which must be removed by flue-gas scrubbing systems to prevent air pollution.[8]

  • Chemical Degradation (Advanced Oxidation Processes): Research has shown that certain chemical methods can break down nitroaromatics in wastewater.[18] One such method is treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals that can mineralize the organic compound.[18]

  • Bioremediation: Various bacteria and fungi have been identified that can metabolize and degrade nitroaromatic compounds, offering a potential future pathway for environmentally friendly remediation.[19][20][21]

Disclaimer: The advanced methodologies described above are for informational purposes only. They require specialized equipment and risk assessments and must not be attempted in a standard laboratory setting for waste disposal.

Section 5: Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Safety cluster_protocol Disposal Protocol cluster_final Final Disposition start Generate this compound Waste ppe Wear Full PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood identify Step 1: Identify as Hazardous Waste fume_hood->identify segregate Step 2: Segregate Waste (No Mixing!) identify->segregate containerize Step 3: Use Compatible, Sealed Container segregate->containerize label_waste Step 4: Label with 'HAZARDOUS WASTE' & Contents containerize->label_waste store Step 5: Store in Secondary Containment in SAA label_waste->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end Waste Handled by Licensed Professionals contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Degradation of nitroaromatics with the Fenton reagent. (2023). Vertex AI Search.
  • Ju, K.-S., & Parales, R. E. (n.d.).
  • SAFETY DATA SHEET - Diphenylmethane. (2025). Fisher Scientific.
  • BIOREMEDIATION - Degradation of nitro arom
  • Higson, F. K. (1992).
  • SAFETY DATA SHEET - 2,4-Dinitrophenol. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Diphenylmethane. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,4-Dinitrophenol, 97%, stabilized with 30-35% w
  • Biodegradation of nitroaromatic compounds. (n.d.). Semantic Scholar.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019). Amherst College.
  • D0278 - 2,4-Dinitrodiphenylamine - SAFETY D
  • ICSC 0464 - 2,4-DINITROPHENOL. (n.d.).
  • 2,4-DINITRO PHENOL CAS No 51-28-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • Safe Disposal of 2,4'-Dinitrobiphenyl: A Step-by-Step Guide for Labor
  • Chemical Safety Data Sheet MSDS / SDS - 2,4'-DIAMINODIPHENYLMETHANE. (2025). ChemicalBook.
  • Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. (n.d.). Cole-Parmer.
  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999). NJ.gov.
  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University.
  • 2,4-DINITROPHENOL - CAMEO Chemicals. (n.d.). NOAA.
  • Hazardous Materials, Solid Waste, and Pollution Prevention. (2020).
  • Dinitrodiphenylmethane. (n.d.). PubChem - NIH.
  • Ortho,meta'-dinitro-diphenylmethane. (n.d.). PubChem - NIH.

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Essential Safety and Handling Guide: Personal Protective Equipment for 2,4'-Dinitrodiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety protocols and logistical information for handling 2,4'-Dinitrodiphenylmethane. As the toxicological and physical properties of this specific compound are not extensively documented, this guidance is synthesized from established safety protocols for closely related and highly hazardous nitroaromatic compounds, such as 2,4-Dinitrophenol and 2,4-Dinitrodiphenylamine. The procedural steps herein are designed to ensure personnel safety, maintain experimental integrity, and minimize environmental impact.

Hazard Analysis: Understanding the Risk Profile

This compound belongs to the nitroaromatic class of compounds, which are known for their energetic and toxic properties. The primary hazards stem from acute toxicity, potential for explosive decomposition, and severe irritation. Skin absorption is a significant route of exposure for many dinitro compounds.[1] Therefore, a multi-layered safety approach is not merely recommended; it is mandatory.

Table 1: Hazard Profile of Structurally Related Nitroaromatic Compounds

Hazard CategoryDescriptionAssociated GHS Pictograms
Acute Toxicity Potentially toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4]💀 (Skull and Crossbones)
Explosive Hazard May be explosive when dry, subjected to shock, friction, or heat.[5][6][7] Many related compounds are stabilized with water to reduce this risk.[2]🔥 (Flame), 💥 (Exploding Bomb)
Organ Toxicity May cause damage to organs through prolonged or repeated exposure, affecting the nervous system, liver, and kidneys.[1][3]❤️ (Health Hazard)
Irritation Causes skin, eye, and respiratory system irritation.[1][8]❗ (Exclamation Mark)
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][9][10]🌳 (Environment)

The Hierarchy of Controls: A Self-Validating Safety System

Before detailing Personal Protective Equipment (PPE), it is crucial to implement a foundational safety structure. PPE is the last line of defense.

  • Engineering Controls: The most critical control is to handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5] The facility must also be equipped with an eyewash station and an emergency safety shower.[1][8]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP, the contents of this guide, and the location and use of emergency equipment. Never work alone when handling highly hazardous materials.

  • Personal Protective Equipment (PPE): The specific PPE detailed below must be worn for all procedures involving this compound.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the specific hazards of the chemical. Always inspect PPE for integrity before each use.

Table 2: Required PPE for Handling this compound

PPE CategoryItemStandard/SpecificationCausality: Why This is Essential
Eye/Face Protection Safety GogglesMust conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[9][11]Provides a full seal around the eyes to protect against dust, splashes, and vapors. Standard safety glasses are insufficient.
Face ShieldWorn over safety goggles.Required when there is a significant risk of splashing, explosion, or energetic decomposition.[11][12]
Hand Protection Double GlovesInner: Nitrile. Outer: Neoprene or Butyl Rubber.Nitrile provides good dexterity and splash protection for incidental contact.[11][12] The outer, more robust glove offers extended protection against chemical permeation during sustained handling. Change gloves immediately upon contamination.[11]
Body Protection Flame-Resistant Lab CoatNomex® or equivalent, fully buttoned with tight cuffs.[12]Standard cotton or polyester lab coats are flammable and can melt, causing severe burns. A flame-resistant coat is critical due to the compound's explosive and flammable nature.[10]
Chemical ApronWorn over the lab coat when handling larger quantities or during transfers.Provides an additional barrier against spills and splashes to the torso.
Long Pants & ShoesNon-synthetic material (e.g., cotton). Fully enclosed, chemical-resistant leather or rubber shoes.[5][12]Protects the legs and feet from spills. Open-toed shoes, sandals, or perforated shoes are strictly forbidden.[13]
Respiratory Protection Chemical Fume Hood(Primary Engineering Control)Must be used for all manipulations to prevent exposure by inhalation.[5]
Air-Purifying Respirator (APR)NIOSH-approved with P100 (particulate) and organic vapor cartridges.For use only during spill cleanup or if engineering controls fail. Requires prior medical evaluation, training, and fit-testing.[12]
Self-Contained Breathing Apparatus (SCBA)MSHA/NIOSH-approved.[2][14]Required for major spills, fires, or oxygen-deficient atmospheres.[2][6]

Operational Plan: Step-by-Step Handling Procedure

This workflow minimizes exposure and ensures a controlled environment from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify Fume Hood Certification & Flow prep2 Don Full PPE (as per Table 2) prep1->prep2 prep3 Prepare Spill Kit & Emergency Equipment prep2->prep3 prep4 Pre-label Waste Container prep3->prep4 handle1 Place Absorbent Pad on Work Surface prep4->handle1 Proceed to Handling handle2 Weigh Compound in Tared Container handle1->handle2 handle3 Perform Chemical Transfer/Reaction handle2->handle3 clean1 Decontaminate Equipment & Glassware handle3->clean1 Complete Experiment clean2 Wipe Down Fume Hood Surfaces clean1->clean2 clean3 Segregate & Seal Hazardous Waste clean2->clean3 clean4 Remove PPE Following Proper Procedure clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Handling this compound.

Emergency Response Plan

Immediate action is critical to mitigate harm.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8] Use an emergency safety shower if contact is extensive. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[8] Use an eyewash station. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]

In Case of a Spill:
  • Small Spill (inside a fume hood):

    • Ensure you are wearing the appropriate PPE (including respirator if necessary).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a pre-labeled hazardous waste container.[2] Avoid creating dust.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent entry into the area.

    • Do not attempt to clean up the spill without specialized training and equipment (including SCBA).

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[5] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[9]

  • Containerization: Use only approved, sealed, and clearly labeled hazardous waste containers.[9] The label should include the chemical name, associated hazards, and accumulation start date.

  • Disposal: Waste must be disposed of through your institution's licensed hazardous waste disposal program.[9][15] Discharge into the environment, including drains, is strictly prohibited and illegal.[9][16]

References

  • Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol at Amherst College. Amherst College Environmental Health & Safety. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. Cole-Parmer. [Link]

  • Hazard Summary for 2,4-Dinitrophenol. New Jersey Department of Health. [Link]

  • Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • International Chemical Safety Cards (ICSC) for 2,4-Dinitrophenol. NIOSH. [Link]

  • Safety data sheet of 'BIOCHEM - 2,4-DINITROPHENOL INDICATOR'. Biochem. [Link]

  • Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH & Co.KG. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.